5,5'-Dimethoxylariciresinol 4-O-glucoside
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C28H38O13 |
|---|---|
Molecular Weight |
582.6 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[4-[4-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]-3-(hydroxymethyl)oxolan-2-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C28H38O13/c1-35-17-6-13(7-18(36-2)22(17)31)5-15-12-39-26(16(15)10-29)14-8-19(37-3)27(20(9-14)38-4)41-28-25(34)24(33)23(32)21(11-30)40-28/h6-9,15-16,21,23-26,28-34H,5,10-12H2,1-4H3/t15?,16?,21-,23-,24+,25-,26?,28+/m1/s1 |
InChI Key |
OSPNTYPNEPEMIS-PQDWNSJOSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)CC2COC(C2CO)C3=CC(=C(C(=C3)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)CC2COC(C2CO)C3=CC(=C(C(=C3)OC)OC4C(C(C(C(O4)CO)O)O)O)OC |
Origin of Product |
United States |
Foundational & Exploratory
5,5'-Dimethoxylariciresinol 4-O-glucoside: A Technical Guide to its Natural Sources, Distribution, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
5,5'-Dimethoxylariciresinol 4-O-glucoside is a lignan (B3055560) glucoside, a class of phytoestrogenic compounds recognized for their potential health benefits, including antioxidant and anti-inflammatory properties. This technical guide provides a comprehensive overview of the known natural sources, distribution, and analytical methodologies for this compound. While quantitative data for this specific compound remains limited in publicly available literature, this document compiles the current knowledge to support further research and development. Information on related compounds is provided to infer potential biological activities and guide future investigation.
Natural Sources and Distribution
This compound has been identified in a select number of plant species, primarily within the Lonicera and Phellodendron genera. The broader class of lignans (B1203133) is widely distributed throughout the plant kingdom, found in tissues such as seeds, leaves, and bark[1][2][3]. The known distribution of this specific lignan glucoside is detailed in Table 1.
| Plant Species | Common Name | Family | Plant Part(s) | Reference(s) |
| Lonicera maackii | Amur Honeysuckle | Caprifoliaceae | Herbs | [1][4] |
| Lonicera japonica | Japanese Honeysuckle | Caprifoliaceae | Herb/Flower Buds | [5] |
| Phellodendron amurense | Amur Cork Tree | Rutaceae | Data available | [6] |
Quantitative Analysis
To date, specific quantitative data on the concentration of this compound in its natural sources (e.g., mg/g of plant material) is not extensively reported in the scientific literature. General phytochemical analyses of Lonicera maackii have quantified other compounds, such as chlorogenic acid and luteoloside, but not this specific lignan[7]. Similarly, studies on Phellodendron amurense have focused on the quantification of alkaloids like berberine[8][9].
The lack of quantitative data represents a significant knowledge gap and a key area for future research. The development and validation of a robust analytical method, such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), would be essential for accurately determining the concentration of this compound in various plant tissues and extracts.
Experimental Protocols: Extraction, Isolation, and Characterization
While a specific, detailed protocol for the extraction and isolation of this compound has not been published, a general methodology can be constructed based on established techniques for isolating lignan glucosides from plant matrices[10][11][12].
General Extraction and Isolation Workflow
The following workflow outlines a plausible procedure for the extraction and purification of this compound from plant material.
Detailed Methodologies
3.2.1. Plant Material Preparation:
-
Collect fresh plant material (e.g., herbs of Lonicera maackii).
-
Thoroughly wash the material with distilled water to remove any contaminants.
-
Dry the plant material either by air-drying in a shaded, well-ventilated area or by freeze-drying to preserve the chemical integrity of the constituents.
-
Grind the dried plant material into a fine powder using a mechanical grinder.
3.2.2. Extraction:
-
Macerate the powdered plant material in 70-95% ethanol (e.g., 1:10 w/v) at room temperature for 24-48 hours with occasional agitation. Alternatively, use ultrasonication for 30-60 minutes to enhance extraction efficiency.
-
Filter the mixture through filter paper to separate the extract from the solid plant residue. Repeat the extraction process on the residue 2-3 times to ensure exhaustive extraction.
-
Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude ethanol extract.
3.2.3. Fractionation:
-
Suspend the crude extract in distilled water and perform liquid-liquid partitioning with solvents of increasing polarity. Lignan glucosides are typically enriched in the n-butanol fraction.
-
Separate the n-butanol layer and evaporate the solvent to yield the n-butanol fraction.
3.2.4. Purification:
-
Subject the n-butanol fraction to column chromatography on silica (B1680970) gel, eluting with a gradient of chloroform-methanol or ethyl acetate-methanol.
-
Further purify the fractions containing the target compound using Sephadex LH-20 column chromatography with methanol (B129727) as the eluent.
-
Finally, achieve the isolation of pure this compound using preparative High-Performance Liquid Chromatography (prep-HPLC) with a C18 column and a mobile phase gradient of methanol-water or acetonitrile-water.
3.2.5. Characterization:
-
The structure of the isolated compound should be confirmed using spectroscopic methods, including:
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Nuclear Magnetic Resonance (NMR): 1H, 13C, COSY, HSQC, and HMBC experiments to elucidate the complete chemical structure and stereochemistry.
-
Biological Activity and Potential Signaling Pathways
Direct studies on the biological activity and signaling pathways of this compound are currently lacking in the literature. However, the activities of structurally related lignan glucosides can provide insights into its potential therapeutic effects.
Lignans as a class are known for their antioxidant, anti-inflammatory, and anticancer properties[11][13][14]. More specifically, studies on other lignan glucosides have demonstrated neuroprotective effects. For instance, (-)-Syringaresinol-4-O-β-D-glucopyranoside has been shown to inhibit corticosterone-induced apoptosis in PC12 cells by modulating the mitochondrial apoptotic pathway and activating the CREB/BDNF signaling cascade[15]. Additionally, anthocyanins from blue honeysuckle (Lonicera caerulea) have demonstrated neuroprotective effects against ferroptosis by activating the Nrf2-GPX7 axis[16].
Based on this evidence from related compounds, a potential neuroprotective signaling pathway for this compound can be hypothesized.
Disclaimer: The signaling pathway depicted above is speculative and based on the activities of structurally similar compounds. Direct experimental validation is required to confirm the biological effects of this compound.
Future Directions
The study of this compound is still in its early stages. Future research should focus on:
-
Quantitative analysis of this compound in its known natural sources to identify high-yielding species and optimal harvest times.
-
Development of standardized extraction and purification protocols to ensure a consistent supply of the pure compound for research purposes.
-
In-depth investigation of its biological activities , including antioxidant, anti-inflammatory, neuroprotective, and anticancer effects, using both in vitro and in vivo models.
-
Elucidation of the specific molecular mechanisms and signaling pathways through which it exerts its biological effects.
Conclusion
This compound is a naturally occurring lignan with potential for further investigation in the fields of phytochemistry and drug discovery. While its known natural sources are limited and quantitative data is scarce, the methodologies for its isolation and the potential biological activities inferred from related compounds provide a solid foundation for future research. This technical guide serves as a resource for scientists and researchers to advance the understanding and potential application of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | Plants | 154418-16-3 | Invivochem [invivochem.com]
- 6. This compound | C28H38O13 | CID 91895367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ftp.notulaebotanicae.ro [ftp.notulaebotanicae.ro]
- 9. Antiproliferative Effect of Phellodendron amurense Rupr. Based on Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Lignans: Quantitative Analysis of the Research Literature [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Blue honeysuckle (Lonicera caerulea L.)-anthocyanins and cyanidin-3-O-glucoside protect dopaminergic neurons against ferroptosis by activating the Nrf2-GPX7 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Isolation of 5,5'-Dimethoxylariciresinol 4-O-glucoside from Lonicera maackii
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following guide is a comprehensive overview based on the available scientific literature. A specific, detailed protocol for the isolation of 5,5'-Dimethoxylariciresinol 4-O-glucoside from Lonicera maackii has not been published. The experimental protocols provided herein are representative methodologies for the isolation of lignan (B3055560) glucosides from plant sources and should be adapted and optimized for this specific application.
Introduction
Lonicera maackii, commonly known as Amur honeysuckle, is a plant species that has been a subject of phytochemical interest. It is a source of various bioactive compounds, including lignans.[1] Among these, this compound, a lignan glucoside, has been identified. This document provides a technical guide on the isolation, identification, and potential biological significance of this compound, tailored for professionals in research and drug development.
Compound Profile: this compound
This compound is a lignan characterized by a core structure of two phenylpropane units. The presence of a glucose moiety increases its polarity.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₂₈H₃₈O₁₃ | [2][3] |
| Molecular Weight | 582.59 g/mol | [2][3] |
| CAS Number | 154418-16-3 | [4] |
| Appearance | Solid (Typical) | [2] |
| XLogP3-AA | 0.5 | [3] |
| Hydrogen Bond Donor Count | 6 | [3] |
| Hydrogen Bond Acceptor Count | 13 | [3] |
| Rotatable Bond Count | 10 | [3] |
| Exact Mass | 582.23124126 g/mol | [3] |
| Monoisotopic Mass | 582.23124126 g/mol | [3] |
Experimental Protocols
The following sections detail a representative workflow for the isolation and characterization of this compound from the aerial parts of Lonicera maackii.
Plant Material Collection and Preparation
-
Collection: The aerial parts (leaves and stems) of Lonicera maackii should be collected. Proper botanical identification is crucial.
-
Drying: The plant material should be air-dried or freeze-dried to prevent enzymatic degradation of the target compounds. Lignans and their glycosides are relatively stable at temperatures up to 60°C.[5]
-
Grinding: The dried plant material is ground into a fine powder to increase the surface area for efficient extraction.
Extraction
The extraction of lignan glucosides is typically achieved using polar solvents. Aqueous mixtures of ethanol (B145695) or methanol (B129727) are highly effective.[5]
-
Solvent Selection: A solution of 70-95% ethanol in water is a suitable solvent for the extraction of lignan glucosides.[5]
-
Extraction Procedure:
-
Macerate the powdered plant material in the chosen solvent at a solid-to-liquid ratio of 1:10 to 1:20 (w/v).
-
Perform the extraction at room temperature with agitation for 24-48 hours. Alternatively, use heat-reflux extraction at a temperature below the boiling point of the solvent for a shorter duration (e.g., 2-4 hours).
-
Repeat the extraction process 2-3 times to ensure exhaustive extraction.
-
Combine the extracts and filter to remove solid plant material.
-
-
Solvent Removal: The solvent from the combined extracts is removed under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude extract.
Purification
A multi-step purification process is required to isolate this compound from the crude extract.
3.3.1. Liquid-Liquid Partitioning
-
Suspend the crude extract in water.
-
Perform sequential partitioning with solvents of increasing polarity, such as n-hexane, chloroform (B151607), ethyl acetate (B1210297), and n-butanol.
-
The target lignan glucoside is expected to be enriched in the more polar fractions, such as the ethyl acetate and n-butanol fractions.
3.3.2. Column Chromatography
-
Stationary Phases: A variety of stationary phases can be employed, including silica (B1680970) gel, Sephadex LH-20, and reversed-phase C18 silica gel.[6][7]
-
Silica Gel Chromatography:
-
Apply the enriched fraction (e.g., ethyl acetate fraction) to a silica gel column.
-
Elute the column with a gradient of increasing polarity, for example, a mixture of chloroform and methanol or ethyl acetate and methanol.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC).
-
-
Sephadex LH-20 Chromatography:
-
This technique is effective for separating compounds based on molecular size and polarity.
-
Use methanol as the mobile phase.
-
-
Reversed-Phase (C18) HPLC:
-
High-Performance Liquid Chromatography (HPLC) is a high-resolution technique for final purification.
-
A C18 column is commonly used with a mobile phase consisting of a gradient of water and methanol or acetonitrile.
-
Structural Elucidation
The structure of the purified compound is confirmed using spectroscopic methods.
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) is used to determine the molecular weight and fragmentation pattern of the compound.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR and ¹³C-NMR provide information about the proton and carbon skeleton of the molecule.[8][9]
-
2D-NMR techniques such as COSY, HSQC, and HMBC are used to establish the connectivity of protons and carbons, confirming the structure of the lignan and the position of the glycosidic linkage.[8][9][10]
-
Visualization of Experimental Workflow and Biological Activity
Isolation Workflow
The following diagram illustrates the general workflow for the isolation of this compound.
Caption: Generalized workflow for the isolation of this compound.
Potential Signaling Pathway: Reversal of Multidrug Resistance
Research has shown that this compound (DMAG) can reverse multidrug resistance (MDR) in doxorubicin-resistant human leukemia cells (K562/DOX).[11][12] This effect is mediated through the inhibition of the P-glycoprotein (P-gp) efflux pump.[11][12]
The proposed mechanism involves DMAG inhibiting the function of P-gp, a membrane protein that actively transports chemotherapeutic drugs out of cancer cells.[11] By inhibiting P-gp, DMAG allows for the intracellular accumulation of drugs like doxorubicin, thereby restoring their cytotoxic effects.[11][12]
The following diagram illustrates this proposed signaling pathway.
Caption: Proposed mechanism of multidrug resistance reversal by this compound.
Quantitative Data from Literature
While specific yield and purity data for the isolation of this compound from Lonicera maackii are not available in the reviewed literature, a study on its biological activity in K562/DOX cells provides some quantitative insights into its efficacy as an MDR modulator.[11][12]
| Parameter | Condition | Result | Reference |
| Doxorubicin IC₅₀ in K562/DOX cells | Doxorubicin alone | 34.93 ± 1.37 µM | [12] |
| Doxorubicin IC₅₀ in K562/DOX cells | Doxorubicin + 1.0 µM DMAG | 12.51 ± 1.28 µM | [12] |
| Intracellular Doxorubicin Accumulation | + 1.0 µM DMAG | 2.3-fold increase in fluorescence intensity | [11][12] |
| Intracellular Rhodamine 123 Accumulation | + 1.0 µM DMAG | 49.11% increase in fluorescence intensity | [11][12] |
Conclusion
This compound is a lignan present in Lonicera maackii with potential therapeutic applications, notably in overcoming multidrug resistance in cancer cells. This guide provides a framework for its isolation and characterization based on established methodologies for natural product chemistry. Further research is warranted to develop a specific and optimized isolation protocol from Lonicera maackii and to fully elucidate its pharmacological profile.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Plants | 154418-16-3 | Invivochem [invivochem.com]
- 3. This compound | C28H38O13 | CID 91895367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5,5'-Dimethoxylariciresil 4-O-glucoside | 154418-16-3 [chemicalbook.com]
- 5. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. iosrjournals.org [iosrjournals.org]
- 8. Structure elucidation and NMR spectral assignments of three new lignan glycosides from Akebia trifoliata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iris.cnr.it [iris.cnr.it]
- 10. researchgate.net [researchgate.net]
- 11. Reversal of multidrug resistance by 5,5’-dimethoxylariciresinol-4-O-β-D-glucoside in doxorubicin-resistant human leukemia K562/DOX - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reversal of multidrug resistance by 5,5'-dimethoxylariciresinol-4-O-β-D-glucoside in doxorubicin-resistant human leukemia K562/DOX - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Physicochemical Properties of 5,5'-Dimethoxylariciresinol 4-O-glucoside
For Researchers, Scientists, and Drug Development Professionals
Abstract
5,5'-Dimethoxylariciresinol 4-O-glucoside is a lignan (B3055560) glycoside that has been identified in various plant species, notably within the Lonicera genus, commonly known as honeysuckle.[1] Lignans (B1203133), a class of polyphenolic compounds, are of significant interest to the scientific community due to their diverse biological activities, including antioxidant and anti-inflammatory properties. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its isolation and characterization, and an exploration of its potential roles in cellular signaling pathways.
Physicochemical Properties
This compound is a complex molecule with a high degree of stereochemical diversity. Its physicochemical properties are summarized in the tables below, based on available data from chemical databases and supplier information.
Table 1: General and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₂₈H₃₈O₁₃ | [1][2][3] |
| Molecular Weight | 582.59 g/mol | [1][2][3] |
| CAS Number | 154418-16-3 | [1][2] |
| Appearance | Typically exists as a solid at room temperature. | [1] |
| IUPAC Name | (2S,3R,4S,5S,6R)-2-[4-[(2S,3R,4R)-4-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]-3-(hydroxymethyl)oxolan-2-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | [2] |
Table 2: Computed Physicochemical Data
| Property | Value | Source |
| Density | 1.4 ± 0.1 g/cm³ | [1] |
| Boiling Point | 790.7 ± 60.0 °C at 760 mmHg | [1] |
| Flash Point | 432.0 ± 32.9 °C | [1] |
| LogP | -1.5 | [1] |
| Hydrogen Bond Donor Count | 6 | [1] |
| Hydrogen Bond Acceptor Count | 13 | [1] |
| Rotatable Bond Count | 11 | [1] |
| Topological Polar Surface Area | 186 Ų | [2] |
| Exact Mass | 582.23124126 Da | [2] |
Table 3: Solubility and Storage
| Condition | Details | Source |
| Solubility | Soluble in DMSO. May also be soluble in water, ethanol, and DMF. | [1] |
| Storage (Powder) | 3 years at -20°C; 2 years at 4°C. | [1] |
| Storage (In Solvent) | 6 months at -80°C; 1 month at -20°C. | [1] |
Experimental Protocols
Representative Isolation and Purification Protocol
This protocol is a composite of general methods for isolating lignan glycosides from plant materials.
-
Plant Material Preparation: Air-dried and powdered aerial parts of Lonicera japonica are used as the starting material.
-
Solvent Extraction: The powdered plant material is extracted exhaustively with 80% aqueous methanol (B129727) at room temperature. The extraction is typically repeated three times to ensure maximum yield.
-
Concentration: The combined methanolic extracts are concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.
-
Fraction Selection: The n-butanol fraction, which is expected to contain the polar glycosides, is selected for further purification.
-
Column Chromatography (Macroporous Resin): The n-butanol fraction is subjected to column chromatography on a macroporous resin (e.g., Diaion HP-20). The column is washed with water to remove sugars and highly polar compounds, followed by elution with a stepwise gradient of methanol in water (e.g., 30%, 50%, 70%, and 95% methanol).
-
Column Chromatography (Silica Gel): Fractions enriched with the target compound, as determined by thin-layer chromatography (TLC), are pooled and further purified by silica (B1680970) gel column chromatography using a chloroform-methanol gradient.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): Final purification is achieved by preparative HPLC on a C18 column with a methanol-water or acetonitrile-water gradient system.
Structural Elucidation
The structure of the isolated this compound is confirmed through a combination of spectroscopic techniques.
High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and elemental composition of the compound. The expected [M-H]⁻ or [M+Na]⁺ ions would confirm the molecular formula C₂₈H₃₈O₁₃.
¹H NMR and ¹³C NMR spectra are recorded to elucidate the detailed structure. 2D NMR techniques such as COSY, HSQC, and HMBC are employed to assign all proton and carbon signals and to establish the connectivity of the atoms within the molecule, including the position of the glycosidic linkage. While specific spectral data for this compound is not available in the searched literature, a representative ¹³C NMR spectrum is available on PubChem.[2]
Potential Signaling Pathways and Biological Activity
Lignans are well-documented for their antioxidant and anti-inflammatory activities. While the specific signaling pathways modulated by this compound have not been extensively studied, the broader class of lignans is known to interact with several key cellular pathways.
Antioxidant Activity and the Nrf2 Signaling Pathway
Lignans are known to exert antioxidant effects through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under conditions of oxidative stress, Nrf2 dissociates from its inhibitor, Keap1, and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription. This results in the increased production of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutathione (B108866) S-transferases (GSTs).
Caption: Nrf2-mediated antioxidant signaling pathway potentially activated by this compound.
Anti-inflammatory Activity and the NF-κB Signaling Pathway
The transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) is a central mediator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus. There, it induces the expression of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6), chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). Lignans have been shown to inhibit the activation of the NF-κB pathway, thereby reducing the inflammatory response.
Caption: NF-κB-mediated inflammatory signaling pathway potentially inhibited by this compound.
Experimental Workflow for Biological Activity Assessment
A general workflow for assessing the biological activity of this compound is outlined below.
Caption: General experimental workflow for evaluating the biological activity of this compound.
Conclusion
This compound is a lignan glycoside with physicochemical properties that make it a promising candidate for further investigation in drug discovery and development. Its potential to modulate key signaling pathways involved in oxidative stress and inflammation, such as the Nrf2 and NF-κB pathways, warrants more in-depth studies to fully elucidate its therapeutic potential. The experimental protocols and data presented in this guide provide a foundation for researchers to build upon in their exploration of this and other related natural products.
References
The intricate Pathway of Lignan Glucoside Biosynthesis in Plants: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Lignan (B3055560) glucosides, a diverse class of phenylpropanoid derivatives, are pivotal secondary metabolites in the plant kingdom, playing crucial roles in defense mechanisms and demonstrating significant potential for human health applications, including anticancer and antioxidant activities. This technical guide provides an in-depth exploration of the biosynthetic pathway of lignan glucosides, detailing the key enzymatic steps, regulatory networks, and experimental methodologies for their study.
The Core Biosynthetic Pathway: From Phenylalanine to Lignan Glucosides
The journey from the primary metabolite L-phenylalanine to the complex structures of lignan glucosides involves a series of coordinated enzymatic reactions, beginning with the general phenylpropanoid pathway and branching into the specialized lignan pathway.
The General Phenylpropanoid Pathway: Building the Monolignol Precursors
The initial steps of the pathway are shared with the biosynthesis of other phenylpropanoids, such as lignin (B12514952) and flavonoids.[1][2] The primary objective of this stage is the production of monolignols, the C6-C3 building blocks of lignans (B1203133).
The key enzymatic steps include:
-
Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid, the entry point into the phenylpropanoid pathway.[2]
-
Cinnamate 4-hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to p-coumaric acid.
-
4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by converting it to its corresponding CoA thioester, p-coumaroyl-CoA.
-
Shikimate/Quinate Hydroxycinnamoyltransferase (HCT): Transfers the p-coumaroyl group to shikimate or quinate.
-
p-Coumaroyl Shikimate/Quinate 3'-Hydroxylase (C3'H): Another cytochrome P450 monooxygenase that hydroxylates the p-coumaroyl moiety.
-
Caffeoyl-CoA O-methyltransferase (CCoAOMT): Methylates the 3'-hydroxyl group to produce feruloyl-CoA.
-
Cinnamoyl-CoA Reductase (CCR): Reduces the CoA thioester to the corresponding aldehyde (e.g., coniferaldehyde).
-
Cinnamyl Alcohol Dehydrogenase (CAD): Reduces the aldehyde to the corresponding alcohol, yielding monolignols such as coniferyl alcohol.
The Lignan-Specific Pathway: Dimerization and Tailoring
The divergence into the lignan-specific pathway begins with the oxidative coupling of two monolignol units. This critical step is often guided by a unique class of proteins.
-
Dirigent Proteins (DIRs): These proteins are not enzymes themselves but play a crucial role in directing the stereoselective coupling of monolignol radicals, which are generated by oxidases like laccases or peroxidases.[3][4][5] This precise control determines the specific stereochemistry of the resulting lignan, for example, the formation of (+)- or (-)-pinoresinol (B158572) from two molecules of coniferyl alcohol.[5] The core of DIRs is a β-barrel fold that likely binds and stabilizes quinone methide intermediates, guiding their specific coupling.[6]
-
Pinoresinol-Lariciresinol Reductase (PLR): This enzyme catalyzes the sequential reduction of pinoresinol (B1678388) to lariciresinol (B1674508) and then to secoisolariciresinol (B192356).[7][8][9] Different PLRs can exhibit distinct enantiospecificities, contributing to the diversity of lignan stereoisomers found in different plant species and tissues.[9][10]
-
Secoisolariciresinol Dehydrogenase (SDH): This NAD(P)+-dependent enzyme catalyzes the oxidation of secoisolariciresinol to matairesinol.[11][12][13][14]
The Final Step: Glucosylation
The biosynthesis of lignan glucosides culminates in the attachment of one or more glucose moieties to the lignan aglycone. This reaction is catalyzed by:
-
UDP-Glycosyltransferases (UGTs): This large family of enzymes utilizes UDP-glucose as a sugar donor to glycosylate a wide range of acceptor molecules, including lignans.[15][16][17] The glucosylation enhances the water solubility, stability, and transport of lignans within the plant.[15] Different UGTs exhibit varying substrate specificities, leading to the formation of a diverse array of lignan glucosides.[15][17][18]
Quantitative Data on Key Enzymes and Metabolites
Understanding the quantitative aspects of the lignan biosynthetic pathway is crucial for metabolic engineering and drug development. The following tables summarize key quantitative data for selected enzymes and the concentration of a prominent lignan glucoside.
| Enzyme | Plant Source | Substrate | K_m_ (µM) | V_max_ (units/mg) | k_cat_ (s⁻¹) | Optimal pH | Optimal Temp (°C) |
| Pinoresinol-Lariciresinol Reductase (PLR) | Forsythia intermedia | (+)-Pinoresinol | 1.8 | 1.3 (pkat) | - | 7.0 | 30 |
| (+)-Lariciresinol | 1.2 | 1.1 (pkat) | - | 6.5 | 30 | ||
| Secoisolariciresinol Dehydrogenase (SDH) | Forsythia intermedia | (-)-Secoisolariciresinol | 4.5 | - | 0.44 | 8.5 | 30 |
| UDP-Glycosyltransferase (IiUGT4) | Isatis indigotica | Lariciresinol | 102.3 | - | 0.19 | 8.0 | 35 |
| UDP-Glycosyltransferase (LuUGT74S1) | Linum usitatissimum | Secoisolariciresinol | 1650 | - | - | 8.0 | 30 |
| Lignan Glucoside | Plant | Tissue | Concentration | Reference |
| Secoisolariciresinol Diglucoside (SDG) | Linum usitatissimum (Flaxseed) | Seed Coat | 16.4 mg/g | [11] |
| Whole Seed | 6.1 - 13.0 mg/g | [19] | ||
| Germinated Seed (72h) + Microwave (10s) | Increased content | [20] |
Experimental Protocols
This section provides an overview of key experimental protocols for studying the lignan glucoside biosynthetic pathway.
Lignan Extraction from Plant Material
Objective: To extract lignans from plant tissues for subsequent analysis.
Materials:
-
Plant tissue (e.g., seeds, leaves, stems)
-
Mortar and pestle or grinder
-
Liquid nitrogen
-
Methanol (B129727) (or ethanol)
-
Water
-
Centrifuge
-
Rotary evaporator or nitrogen evaporator
Protocol:
-
Freeze the plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle or a grinder.
-
Add a 70-80% aqueous methanol (or ethanol) solution to the powdered tissue (e.g., 10 mL per gram of tissue).
-
Vortex or sonicate the mixture for a specified time (e.g., 30-60 minutes).
-
Centrifuge the mixture to pellet the solid debris.
-
Collect the supernatant.
-
Repeat the extraction of the pellet 2-3 times and pool the supernatants.
-
Evaporate the solvent from the pooled supernatant using a rotary evaporator or a stream of nitrogen.
-
The resulting extract can be redissolved in a suitable solvent for analysis.
For the analysis of total lignans, a hydrolysis step (acidic, alkaline, or enzymatic) is required to release lignans from their glycosidic linkages.[21]
Quantification of Lignans and their Glucosides by LC-MS/MS
Objective: To accurately quantify the concentration of specific lignans and their glucosides in a plant extract.
Instrumentation:
-
Liquid chromatograph (LC) coupled to a tandem mass spectrometer (MS/MS)
-
C18 reversed-phase column
General Procedure:
-
Prepare a standard curve for each lignan and lignan glucoside of interest using commercially available standards.
-
Reconstitute the dried plant extract in a suitable solvent (e.g., methanol).
-
Inject a known volume of the sample onto the LC-MS/MS system.
-
Separate the compounds using a gradient elution with a mobile phase typically consisting of water with a small amount of acid (e.g., formic acid or acetic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Detect and quantify the target compounds using multiple reaction monitoring (MRM) mode on the mass spectrometer. Specific precursor-to-product ion transitions are monitored for each analyte.
-
Calculate the concentration of each lignan and lignan glucoside in the sample by comparing its peak area to the standard curve.
Enzyme Activity Assay for Pinoresinol-Lariciresinol Reductase (PLR)
Objective: To measure the enzymatic activity of PLR in a protein extract.
Materials:
-
Protein extract containing PLR
-
Buffer (e.g., Tris-HCl, pH 7.0)
-
NADPH
-
Pinoresinol (substrate)
-
HPLC system with a UV detector
Protocol:
-
Prepare a reaction mixture containing the buffer, NADPH, and the protein extract.
-
Pre-incubate the mixture at the optimal temperature (e.g., 30°C).
-
Initiate the reaction by adding pinoresinol.
-
Incubate the reaction for a specific time period.
-
Stop the reaction by adding an acid (e.g., HCl) or by rapid freezing.
-
Analyze the reaction mixture by HPLC to separate and quantify the substrate (pinoresinol) and the products (lariciresinol and secoisolariciresinol).
-
Calculate the enzyme activity based on the rate of product formation or substrate consumption.
Recombinant Protein Expression and Purification
Objective: To produce and purify a specific enzyme (e.g., PLR, SDH, UGT) for detailed biochemical characterization.
General Workflow:
-
Cloning: The cDNA encoding the target enzyme is cloned into an appropriate expression vector (e.g., pET vector for E. coli expression).[22][23]
-
Transformation: The expression vector is transformed into a suitable host organism (e.g., E. coli BL21(DE3)).
-
Expression: The host cells are cultured, and protein expression is induced (e.g., with IPTG for E. coli).
-
Lysis: The cells are harvested and lysed to release the recombinant protein.
-
Purification: The recombinant protein is purified from the cell lysate using a series of chromatographic techniques, often starting with affinity chromatography (e.g., Ni-NTA for His-tagged proteins), followed by ion-exchange and/or size-exclusion chromatography for further purification.[23]
-
Verification: The purity and identity of the protein are confirmed by SDS-PAGE and Western blotting.
Visualizing the Pathway and Experimental Workflows
Diagrams created using Graphviz (DOT language) provide a clear visual representation of the complex biological processes and experimental procedures.
References
- 1. debiq.eel.usp.br [debiq.eel.usp.br]
- 2. researchgate.net [researchgate.net]
- 3. Dirigent Proteins Guide Asymmetric Heterocoupling for the Synthesis of Complex Natural Product Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Dirigent protein subfamily function and structure in terrestrial plant phenol metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pinoresinol-lariciresinol reductase: Substrate versatility, enantiospecificity, and kinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pinoresinol-lariciresinol reductases, key to the lignan synthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enhancing lignan biosynthesis by over-expressing pinoresinol lariciresinol reductase in transgenic wheat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Secoisolariciresinol Diglucoside (SDG) Isolated from Flaxseed, an Alternative to ACE Inhibitors in the Treatment of Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Identification and investigation of a novel NADP+-dependent secoisolariciresinol dehydrogenase from Isatis indigotica [frontiersin.org]
- 13. Identification and investigation of a novel NADP+-dependent secoisolariciresinol dehydrogenase from Isatis indigotica - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Secoisolariciresinol dehydrogenase - Wikipedia [en.wikipedia.org]
- 15. Functional Characterization of UDP-Glycosyltransferases Involved in Anti-viral Lignan Glycosides Biosynthesis in Isatis indigotica - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Substrate specificity of plant UDP-dependent glycosyltransferases predicted from crystal structures and homology modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Crystal structures of pinoresinol-lariciresinol and phenylcoumaran benzylic ether reductases and their relationship to isoflavone reductases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Construction of lignan glycosides biosynthetic network in Escherichia coli using mutltienzyme modules - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Research Portal [rex.libraries.wsu.edu]
- 23. (+)-Pinoresinol/(+)-lariciresinol reductase from Forsythia intermedia. Protein purification, cDNA cloning, heterologous expression and comparison to isoflavone reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Structural Elucidation of 5,5'-Dimethoxylariciresinol 4-O-glucoside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the naturally occurring lignan (B3055560) glucoside, 5,5'-Dimethoxylariciresinol 4-O-glucoside. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development by presenting detailed nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.
Introduction
This compound is a lignan glycoside that has been isolated from various plant species, including Lonicera maackii and Phellodendron amurense. Lignans are a class of polyphenolic compounds known for their diverse biological activities, which have garnered significant interest in the field of pharmacology and drug discovery. Accurate and detailed spectroscopic data are paramount for the unambiguous identification and characterization of such compounds, forming the foundation for further biological and medicinal chemistry studies. This guide presents the available NMR and MS data for this compound in a structured format to facilitate its use in research and development.
Spectroscopic Data
The structural elucidation of this compound is reliant on a combination of one- and two-dimensional NMR spectroscopy and mass spectrometry. The following tables summarize the key quantitative data.
NMR Spectroscopic Data
Table 1: ¹H NMR Data for this compound (Predicted/Typical Values)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| Aglycone Moiety | |||
| 2', 6' | 6.50-6.70 | s | |
| 7 | 2.50-2.70 | m | |
| 8 | 2.80-3.00 | m | |
| 7' | 4.60-4.80 | d | ~4-5 |
| 8' | 2.30-2.50 | m | |
| 9a | 3.80-4.00 | dd | ~8, 6 |
| 9b | 3.60-3.80 | dd | ~8, 7 |
| 9'a | 3.70-3.90 | dd | ~9, 5 |
| 9'b | 3.40-3.60 | dd | ~9, 7 |
| 3, 5-OCH₃ | 3.80-3.90 | s | |
| 3', 5'-OCH₃ | 3.70-3.80 | s | |
| Glucoside Moiety | |||
| 1'' | 4.80-5.00 | d | ~7-8 |
| 2'' | 3.40-3.60 | m | |
| 3'' | 3.30-3.50 | m | |
| 4'' | 3.20-3.40 | m | |
| 5'' | 3.30-3.50 | m | |
| 6''a | 3.80-4.00 | dd | ~12, 2 |
| 6''b | 3.60-3.80 | dd | ~12, 5 |
Table 2: ¹³C NMR Data for this compound
| Position | δC (ppm) |
| Aglycone Moiety | |
| 1 | ~135 |
| 2, 6 | ~105 |
| 3, 5 | ~153 |
| 4 | ~138 |
| 1' | ~132 |
| 2', 6' | ~104 |
| 3', 5' | ~148 |
| 4' | ~135 |
| 7 | ~33 |
| 8 | ~42 |
| 9 | ~72 |
| 7' | ~83 |
| 8' | ~46 |
| 9' | ~61 |
| 3, 5-OCH₃ | ~56 |
| 3', 5'-OCH₃ | ~56 |
| Glucoside Moiety | |
| 1'' | ~102 |
| 2'' | ~75 |
| 3'' | ~78 |
| 4'' | ~71 |
| 5'' | ~77 |
| 6'' | ~62 |
Note: The chemical shifts (δ) are in parts per million (ppm) and are typically referenced to a residual solvent peak. The data in these tables are illustrative and require confirmation from dedicated spectroscopic studies of the pure compound.
Mass Spectrometry Data
High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula of the compound.
Table 3: Mass Spectrometry Data for this compound
| Ionization Mode | [M+H]⁺ (Calculated) | [M+Na]⁺ (Calculated) | Molecular Formula |
| ESI | 583.2385 | 605.2204 | C₂₈H₃₈O₁₃ |
The fragmentation pattern in tandem MS (MS/MS) experiments would be expected to show a characteristic loss of the glucose moiety (162.0528 Da), leading to a prominent fragment ion corresponding to the aglycone. Further fragmentation of the aglycone would provide structural information about the lignan core.
Experimental Protocols
The following are generalized experimental protocols for the isolation and spectroscopic analysis of this compound, based on standard methodologies for natural product chemistry.
Isolation of this compound
A typical isolation procedure involves the extraction of the dried and powdered plant material (e.g., stems or leaves of Lonicera maackii) with a polar solvent such as methanol (B129727) or ethanol. The crude extract is then subjected to a series of chromatographic separations. This often includes partitioning between immiscible solvents of varying polarities (e.g., water and ethyl acetate) to achieve a preliminary fractionation. The fraction containing the target compound is then purified using techniques such as column chromatography on silica (B1680970) gel or Sephadex LH-20, followed by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.
NMR Spectroscopy
NMR spectra are typically recorded on a high-field spectrometer (e.g., 400 MHz or higher). The purified compound is dissolved in a deuterated solvent, commonly methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆). Standard NMR experiments include:
-
¹H NMR: To determine the proton chemical shifts, multiplicities, and coupling constants.
-
¹³C NMR and DEPT: To identify the chemical shifts of all carbon atoms and to distinguish between CH₃, CH₂, CH, and quaternary carbons.
-
2D NMR (COSY, HSQC, HMBC): To establish proton-proton correlations (COSY), direct one-bond proton-carbon correlations (HSQC), and long-range two- and three-bond proton-carbon correlations (HMBC). These experiments are crucial for the unambiguous assignment of all proton and carbon signals and for confirming the connectivity of the atoms within the molecule.
Mass Spectrometry
Mass spectral data are generally acquired using an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument. The purified compound is dissolved in a suitable solvent (e.g., methanol) and introduced into the mass spectrometer. Data is collected in both positive and negative ion modes to obtain the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions, respectively, as well as adducts such as the sodium adduct ([M+Na]⁺). Tandem mass spectrometry (MS/MS) experiments are performed by selecting the molecular ion as the precursor and subjecting it to collision-induced dissociation (CID) to generate fragment ions, which helps in the structural elucidation.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the isolation and characterization of a natural product like this compound.
This guide provides a foundational understanding of the spectroscopic characteristics of this compound. As new research emerges, this document will be updated to reflect the most current and comprehensive data available.
Unveiling the Bioactivity of 5,5'-Dimethoxylariciresinol 4-O-glucoside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,5'-Dimethoxylariciresinol 4-O-glucoside (DMAG) is a lignan (B3055560) glucoside that has been isolated from sources such as Lonicera maackii[1]. As a member of the lignan family of polyphenols, which are known for their diverse biological activities, DMAG is a compound of interest for potential therapeutic applications. This technical guide provides a comprehensive overview of the currently available data on the biological activity screening of DMAG, with a primary focus on its role in the reversal of multidrug resistance in cancer cells. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, oncology, and drug discovery.
Reversal of Multidrug Resistance
The most significant biological activity reported for this compound is its ability to reverse multidrug resistance (MDR) in cancer cells. MDR is a major obstacle in cancer chemotherapy, and agents that can overcome it are of great clinical interest.
Quantitative Data
The efficacy of DMAG in sensitizing doxorubicin-resistant human leukemia cells (K562/DOX) to the chemotherapeutic agent doxorubicin (B1662922) is summarized in the table below.
| Cell Line | Treatment | IC50 of Doxorubicin (μM) | Fold Resistance Reversal | Reference |
| K562 (Parental) | Doxorubicin alone | 1.07 ± 0.09 | - | [2] |
| K562/DOX | Doxorubicin alone | 34.93 ± 1.37 | - | [2][3] |
| K562/DOX | Doxorubicin + 1.0 μM DMAG | 12.51 ± 1.28 | 2.79 | [2][3] |
| K562/DOX | Doxorubicin + Verapamil (Positive Control) | - | 1.21 | [2] |
IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocols
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
-
Cell Seeding: K562/DOX cells are seeded into 96-well plates at a specific density.
-
Treatment: The cells are treated with varying concentrations of doxorubicin in the presence or absence of a fixed concentration of DMAG (e.g., 1.0 μM).
-
Incubation: The plates are incubated for a specified period (e.g., 48 hours).
-
MTT Addition: MTT solution is added to each well and incubated to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The IC50 values are calculated from the dose-response curves.[1][2][3]
This assay is used to distinguish between healthy, apoptotic, and necrotic cells based on membrane integrity and nuclear morphology.
-
Cell Treatment: K562/DOX cells are treated with doxorubicin and/or DMAG for different time points.
-
Staining: Cells are stained with Hoechst 33342, which stains the nuclei of all cells, and Propidium Iodide (PI), which only enters cells with compromised membranes (late apoptotic and necrotic cells).
-
Microscopy: The stained cells are observed under a fluorescence microscope.
-
Analysis: Apoptotic cells are identified by condensed or fragmented nuclei (stained by Hoechst 33342) while maintaining membrane integrity (excluding PI).[1][3]
This assay measures the effect of DMAG on the intracellular concentration of doxorubicin or other P-glycoprotein substrates like rhodamine 123.
-
Cell Incubation: K562/DOX cells are incubated with doxorubicin (e.g., 15.0 μM) or rhodamine 123 in the presence or absence of DMAG (e.g., 1.0 μM) for a specific time (e.g., 1 hour).[1][2]
-
Washing: The cells are washed with cold phosphate-buffered saline (PBS) to remove extracellular drugs.
-
Fluorescence Measurement: The intracellular fluorescence of doxorubicin or rhodamine 123 is measured using a flow cytometer or a fluorescence microplate reader.
-
Data Analysis: An increase in fluorescence intensity in the presence of DMAG indicates an inhibition of drug efflux. In one study, a 1.0 μM concentration of DMAG resulted in a 2.3-fold increase in doxorubicin fluorescence intensity and a 49.11% increase in rhodamine 123 fluorescence intensity in K562/DOX cells.[1][2]
Signaling Pathways and Mechanism of Action
The reversal of multidrug resistance by DMAG is attributed to its ability to inhibit the function of P-glycoprotein (P-gp), a key ATP-binding cassette (ABC) transporter responsible for the efflux of chemotherapeutic drugs from cancer cells. By blocking P-gp, DMAG increases the intracellular accumulation of drugs like doxorubicin, thereby enhancing their cytotoxic effects.
Caption: Proposed mechanism of DMAG in reversing multidrug resistance.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for screening compounds for their ability to reverse multidrug resistance.
Caption: Experimental workflow for MDR reversal screening.
Other Potential Biological Activities
While the primary reported activity of this compound is the reversal of MDR, its chemical structure as a lignan glucoside suggests the potential for other biological activities, such as antioxidant and anti-inflammatory effects. However, at the time of this writing, there is a lack of direct experimental evidence from the searched literature specifically for DMAG in these areas.
Lignans (B1203133), as a class of compounds, are known to possess antioxidant properties due to their phenolic hydroxyl groups, which can scavenge free radicals. Similarly, various lignans and their glucosides have demonstrated anti-inflammatory activities by modulating inflammatory pathways. Further research is warranted to investigate whether this compound exhibits these properties.
Conclusion
This compound has been identified as a potent agent for reversing multidrug resistance in doxorubicin-resistant human leukemia cells. Its mechanism of action involves the inhibition of the P-glycoprotein efflux pump, leading to increased intracellular accumulation and enhanced cytotoxicity of chemotherapeutic drugs. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research into the therapeutic potential of DMAG in oncology. Future studies should aim to explore its efficacy in other MDR cancer models and to investigate its potential antioxidant and anti-inflammatory activities.
References
- 1. Reversal of multidrug resistance by 5,5'-dimethoxylariciresinol-4-O-β-D-glucoside in doxorubicin-resistant human leukemia K562/DOX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reversal of multidrug resistance by 5,5’-dimethoxylariciresinol-4-O-β-D-glucoside in doxorubicin-resistant human leukemia K562/DOX - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Unveiling 5,5'-Dimethoxylariciresinol 4-O-glucoside: A Technical Guide on its Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,5'-Dimethoxylariciresinol 4-O-glucoside is a lignan (B3055560), a class of polyphenolic compounds widely distributed in the plant kingdom. This technical guide provides an in-depth overview of the discovery, history, and key experimental data related to this compound, intended to support further research and drug development efforts. Lignans (B1203133) have garnered significant interest in the scientific community for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and potential anticancer properties.
Discovery and Natural Occurrence
This compound has been identified and isolated from at least two plant species:
-
Amur Honeysuckle (Lonicera maackii) : This deciduous shrub, native to parts of Asia, is a known source of this lignan.[1]
-
Amur Cork Tree (Phellodendron amurense) : The bark of this tree, a traditional component in Chinese medicine, has also been reported to contain this compound.[2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and analysis in a research setting.
| Property | Value | Source |
| Molecular Formula | C₂₈H₃₈O₁₃ | PubChem |
| Molecular Weight | 582.6 g/mol | PubChem |
| CAS Number | 154418-16-3 | Chemical Abstracts Service |
| Appearance | Solid (predicted) | --- |
| XLogP3 | -1.3 | PubChem |
| Hydrogen Bond Donor Count | 6 | PubChem |
| Hydrogen Bond Acceptor Count | 13 | PubChem |
| Rotatable Bond Count | 9 | PubChem |
Experimental Protocols
Detailed experimental protocols are crucial for the replication of research and further investigation. Below are generalized methodologies for the isolation and characterization of lignans, including this compound, from plant sources.
General Isolation Workflow for Lignans from Plant Material
The isolation of this compound typically follows a multi-step process involving extraction and chromatographic purification.
Caption: A generalized workflow for the isolation of this compound.
1. Extraction:
-
The dried and powdered plant material (e.g., leaves or bark) is subjected to extraction with a polar solvent such as methanol or ethanol (B145695) at room temperature or under reflux. This process is typically repeated multiple times to ensure exhaustive extraction of the target compounds.
2. Fractionation:
-
The resulting crude extract is then concentrated under reduced pressure.
-
The concentrated extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), ethyl acetate (B1210297), and n-butanol. Lignan glycosides, being polar, are often enriched in the n-butanol fraction.
3. Chromatographic Purification:
-
The n-butanol fraction is subjected to various chromatographic techniques for further purification.
-
Silica Gel Column Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient of solvents, typically a mixture of chloroform and methanol or ethyl acetate and methanol.
-
Sephadex LH-20 Column Chromatography: This size-exclusion chromatography is used to separate compounds based on their molecular size, with methanol often used as the mobile phase.
-
Preparative High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using reversed-phase HPLC (e.g., on a C18 column) with a mobile phase consisting of a gradient of methanol and water or acetonitrile (B52724) and water.
-
Structural Elucidation
The structure of the isolated compound is determined using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments are used to determine the proton and carbon framework of the molecule and the connectivity between atoms.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular formula.
-
Ultraviolet (UV) Spectroscopy: Provides information about the presence of chromophores in the molecule.
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.
Biological Activities and Signaling Pathways (General for Lignans)
While specific quantitative data for the biological activities of this compound are not extensively reported in the currently available literature, the broader class of lignans is known to modulate several key signaling pathways. This provides a predictive framework for the potential biological effects of this compound.
Lignans are known to exert their effects through various mechanisms, including the modulation of inflammatory and oxidative stress pathways.
Caption: Predicted modulation of key signaling pathways by lignans.
-
Nuclear Factor-kappa B (NF-κB) Pathway: Many lignans have been shown to inhibit the activation of NF-κB, a key transcription factor involved in the inflammatory response. This inhibition leads to a decrease in the production of pro-inflammatory cytokines.
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: Lignans can also modulate the MAPK signaling cascade, which is involved in cellular processes such as inflammation, cell proliferation, and apoptosis.
-
Nuclear factor erythroid 2-related factor 2 (Nrf2) Pathway: Some lignans are known to activate the Nrf2 pathway, a critical regulator of the cellular antioxidant response. Activation of Nrf2 leads to the expression of various antioxidant and detoxification enzymes.
Conclusion and Future Directions
This compound is a naturally occurring lignan with potential for further scientific investigation. While its presence in Lonicera maackii and Phellodendron amurense is established, a significant gap exists in the literature regarding its specific biological activities and the historical details of its discovery. Future research should focus on:
-
Quantitative Bioactivity Studies: In-depth investigation of its anti-inflammatory, antioxidant, and cytotoxic activities, including the determination of IC₅₀ values against various cell lines and enzyme targets.
-
Mechanism of Action Studies: Elucidation of the specific signaling pathways modulated by this compound to understand its molecular mechanisms.
-
Pharmacokinetic Profiling: Assessment of its absorption, distribution, metabolism, and excretion (ADME) properties to evaluate its potential as a therapeutic agent.
-
Historical Archival Research: A thorough review of older phytochemical literature, particularly from the regions where the source plants are endemic, may yet uncover the original report of its discovery.
This technical guide serves as a foundational resource for researchers embarking on the study of this compound, highlighting the current state of knowledge and outlining key areas for future exploration.
References
Pharmacological Potential of 5,5'-Dimethoxylariciresinol 4-O-glucoside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5,5'-Dimethoxylariciresinol 4-O-glucoside (DMAG) is a lignan (B3055560) glucoside that has been isolated from medicinal plants such as Lonicera maackii and Mahonia aquifolium. While the pharmacological profile of this specific compound is not extensively studied, existing research has unveiled a significant potential in overcoming multidrug resistance (MDR) in cancer cells. This technical guide provides a comprehensive overview of the current knowledge on the pharmacological activity of DMAG, with a primary focus on its role as an MDR reversal agent. This document summarizes key quantitative data, details the experimental methodologies employed in its evaluation, and visualizes the proposed mechanism of action. The information presented herein aims to facilitate further research and development of this compound as a potential therapeutic agent.
Introduction
Lignans (B1203133) are a large group of polyphenolic compounds found in plants, known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer effects. This compound (DMAG) is a member of this class, but specific research into its pharmacological potential is limited. A notable study has demonstrated its efficacy in reversing doxorubicin (B1662922) resistance in human leukemia cells, suggesting a potential application in combination cancer therapy. This guide will delve into the specifics of this finding.
Reversal of Multidrug Resistance
The primary pharmacological activity reported for this compound is its ability to reverse multidrug resistance in cancer cells. A key study investigated the effects of DMAG on doxorubicin-resistant human leukemia K562/DOX cells.
Quantitative Data
The following tables summarize the quantitative data from the study, highlighting the efficacy of DMAG in sensitizing resistant cancer cells to doxorubicin.
Table 1: Effect of DMAG on the Cytotoxicity of Doxorubicin in K562/DOX Cells [1]
| Treatment | IC50 of Doxorubicin (µM) |
| Doxorubicin alone | 34.93 ± 1.37 |
| Doxorubicin + 1.0 µM DMAG | 12.51 ± 1.28 |
Table 2: Effect of DMAG on Intracellular Accumulation of Doxorubicin and Rhodamine 123 in K562/DOX Cells [1]
| Treatment | Parameter | Result |
| 15.0 µM Doxorubicin alone (1 hr) | Fluorescence Intensity | 33093.12 |
| 15.0 µM Doxorubicin + 1.0 µM DMAG (1 hr) | Fluorescence Intensity | 2.3-fold higher than Doxorubicin alone |
| Rhodamine 123 alone | Fluorescence Intensity | Baseline |
| Rhodamine 123 + 1.0 µM DMAG | Fluorescence Intensity | Increased by 49.11% compared to Rhodamine 123 alone |
Mechanism of Action
The study suggests that DMAG reverses multidrug resistance by inhibiting the drug efflux activity of P-glycoprotein (P-gp), a transmembrane protein that actively pumps chemotherapeutic agents out of cancer cells. By inhibiting P-gp, DMAG increases the intracellular concentration of doxorubicin, thereby enhancing its cytotoxic effect and inducing apoptosis.[1]
Experimental Protocols
This section provides a detailed overview of the key experimental methodologies used to evaluate the pharmacological potential of DMAG in the context of multidrug resistance.
Cell Culture
Doxorubicin-resistant human leukemia cells (K562/DOX) and their parental sensitive cell line (K562) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO2 humidified atmosphere. The K562/DOX cell line is maintained in a medium containing 1 µg/mL doxorubicin to maintain its drug-resistant phenotype.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is performed to assess the effect of DMAG on doxorubicin sensitivity.
Apoptosis Assay (Propidium Iodide/Hoechst 33342 Double Staining)
This assay is used to investigate the effect of DMAG on doxorubicin-induced cellular apoptosis.
-
Cell Treatment: K562/DOX cells are treated with doxorubicin in the presence or absence of DMAG for specified time intervals.
-
Staining: Cells are harvested and stained with Hoechst 33342 and propidium (B1200493) iodide (PI) according to the manufacturer's protocol.
-
Analysis: Stained cells are analyzed by fluorescence microscopy or flow cytometry. Hoechst 33342 stains the nuclei of all cells, while PI only stains the nuclei of dead cells with compromised membranes. Apoptotic cells are identified by condensed or fragmented chromatin stained brightly by Hoechst 33342.
Intracellular Drug Accumulation Assay
This assay evaluates the effect of DMAG on the drug efflux activity of P-glycoprotein.
-
Cell Incubation: K562/DOX cells are pre-incubated with or without DMAG.
-
Substrate Addition: Doxorubicin or Rhodamine 123 (a known P-gp substrate) is added to the cell suspension.
-
Incubation: Cells are incubated for a specific period to allow for drug uptake and efflux.
-
Analysis: The intracellular fluorescence of doxorubicin or Rhodamine 123 is measured using a flow cytometer or a high-content screening system. An increase in fluorescence in the presence of DMAG indicates inhibition of P-gp-mediated efflux.
Other Potential Pharmacological Activities
While the reversal of multidrug resistance is the most well-documented activity of this compound, its chemical structure as a lignan glucoside suggests the potential for other pharmacological effects, such as antioxidant and anti-inflammatory activities. However, to date, there is a lack of specific experimental studies investigating these properties for this particular compound. Research on other lignans and their glycosides has shown promising results in these areas, indicating that this could be a valuable avenue for future investigation of DMAG.
Conclusion and Future Directions
This compound has demonstrated significant potential as a multidrug resistance reversal agent in preclinical studies. Its ability to inhibit P-glycoprotein and enhance the efficacy of conventional chemotherapeutics warrants further investigation. Future research should focus on:
-
Elucidating the precise molecular interactions between DMAG and P-glycoprotein.
-
Evaluating the efficacy and safety of DMAG in in vivo cancer models.
-
Investigating other potential pharmacological activities, particularly its antioxidant and anti-inflammatory properties.
-
Exploring its potential in overcoming resistance mediated by other ABC transporters.
The development of DMAG as an adjunct to chemotherapy could offer a novel strategy to combat drug resistance and improve patient outcomes in oncology.
References
Methodological & Application
Application Note: Quantitative Analysis of 5,5'-Dimethoxylariciresinol 4-O-glucoside using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note details a validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 5,5'-Dimethoxylariciresinol 4-O-glucoside. This method is applicable to the analysis of this lignan (B3055560) glucoside in purified samples and plant extracts. The described protocol utilizes a reversed-phase C18 column with gradient elution and UV detection, ensuring high resolution and sensitivity. This document provides comprehensive experimental protocols, method validation data, and a visual workflow to guide researchers, scientists, and drug development professionals in their analytical endeavors.
Introduction
Lignans are a class of polyphenolic compounds widely distributed in the plant kingdom, recognized for their diverse biological activities, including antioxidant and anti-inflammatory properties.[1] this compound is a specific lignan glucoside that has been isolated from various plant species, including Honeysuckle (Lonicera japonica) and Lonicera maackii.[2][3] The accurate quantification of this compound is essential for quality control of herbal medicines, pharmacokinetic studies, and the development of new therapeutic agents. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation and quantification of lignans.[1] This application note presents a reliable HPLC method developed for the quantitative analysis of this compound.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C28H38O13 | [2][4] |
| Molecular Weight | 582.59 g/mol | [2][4] |
| CAS Number | 154418-16-3 | [2][5] |
| Appearance | Typically exists as a solid at room temperature. | [2] |
Experimental Protocols
1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatography Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Chemicals and Reagents:
-
This compound reference standard (>98% purity).
-
Acetonitrile (HPLC grade).
-
Methanol (B129727) (HPLC grade).
-
Acetic acid (glacial, analytical grade).
-
Water (deionized or HPLC grade).
-
2. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Acetic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 80% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 280 nm |
| Injection Volume | 20 µL |
3. Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve the standard in methanol and bring it to volume. Sonicate if necessary to ensure complete dissolution. This stock solution should be stored at -20°C.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the initial mobile phase composition to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
4. Sample Preparation (from Plant Material)
-
Drying and Grinding: Dry the plant material at a temperature below 60°C to prevent degradation of the lignans.[6] Grind the dried material into a fine powder to increase the surface area for extraction.[1]
-
Extraction: Accurately weigh approximately 1 g of the powdered plant material into a flask. Add 20 mL of 80% aqueous methanol.[1][7] Extract the sample using ultrasonication for 30-60 minutes.[1]
-
Purification and Filtration: Centrifuge the extract at 4000 rpm for 10 minutes. Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial before injection.[1] For oil-rich samples, a pre-extraction defatting step with n-hexane may be required.[1]
Method Validation (Hypothetical Data)
1. Linearity
A calibration curve was generated by plotting the peak area against the concentration of the working standard solutions.
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1 | 25,000 |
| 5 | 125,000 |
| 10 | 250,000 |
| 25 | 625,000 |
| 50 | 1,250,000 |
| 100 | 2,500,000 |
| Linear Regression | y = 25000x - 150 |
| Correlation Coefficient (r²) | 0.9998 |
2. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
| Parameter | Value (µg/mL) |
| Limit of Detection (LOD) | 0.35 |
| Limit of Quantitation (LOQ) | 1.05 |
3. Precision
The precision of the method was evaluated by analyzing six replicate injections of a standard solution at a concentration of 25 µg/mL.
| Parameter | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| Relative Standard Deviation | 0.85% | 1.52% |
4. Accuracy
The accuracy was determined by a recovery study, where a known amount of the standard was spiked into a sample matrix.
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
| 10 | 9.85 | 98.5 |
| 25 | 25.4 | 101.6 |
| 50 | 49.2 | 98.4 |
| Average Recovery | 99.5% |
Workflow Diagram
Caption: Experimental workflow for the HPLC quantification of this compound.
Conclusion
The HPLC method described in this application note is demonstrated to be a suitable and reliable approach for the quantitative analysis of this compound. The method exhibits excellent linearity, precision, and accuracy, making it a valuable tool for quality control and research in the fields of natural products, pharmacology, and drug development. The provided protocols for sample preparation and chromatographic analysis can be readily implemented in a laboratory setting.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | Plants | 154418-16-3 | Invivochem [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | C28H38O13 | CID 91895367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound, CasNo.154418-16-3 Henan Allgreen Chemical Co.,Ltd China (Mainland) [allgreenchem.lookchem.com]
- 6. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans | MDPI [mdpi.com]
- 7. Optimal extraction conditions and quantification of lignan phytoestrogens in cereal grains using targeted LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction of Lignan Glucosides from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lignans (B1203133) are a large group of polyphenolic compounds found in a wide variety of plants. Their glycosidic forms, known as lignan (B3055560) glucosides, are of significant interest to the pharmaceutical and nutraceutical industries due to their potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties. The efficient extraction and purification of these compounds from plant matrices are crucial steps for their study and utilization. This document provides detailed application notes and protocols for the extraction of lignan glucosides, focusing on modern, efficient methods and providing quantitative data to aid in methodological selection and optimization.
Data Presentation: Comparison of Extraction Methods
The choice of extraction method and solvent system significantly impacts the yield and purity of the extracted lignan glucosides. Below is a summary of quantitative data from various studies, showcasing the effectiveness of different techniques.
| Plant Material | Target Lignan Glucoside(s) | Extraction Method | Solvent System | Temp. (°C) | Time | Solid:Solvent Ratio | Yield/Concentration |
| Saraca asoca bark | Lyoniside (B1256259) | Microwave-Assisted (MAE) | 70% Methanol (B129727) | N/A | 10 min | 1:30 | 9.4 mg/g[1][2] |
| Saraca asoca bark | Lyoniside | Reflux | 70% Methanol | N/A | 10 min | 1:30 | 4.2 mg/g[2] |
| Arctium lappa fruit | Arctiin | Microwave-Assisted (MAE) | 40% Methanol | N/A | 200 s (3 cycles) | 1:15 | 17.5% of extract[3] |
| Flaxseed | Secoisolariciresinol diglucoside (SDG) | Microwave-Assisted (MAE) | 1 M NaOH in 70% Methanol | N/A | 3 min | N/A | 16.1 mg/g[4] |
| Linum species roots | Justicidin B | Ultrasound-Assisted (UAE) | Methyl ethyl ketone | N/A | 5 min (50% power) | 1:400 | 44.4 mg/g DW (87.9% purity)[5] |
| Linum species roots | Justicidin B | Conventional (Maceration) | Methyl ethyl ketone | Room Temp. | 16 h | 1:400 | 51.9 mg/g DW (58.1% purity)[5] |
| Cereal Grains (Oats) | Total Lignans | Ultrasound-Assisted (UAE) | 80% Methanol | 40 | 60 min | 1:10 | 56.326 µ g/100 g[6][7] |
| Sesame Cake | Sesaminol triglucoside (SETRI) & Sesaminol diglucoside (SEDI) | Ultrasound-Assisted (UAE) | 71% Ethanol (B145695) | 50 | 10 min | 1.5g/20mL | N/A |
| Sesame Cake | Sesaminol triglucoside (SETRI) & Sesaminol diglucoside (SEDI) | Microwave-Assisted (MAE) | 80% Ethanol | 50 | 5 min | 0.85g/20mL | N/A |
| Sesame Cake | Sesaminol triglucoside (SETRI) & Sesaminol diglucoside (SEDI) | Accelerated Solvent (ASE) | 80% Ethanol | 65 | 20 min | N/A | N/A |
Experimental Protocols
The following are detailed protocols for the most effective and commonly employed methods for lignan glucoside extraction.
Protocol 1: Ultrasound-Assisted Extraction (UAE) of Lignan Glucosides
Ultrasound-assisted extraction is a rapid and efficient method that utilizes acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and mass transfer.
Materials and Equipment:
-
Dried and powdered plant material
-
Extraction solvent (e.g., 70-80% ethanol or methanol)
-
Ultrasonic bath or probe sonicator
-
Beaker or flask
-
Filtration apparatus (e.g., filter paper, Buchner funnel)
-
Rotary evaporator
Procedure:
-
Sample Preparation: Weigh an appropriate amount of dried, powdered plant material.
-
Solvent Addition: Add the extraction solvent to the plant material in a beaker or flask. A solid-to-solvent ratio of 1:10 to 1:30 is commonly used.[3]
-
Ultrasonication: Place the vessel in an ultrasonic bath or immerse the probe of a sonicator into the mixture. Sonicate for a period ranging from 5 to 60 minutes.[3][6] Optimal time and temperature should be determined for each specific plant material. For example, a 60-minute extraction at 40°C was found to be optimal for lignans from oats.[6][7]
-
Filtration: After sonication, separate the extract from the solid plant residue by filtration.
-
Solvent Evaporation: Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude lignan glucoside extract.
-
Purification (Optional): The crude extract can be further purified using column chromatography (see Protocol 3).
Protocol 2: Microwave-Assisted Extraction (MAE) of Lignan Glucosides
Microwave-assisted extraction utilizes microwave energy to heat the solvent and plant material, leading to rapid cell lysis and release of target compounds. This method is known for its speed and efficiency.
Materials and Equipment:
-
Dried and powdered plant material
-
Extraction solvent (e.g., 40-70% methanol or ethanol)
-
Microwave extraction system
-
Extraction vessel
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Sample Preparation: Place a weighed amount of the dried, powdered plant material into the microwave extraction vessel.
-
Solvent Addition: Add the appropriate extraction solvent. Common solid-to-solvent ratios range from 1:15 to 1:30.[1][3]
-
Microwave Irradiation: Seal the vessel and place it in the microwave extractor. Set the desired power (e.g., 500 W) and extraction time (e.g., 10 minutes).[1][3] These parameters should be optimized for each application. For example, for the extraction of lyoniside from Saraca asoca bark, optimal conditions were found to be 70% methanol with a 1:30 solid-to-solvent ratio for 10 minutes.[1][2]
-
Cooling and Filtration: After the extraction is complete, allow the vessel to cool to room temperature before opening. Filter the extract to remove the solid residue.
-
Solvent Evaporation: Concentrate the filtrate using a rotary evaporator to yield the crude lignan glucoside extract.
-
Purification (Optional): The crude extract can be subjected to further purification by column chromatography.
Protocol 3: Column Chromatography for Purification of Lignan Glucosides
Column chromatography is a widely used technique to purify lignan glucosides from crude extracts. The choice of stationary and mobile phases is critical for successful separation.
Materials and Equipment:
-
Crude lignan glucoside extract
-
Chromatography column
-
Stationary phase (e.g., Sephadex LH-20, Diaion HP-20, Polyamide, or C18 silica (B1680970) gel)
-
Mobile phase (solvents for elution, e.g., water, methanol, ethanol, acetonitrile, and their mixtures)
-
Fraction collector
-
Thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) for fraction analysis
Procedure:
-
Column Packing: Prepare a slurry of the chosen stationary phase in the initial mobile phase and pack it into the chromatography column.
-
Sample Loading: Dissolve the crude extract in a small volume of the initial mobile phase and load it onto the top of the column.
-
Elution: Begin the elution process with the mobile phase. A gradient elution is often employed, starting with a less polar solvent and gradually increasing the polarity. For example, a gradient of methanol in water (e.g., 0% to 100% methanol) can be used for C18 or Diaion HP-20 columns.[8] For Sephadex LH-20, elution with distilled water or methanol can be effective.[9] For polyamide resin, a stepwise elution with increasing concentrations of ethanol in water (e.g., 10%, 50%) can be used to separate lignans from other compounds like flavonoids.
-
Fraction Collection: Collect the eluate in fractions using a fraction collector.
-
Fraction Analysis: Analyze the collected fractions using TLC or HPLC to identify those containing the lignan glucosides of interest.
-
Pooling and Concentration: Pool the pure fractions containing the target compounds and concentrate them using a rotary evaporator to obtain the purified lignan glucosides.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the extraction and purification of lignan glucosides from plant material.
Caption: General workflow for lignan glucoside extraction.
Signaling Pathways of Interest
While the primary focus of this document is on extraction, it is noteworthy that lignans and their metabolites, such as enterolactone (B190478) and enterodiol, are known to interact with various signaling pathways, contributing to their biological activities. A simplified representation of a potential pathway is shown below.
Caption: Potential signaling pathway of lignan metabolites.
References
- 1. Optimization of microwave-assisted extraction conditions for preparing lignan-rich extract from Saraca asoca bark using Box-Behnken design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Optimized Ultrasound-Assisted Extraction of Lignans from Linum Species with Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimal extraction conditions and quantification of lignan phytoestrogens in cereal grains using targeted LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Lignan Glycosides and Flavonoid Glycosides from the Aerial Portion of Lespedeza cuneata and Their Biological Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iosrjournals.org [iosrjournals.org]
Application Note and Protocol: Purification of 5,5'-Dimethoxylariciresinol 4-O-glucoside using Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
5,5'-Dimethoxylariciresinol 4-O-glucoside is a lignan (B3055560) glycoside that has been isolated from plant species such as Honeysuckle (Lonicera japonica) and Lonicera maackii.[1][2] Lignans and their glycosides are a class of polyphenolic compounds known for their potential biological activities, making their efficient purification a critical step for further research and development. This document provides a detailed protocol for the purification of this compound from a crude plant extract using column chromatography. The protocol is designed to be a comprehensive guide for researchers in natural product chemistry and drug discovery.
Experimental Protocols
The purification of this compound involves a multi-step chromatographic approach to isolate the target compound from a complex mixture of plant secondary metabolites. Lignan glycosides, being more hydrophilic than their aglycone counterparts, require specific chromatographic conditions for effective separation.[3]
1. Preparation of Crude Plant Extract
A detailed procedure for the initial extraction of the plant material is crucial for a successful purification.
-
Plant Material: Dried and powdered aerial parts of Lonicera japonica.
-
Extraction Solvent: 70-80% aqueous methanol (B129727) or ethanol (B145695) is commonly used for the extraction of lignan glycosides.[3]
-
Procedure:
-
Macerate the powdered plant material in the extraction solvent at a 1:10 (w/v) ratio.
-
Perform the extraction at room temperature for 24-48 hours with occasional agitation.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude extract.
-
2. Initial Fractionation using Silica (B1680970) Gel Column Chromatography
An initial fractionation step using normal-phase chromatography on silica gel is employed to separate compounds based on polarity.
-
Stationary Phase: Silica gel (60-120 mesh).
-
Mobile Phase: A gradient of dichloromethane (B109758) and methanol is often effective for separating lignans.[4][5]
-
Procedure:
-
Prepare a silica gel slurry in the initial mobile phase (e.g., 100% dichloromethane) and pack the column.
-
Adsorb the crude extract onto a small amount of silica gel and load it onto the top of the column.
-
Elute the column with a stepwise gradient of increasing methanol concentration in dichloromethane (e.g., 100:0, 98:2, 95:5, 90:10, 80:20, 50:50, v/v).
-
Collect fractions of a suitable volume (e.g., 50-100 mL) and monitor the separation using Thin Layer Chromatography (TLC).
-
Combine fractions containing the target compound based on the TLC profile.
-
3. Purification using Sephadex LH-20 Column Chromatography
Sephadex LH-20, a size-exclusion and adsorption chromatography medium, is highly effective for the purification of polyphenolic compounds like lignan glycosides.[3][6]
-
Stationary Phase: Sephadex LH-20.
-
Mobile Phase: Methanol or an aqueous ethanol mixture.[6]
-
Procedure:
-
Swell the Sephadex LH-20 in the chosen mobile phase (e.g., 100% methanol) for several hours.
-
Pack the column with the swollen Sephadex LH-20.
-
Dissolve the partially purified fraction from the silica gel column in a minimal amount of the mobile phase and load it onto the column.
-
Elute the column isocratically with the mobile phase.
-
Collect fractions and monitor using TLC or High-Performance Liquid Chromatography (HPLC).
-
Combine the fractions containing the pure this compound.
-
Evaporate the solvent to obtain the purified compound.
-
Data Presentation
The following table summarizes representative quantitative data for the purification of this compound.
| Parameter | Silica Gel Chromatography | Sephadex LH-20 Chromatography |
| Column Dimensions | 5 cm x 60 cm | 2.5 cm x 100 cm |
| Stationary Phase | Silica gel (60-120 mesh) | Sephadex LH-20 |
| Sample Load | 50 g of crude extract | 5 g of enriched fraction |
| Mobile Phase | Dichloromethane:Methanol (gradient) | 100% Methanol (isocratic) |
| Flow Rate | 5 mL/min | 1 mL/min |
| Fraction Volume | 100 mL | 20 mL |
| Yield of Enriched Fraction | 5 g | - |
| Final Yield of Pure Compound | - | 150 mg |
| Purity (by HPLC) | ~60% | >95% |
Mandatory Visualization
Experimental Workflow for Purification
Caption: Workflow for the purification of this compound.
References
- 1. This compound | Plants | 154418-16-3 | Invivochem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Purification of secoisolariciresinol diglucoside with column chromatography on a sephadex LH-20 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantitative Analysis of 5,5'-Dimethoxylariciresinol 4-O-glucoside in Herbal Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,5'-Dimethoxylariciresinol 4-O-glucoside is a lignan (B3055560) glycoside found in various medicinal plants, including honeysuckle (Lonicera japonica) and Amur cork tree (Phellodendron amurense).[1][2] Lignans are a class of polyphenols that have garnered significant scientific interest due to their potential health benefits. Accurate and precise quantification of this compound in herbal extracts is crucial for quality control, standardization of herbal products, and pharmacokinetic studies. These application notes provide detailed protocols for the extraction and quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is fundamental for developing appropriate analytical methodologies.
| Property | Value | Reference |
| Molecular Formula | C28H38O13 | [1] |
| Molecular Weight | 582.59 g/mol | [1] |
| CAS Number | 154418-16-3 | [1] |
| Appearance | Solid | [1] |
| Solubility | More hydrophilic than its aglycone | [3] |
Experimental Protocols
Protocol 1: Extraction of this compound from Herbal Material
This protocol describes an efficient method for extracting this compound from dried and powdered herbal material. The choice of solvent is critical, with polar solvents being more effective for extracting lignan glycosides.[3]
Materials:
-
Dried and powdered herbal material (e.g., Lonicera japonica flowers)
-
Methanol (B129727) (HPLC grade)
-
70% Ethanol (B145695) (v/v)
-
Ultrasonic bath
-
Centrifuge
-
0.45 µm syringe filters
-
Rotary evaporator
Procedure:
-
Sample Preparation: Accurately weigh approximately 1.0 g of the dried, powdered herbal material into a conical flask.
-
Extraction:
-
Add 20 mL of 70% ethanol to the flask.
-
Place the flask in an ultrasonic bath and sonicate for 30 minutes at room temperature.
-
Alternatively, perform maceration by shaking the flask for 24 hours at room temperature.
-
-
Purification and Filtration:
-
Centrifuge the extract at 4000 rpm for 10 minutes to pellet the solid plant material.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter into a clean collection vial.
-
-
Concentration and Reconstitution:
-
Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
-
Reconstitute the dried extract in a precise volume (e.g., 5 mL) of methanol for subsequent HPLC or UPLC-MS/MS analysis.
-
Protocol 2: Quantitative Analysis by HPLC-UV
This protocol outlines a validated method for the quantification of this compound using HPLC with UV detection.
Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
This compound reference standard (>98% purity).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Formic acid (analytical grade).
-
Ultrapure water.
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min, 10-20% B; 5-25 min, 20-40% B; 25-30 min, 40-60% B; 30-35 min, 60-10% B; 35-40 min, 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 280 nm |
Procedure:
-
Standard Preparation:
-
Prepare a primary stock solution of the reference standard (e.g., 1 mg/mL) in methanol.
-
Prepare a series of working standard solutions by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Calibration Curve:
-
Inject the working standard solutions into the HPLC system.
-
Plot a calibration curve of the peak area versus the concentration of the standard.
-
-
Sample Analysis:
-
Inject the prepared herbal extract solution into the HPLC system.
-
-
Quantification:
-
Determine the concentration of this compound in the sample by comparing its peak area to the linear regression equation of the calibration curve.
-
Protocol 3: Quantitative Analysis by UPLC-MS/MS
For higher sensitivity and selectivity, a UPLC-MS/MS method is recommended. This is particularly useful for complex matrices or when low concentrations of the analyte are expected.
Instrumentation and Materials:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
UPLC C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).
-
This compound reference standard (>98% purity).
-
Acetonitrile (LC-MS grade).
-
Methanol (LC-MS grade).
-
Formic acid (LC-MS grade).
-
Ultrapure water.
UPLC and MS/MS Conditions:
| Parameter | UPLC Condition | MS/MS Condition |
| Mobile Phase A | 0.1% Formic acid in Water | Ionization Mode |
| Mobile Phase B | Acetonitrile | Capillary Voltage |
| Gradient Elution | 0-1 min, 5-15% B; 1-5 min, 15-35% B; 5-7 min, 35-90% B; 7-8 min, 90-5% B; 8-10 min, 5% B | Source Temperature |
| Flow Rate | 0.3 mL/min | Desolvation Temperature |
| Column Temperature | 40°C | Cone Gas Flow |
| Injection Volume | 2 µL | Desolvation Gas Flow |
| MRM Transitions |
Procedure:
-
Standard and Sample Preparation: Prepare standards and samples as described in the HPLC-UV protocol, using LC-MS grade solvents.
-
Method Optimization: Infuse a standard solution of this compound into the mass spectrometer to determine the optimal precursor and product ions for Multiple Reaction Monitoring (MRM).
-
Analysis: Inject the standards and samples into the UPLC-MS/MS system.
-
Quantification: Construct a calibration curve and quantify the analyte in the samples based on the peak areas of the specific MRM transitions.
Data Presentation
Table 1: HPLC-UV Method Validation Parameters (Hypothetical Data)
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL |
| Precision (RSD%) | < 2% |
| Accuracy (Recovery %) | 98 - 102% |
Table 2: UPLC-MS/MS Method Validation Parameters (Hypothetical Data)
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 2.0 ng/mL |
| Precision (RSD%) | < 3% |
| Accuracy (Recovery %) | 97 - 103% |
Visualizations
Caption: Experimental workflow for the quantitative analysis.
Caption: Key stages in the analytical process.
References
Application Notes and Protocols: 5,5'-Dimethoxylariciresinol 4-O-glucoside as a Phytochemical Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,5'-Dimethoxylariciresinol 4-O-glucoside is a lignan (B3055560) glycoside that has been isolated from various plant species, including Honeysuckle (Lonicera japonica), Lonicera maackii, Phellodendron amurense, and species of the Mahonia genus.[1][2][3][4] As a member of the lignan family, this compound is of significant interest to the scientific community for its potential biological activities. These application notes provide an overview of its known applications, detailed experimental protocols for its study, and summaries of available quantitative data. This document is intended to serve as a comprehensive resource for researchers utilizing this compound as a phytochemical reference standard in their studies. While this compound is noted for its role in multidrug resistance reversal, the broader class of lignans (B1203133) is recognized for antioxidant and anti-inflammatory properties.[5][6]
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and use in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₂₈H₃₈O₁₃ | [1][7] |
| Molecular Weight | 582.59 g/mol | [1][7] |
| CAS Number | 154418-16-3 | [1][7] |
| Appearance | Typically exists as a solid at room temperature. | [1] |
| Solubility | Soluble in DMSO. May have low water solubility. | [1] |
| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [8][9] |
Biological Activity and Applications
The primary reported biological activity of this compound is its ability to reverse multidrug resistance (MDR) in cancer cells. Lignans as a class are also investigated for their antioxidant and anti-inflammatory potential.
Reversal of Multidrug Resistance
This compound, referred to as DMAG in some studies, has been shown to significantly enhance the cytotoxicity of chemotherapeutic drugs in resistant cancer cell lines.[1][4] This effect is primarily attributed to the inhibition of P-glycoprotein (P-gp), an ATP-dependent efflux pump that actively removes cytotoxic drugs from cancer cells, thereby conferring resistance.[1][10]
Quantitative Data: Efficacy in Reversing Doxorubicin (B1662922) Resistance in K562/DOX Cells [1][4]
| Cell Line | Treatment | IC₅₀ of Doxorubicin (µM) | Fold Resistance Reversal |
| K562 (Sensitive) | Doxorubicin alone | 1.07 ± 0.09 | - |
| K562/DOX (Resistant) | Doxorubicin alone | 34.93 ± 1.37 | - |
| K562/DOX (Resistant) | Doxorubicin + 1.0 µM DMAG | 12.51 ± 1.28 | 2.79 |
Quantitative Data: Effect on Intracellular Drug Accumulation [1][4]
| Cell Line | Treatment | Effect |
| K562/DOX | 15.0 µM Doxorubicin + 1.0 µM DMAG (1 hr) | 2.3-fold increase in doxorubicin fluorescence intensity compared to doxorubicin alone. |
| K562/DOX | Rhodamine 123 + 1.0 µM DMAG | 49.11% increase in rhodamine 123 fluorescence intensity compared to rhodamine 123 alone. |
Potential Antioxidant and Anti-inflammatory Activities
Table for Potential Antioxidant Activity (Data Not Currently Available)
| Assay | IC₅₀ (µg/mL or µM) | Positive Control (IC₅₀) |
| DPPH Radical Scavenging | Data not available | Ascorbic Acid / Trolox |
| ABTS Radical Scavenging | Data not available | Ascorbic Acid / Trolox |
| Ferric Reducing Antioxidant Power (FRAP) | Data not available | Ascorbic Acid / Trolox |
Table for Potential Anti-inflammatory Activity (Data Not Currently Available)
| Assay | Cell Line | IC₅₀ (µM) | Positive Control (IC₅₀) |
| Nitric Oxide (NO) Production Inhibition | RAW 264.7 | Data not available | L-NAME / Dexamethasone |
| iNOS Protein Expression Inhibition | RAW 264.7 | Data not available | Dexamethasone |
| COX-2 Protein Expression Inhibition | RAW 264.7 | Data not available | Dexamethasone |
Experimental Protocols
Cell Viability and Cytotoxicity (MTT Assay)
This protocol is used to assess the effect of this compound on the viability of cancer cells and its ability to sensitize resistant cells to chemotherapeutic agents.[4]
Materials:
-
K562 and K562/DOX human leukemia cell lines
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)
-
This compound (DMAG)
-
Doxorubicin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with varying concentrations of doxorubicin, with or without a fixed concentration of DMAG (e.g., 1.0 µM).
-
Incubate the plates for 48 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Centrifuge the plates, remove the supernatant, and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the IC₅₀ values (the concentration of drug required to inhibit cell growth by 50%).
Intracellular Drug Accumulation Assay
This protocol measures the effect of this compound on the accumulation of P-gp substrates like doxorubicin or rhodamine 123 within resistant cells.[1]
Materials:
-
K562/DOX cells
-
This compound (DMAG)
-
Doxorubicin or Rhodamine 123
-
Phosphate-buffered saline (PBS)
-
96-well plates
-
Fluorescence microscope or flow cytometer
Procedure:
-
Seed K562/DOX cells in 96-well plates and allow them to adhere overnight.
-
Pre-incubate the cells with DMAG (e.g., 1.0 µM) for 1 hour.
-
Add the fluorescent substrate (e.g., 15 µM doxorubicin or 5 µg/mL rhodamine 123) and incubate for a further 1-2 hours.
-
Wash the cells twice with ice-cold PBS to remove extracellular fluorescence.
-
Measure the intracellular fluorescence using a fluorescence microscope or a flow cytometer.
-
Compare the fluorescence intensity of cells treated with the substrate alone to those co-treated with DMAG.
DPPH Radical Scavenging Assay (for potential antioxidant activity)
This protocol can be used to evaluate the free radical scavenging capacity of this compound.
Materials:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (e.g., 0.1 mM in methanol)
-
Methanol
-
Ascorbic acid or Trolox (positive control)
-
96-well plates
-
Spectrophotometer
Procedure:
-
Prepare a series of dilutions of the test compound and the positive control in methanol.
-
Add 100 µL of each dilution to the wells of a 96-well plate.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.
Nitric Oxide (NO) Production Inhibition Assay (for potential anti-inflammatory activity)
This protocol assesses the ability of the compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[11]
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM medium with 10% FBS
-
This compound
-
Lipopolysaccharide (LPS)
-
Griess Reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Collect 100 µL of the cell culture supernatant.
-
Mix the supernatant with 100 µL of Griess Reagent and incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
Determine the concentration of nitrite (B80452) and calculate the percentage of inhibition of NO production.
Signaling Pathways and Mechanisms of Action
Inhibition of P-glycoprotein Efflux Pump
The primary mechanism for the reversal of multidrug resistance by this compound is the inhibition of the P-glycoprotein efflux pump.[1] By blocking the function of P-gp, the compound prevents the removal of chemotherapeutic agents from the cancer cell, leading to their intracellular accumulation and enhanced cytotoxic effect.
Potential Modulation of Inflammatory Signaling Pathways
Lignans have been reported to exert anti-inflammatory effects by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[6][12] While direct evidence for this compound is pending, it is plausible that it may act on these pathways to reduce the expression of pro-inflammatory mediators.
Experimental Workflow Overview
The following diagram outlines a general workflow for investigating the biological activities of this compound.
Conclusion
This compound is a valuable phytochemical reference standard with demonstrated activity in the reversal of multidrug resistance in cancer cells. Its potential as an antioxidant and anti-inflammatory agent, characteristic of the lignan class of compounds, warrants further investigation. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the multifaceted biological activities of this compound and its potential therapeutic applications.
References
- 1. Reversal of multidrug resistance by 5,5’-dimethoxylariciresinol-4-O-β-D-glucoside in doxorubicin-resistant human leukemia K562/DOX - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The flaxseed lignan secoisolariciresinol diglucoside decreases local inflammation, suppresses NFκB signaling, and inhibits mammary tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reversal of multidrug resistance by 5,5'-dimethoxylariciresinol-4-O-β-D-glucoside in doxorubicin-resistant human leukemia K562/DOX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5,5'-Dimethoxylariciresinol|High-Quality Reference Standard [benchchem.com]
- 6. The promising antioxidant effects of lignans: Nrf2 activation comes into view - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C28H38O13 | CID 91895367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | Plants | 154418-16-3 | Invivochem [invivochem.com]
- 9. abmole.com [abmole.com]
- 10. mdpi.com [mdpi.com]
- 11. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting NF-κB pathway by dietary lignans in inflammation: expanding roles of gut microbiota and metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Cell-Based Assays for Determining the Bioactivity of 5,5'-Dimethoxylariciresinol 4-O-glucoside
Audience: Researchers, scientists, and drug development professionals.
Introduction
5,5'-Dimethoxylariciresinol 4-O-glucoside (DMAG) is a lignan (B3055560) glycoside found in various plant species, including Lonicera maackii and Phellodendron amurense.[1][2] Lignans as a class are well-recognized for their diverse and potent biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties.[3][4][5] Preliminary research has demonstrated that DMAG can enhance the cytotoxicity of chemotherapeutic agents in multidrug-resistant cancer cells, suggesting its potential as a chemosensitizing agent.[6]
This document provides detailed protocols for a series of cell-based assays to evaluate the potential antioxidant, anti-inflammatory, and anti-cancer bioactivities of DMAG. These assays are fundamental for characterizing the compound's mechanism of action and therapeutic potential.
General Experimental Workflow
The overall workflow for testing the bioactivity of DMAG involves several key stages, from initial compound preparation to final data analysis.
Caption: General workflow for cell-based bioactivity testing.
Assessment of Antioxidant Activity via Nrf2 Pathway
Principle: The transcription factor Nrf2 (nuclear factor erythroid 2-related factor 2) is a master regulator of the cellular antioxidant response.[7][8] Under oxidative stress, Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of numerous cytoprotective genes.[9][10] This assay determines if DMAG can activate this protective pathway.
Nrf2 Signaling Pathway
Caption: The Nrf2/ARE antioxidant response pathway.
Protocol: Nrf2/ARE Reporter Assay
This protocol uses a cell line stably transfected with a reporter plasmid containing the ARE sequence upstream of a luciferase gene.
-
Cell Culture: Seed human keratinocyte (HaCaT) or hepatoma (HepG2) cells containing an ARE-luciferase reporter construct into a 96-well white, clear-bottom plate at a density of 1 x 10⁴ cells/well. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of DMAG (e.g., 1, 5, 10, 25, 50 µM) in serum-free media. Replace the culture medium with the DMAG dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., 10 µM Sulforaphane).
-
Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO₂.
-
Lysis and Measurement: Lyse the cells and measure luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions on a luminometer.
-
Data Analysis: Normalize the luciferase activity to cell viability (measured in a parallel plate via MTT or similar assay). Express results as fold-change relative to the vehicle control.
Data Presentation: Hypothetical Nrf2 Activation Data
| Concentration (µM) | Nrf2 Activation (Fold Change vs. Vehicle) | Cell Viability (%) |
| Vehicle Control | 1.0 ± 0.1 | 100 ± 4.5 |
| DMAG 1 µM | 1.3 ± 0.2 | 99 ± 3.8 |
| DMAG 5 µM | 2.5 ± 0.3 | 98 ± 4.1 |
| DMAG 10 µM | 4.8 ± 0.5 | 97 ± 3.5 |
| DMAG 25 µM | 6.2 ± 0.6 | 95 ± 5.0 |
| Positive Control | 7.5 ± 0.4 | 92 ± 4.2 |
Assessment of Anti-Inflammatory Activity
Principle: The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central mediator of the inflammatory response.[11] Upon stimulation by agents like lipopolysaccharide (LPS), the IκB inhibitor is degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[12][13][14] This assay measures the ability of DMAG to inhibit the production of nitric oxide (NO), a key inflammatory mediator.
NF-κB Signaling Pathway
Caption: The canonical NF-κB inflammatory pathway.
Protocol: Nitric Oxide (NO) Production Assay
-
Cell Culture: Seed RAW 264.7 murine macrophage cells into a 96-well plate at a density of 5 x 10⁴ cells/well. Incubate for 24 hours.[15]
-
Pre-treatment: Treat cells with various concentrations of DMAG (e.g., 1, 5, 10, 25, 50 µM) for 2 hours. Include a vehicle control.
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
Griess Assay:
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Sulfanilamide solution (Griess Reagent A) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of NED solution (Griess Reagent B) to each well and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the nitrite (B80452) concentration using a sodium nitrite standard curve. Determine the percentage inhibition of NO production by DMAG compared to the LPS-only treated cells. A parallel cell viability assay (MTT) is crucial to ensure the observed effects are not due to cytotoxicity.
Data Presentation: Hypothetical Inhibition of NO Production
| Treatment | NO Concentration (µM) | % Inhibition | Cell Viability (%) |
| Control (No LPS) | 1.2 ± 0.3 | - | 100 ± 5.1 |
| LPS (1 µg/mL) | 35.8 ± 2.5 | 0 | 98 ± 4.7 |
| LPS + DMAG 5 µM | 28.1 ± 2.1 | 21.5 | 99 ± 3.9 |
| LPS + DMAG 10 µM | 19.5 ± 1.8 | 45.5 | 97 ± 4.2 |
| LPS + DMAG 25 µM | 10.2 ± 1.1 | 71.5 | 96 ± 5.3 |
| LPS + DMAG 50 µM | 5.6 ± 0.8 | 84.4 | 91 ± 4.8 |
Assessment of Anti-Cancer & Chemosensitizing Activity
Principle: This set of assays evaluates the ability of DMAG to induce cancer cell death (apoptosis) either alone or in combination with a standard chemotherapeutic drug like doxorubicin (B1662922).[6] Apoptosis, or programmed cell death, is a critical process often dysregulated in cancer.[16] It can be initiated through the extrinsic (death receptor) or intrinsic (mitochondrial) pathways, both of which converge on the activation of executioner caspases.[17][18][19]
Apoptosis Signaling Pathways
Caption: Intrinsic and extrinsic pathways of apoptosis.
Protocol 1: Cell Viability / Cytotoxicity (MTT Assay)
-
Cell Culture: Seed doxorubicin-resistant K562/DOX human leukemia cells into a 96-well plate at 5 x 10³ cells/well and incubate for 24 hours.[6]
-
Treatment:
-
To assess DMAG cytotoxicity, treat cells with increasing concentrations of DMAG alone (e.g., 0.1 to 100 µM).
-
To assess chemosensitization, treat cells with a fixed, non-toxic concentration of DMAG (e.g., 1 µM) in combination with a range of doxorubicin concentrations (e.g., 0.1 to 100 µM).[6] Include controls for vehicle, DMAG alone, and doxorubicin alone.
-
-
Incubation: Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ (concentration inhibiting 50% of cell growth) for doxorubicin in the presence and absence of DMAG.
Data Presentation: Hypothetical Chemosensitization Data
| Treatment | IC₅₀ of Doxorubicin (µM) |
| Doxorubicin Alone | 35.2 ± 2.1 |
| Doxorubicin + DMAG (1 µM) | 12.8 ± 1.5 |
A decrease in the IC₅₀ value indicates sensitization of the cancer cells to the chemotherapeutic agent.[6]
Protocol 2: Apoptosis Quantification (Annexin V-FITC/PI Assay)
-
Cell Culture: Seed K562/DOX cells in a 6-well plate at a density of 2 x 10⁵ cells/well and incubate for 24 hours.
-
Treatment: Treat cells with DMAG, doxorubicin, or a combination of both at their respective IC₅₀ or other relevant concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells (including floating cells in the supernatant) by trypsinization and centrifugation.
-
Staining: Wash the cells with cold PBS and resuspend them in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
-
Data Analysis: Quantify the percentage of cells in each quadrant, focusing on the sum of early and late apoptotic cells.
Data Presentation: Hypothetical Apoptosis Data
| Treatment | % Live Cells | % Early Apoptotic | % Late Apoptotic | % Total Apoptotic |
| Vehicle Control | 95.1 ± 1.5 | 2.5 ± 0.5 | 1.8 ± 0.4 | 4.3 ± 0.9 |
| DMAG (10 µM) | 88.3 ± 2.1 | 6.2 ± 0.8 | 4.1 ± 0.6 | 10.3 ± 1.4 |
| Doxorubicin (15 µM) | 75.4 ± 3.0 | 12.8 ± 1.3 | 9.5 ± 1.1 | 22.3 ± 2.4 |
| Doxorubicin + DMAG | 45.2 ± 4.1 | 28.9 ± 2.5 | 22.7 ± 2.0 | 51.6 ± 4.5 |
An increase in the total apoptotic population upon combination treatment indicates synergistic or additive effects.[6]
References
- 1. This compound | C28H38O13 | CID 91895367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Lignans as Pharmacological Agents in Disorders Related to Oxidative Stress and Inflammation: Chemical Synthesis Approaches and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reversal of multidrug resistance by 5,5'-dimethoxylariciresinol-4-O-β-D-glucoside in doxorubicin-resistant human leukemia K562/DOX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation [mdpi.com]
- 11. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What are NF-κB inhibitors and how do they work? [synapse.patsnap.com]
- 13. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 14. Anti-inflammatory activity of Korean thistle Cirsium maackii and its major flavonoid, luteolin 5-O-glucoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Apoptosis and cancer signaling pathway | Abcam [abcam.com]
- 17. academic.oup.com [academic.oup.com]
- 18. mdpi.com [mdpi.com]
- 19. Frontiers | How to target apoptosis signaling pathways for the treatment of pediatric cancers [frontiersin.org]
Application Notes and Protocols: In Vitro Experimental Design for Studying 5,5'-Dimethoxylariciresinol 4-O-glucoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,5'-Dimethoxylariciresinol (B187965) 4-O-glucoside is a lignan (B3055560) glycoside, a class of natural products known for a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1][2] This document provides a comprehensive guide for the in vitro investigation of 5,5'-Dimethoxylariciresinol 4-O-glucoside, outlining detailed experimental protocols and data presentation strategies. The proposed studies are designed to elucidate the cytotoxic, anti-inflammatory, and antioxidant potential of this compound, as well as to explore its underlying molecular mechanisms. A related compound, 5,5'-Dimethoxylariciresinol-4'-O-beta-D-glucoside, has been suggested as a potential agent for reversing multidrug resistance (MDR), indicating another promising avenue for research.[3]
Compound Information
| Property | Value |
| Compound Name | This compound |
| Class | Lignan Glycoside |
| Molecular Formula | C28H38O13 |
| Molecular Weight | 582.59 g/mol |
| Natural Sources | Lonicera maackii (Amur Honeysuckle) |
| Reported Activities (Lignans) | Anti-inflammatory, Antioxidant, Anticancer |
Experimental Workflow
The following diagram outlines a logical workflow for the in vitro characterization of this compound.
Caption: General workflow for in vitro evaluation.
Cytotoxicity Assessment
Objective: To determine the cytotoxic effect of this compound on various cell lines and to establish a non-toxic concentration range for subsequent experiments.
Protocol: MTT Assay
-
Cell Seeding: Seed cells (e.g., RAW 264.7 macrophages, cancer cell lines like MCF-7) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell growth).
Data Presentation: Hypothetical Cytotoxicity Data
| Cell Line | Treatment Duration | IC50 (µM) of this compound |
| RAW 264.7 | 24h | > 100 |
| MCF-7 | 48h | 75.8 ± 5.2 |
| PC-3 | 48h | 62.3 ± 4.7 |
Anti-inflammatory Activity
Objective: To evaluate the ability of this compound to inhibit inflammatory responses in vitro.
Protocol: Nitric Oxide (NO) Production in LPS-stimulated Macrophages
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with non-toxic concentrations of this compound (e.g., 5, 10, 25 µM) for 1 hour.
-
Inflammatory Stimulus: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours.
-
NO Measurement: Collect the supernatant and measure the nitrite (B80452) concentration (a stable product of NO) using the Griess reagent system.
-
Absorbance Reading: Measure the absorbance at 540 nm.
-
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and express the results as a percentage of inhibition relative to the LPS-only treated group.
Data Presentation: Hypothetical NO Inhibition Data
| Concentration (µM) | NO Production (% of LPS control) |
| Control | 5.2 ± 1.1 |
| LPS (1 µg/mL) | 100 |
| 5 | 85.4 ± 6.3 |
| 10 | 62.1 ± 4.9 |
| 25 | 41.7 ± 3.5 |
Antioxidant Capacity
Objective: To assess the free radical scavenging ability of this compound.
Protocol: DPPH Radical Scavenging Assay
-
Reaction Mixture: In a 96-well plate, mix 100 µL of various concentrations of this compound (in methanol) with 100 µL of a 0.2 mM DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm. Ascorbic acid can be used as a positive control.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.
Data Presentation: Hypothetical Antioxidant Activity Data
| Compound | DPPH Scavenging IC50 (µM) |
| This compound | 45.6 ± 3.1 |
| Ascorbic Acid (Positive Control) | 18.2 ± 1.5 |
Mechanism of Action: Signaling Pathway Analysis
Lignans are known to modulate key signaling pathways involved in inflammation and cell survival, such as NF-κB and MAPK (ERK, Akt).[4][5][6]
Protocol: Western Blot for NF-κB and MAPK Pathway Proteins
-
Cell Culture and Treatment: Culture RAW 264.7 cells and treat them with this compound followed by LPS stimulation as described in the anti-inflammatory assay.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against key pathway proteins (e.g., p-NF-κB p65, IκBα, p-ERK, p-Akt, and their total forms). Use β-actin as a loading control.
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
Densitometry: Quantify the band intensities to determine the relative protein expression levels.
Signaling Pathway Diagrams
NF-κB Signaling Pathway
Caption: Inhibition of the NF-κB signaling pathway.
MAPK/Akt Signaling Pathway
Caption: Modulation of MAPK and PI3K/Akt pathways.
Conclusion
The experimental designs detailed in these application notes provide a robust framework for the initial in vitro characterization of this compound. By systematically evaluating its cytotoxicity, anti-inflammatory, and antioxidant properties, and by investigating its effects on key signaling pathways, researchers can gain significant insights into the therapeutic potential of this natural compound. The provided protocols and data presentation formats are intended to guide researchers in producing clear, comparable, and high-quality data for further drug development efforts.
References
- 1. The promising antioxidant effects of lignans: Nrf2 activation comes into view | Semantic Scholar [semanticscholar.org]
- 2. 5,5'-Dimethoxylariciresinol|High-Quality Reference Standard [benchchem.com]
- 3. 5,5'-dimethoxylariciresinol — TargetMol Chemicals [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. scienceopen.com [scienceopen.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis and Biological Relevance of 5,5'-Dimethoxylariciresinol 4-O-glucoside Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis of 5,5'-Dimethoxylariciresinol 4-O-glucoside derivatives, their potential biological activities, and relevant experimental protocols. This information is intended to support research and development in areas such as pharmacology, natural product chemistry, and drug discovery.
Introduction
This compound is a lignan (B3055560) glycoside that has been identified in plants such as Phellodendron amurense and Lonicera maackii.[1][2] Lignans (B1203133) and their glycosides are a class of polyphenolic compounds known for a wide range of biological activities, including antioxidant and anti-inflammatory effects. The glycosylation of lignans can significantly impact their bioavailability and pharmacological properties. This document outlines a representative chemical synthesis approach for this compound derivatives and explores their potential mechanism of action through key signaling pathways.
Quantitative Data
While specific experimental data for the synthesis of this compound is not widely published, the following table presents the known physicochemical properties of the parent compound. This data is crucial for the characterization and analysis of synthesized derivatives.
| Property | Value | Source |
| Molecular Formula | C₂₈H₃₈O₁₃ | PubChem[1] |
| Molecular Weight | 582.6 g/mol | PubChem[1] |
| IUPAC Name | (2S,3R,4S,5S,6R)-2-[4-[(2S,3R,4R)-4-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]-3-(hydroxymethyl)oxolan-2-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | PubChem[1] |
| SMILES | COC1=CC(=CC(=C1O)OC)C[C@H]2CO--INVALID-LINK--C3=CC(=C(C(=C3)OC)O[C@H]4--INVALID-LINK--CO)O)O">C@@HO)OC | PubChem[1] |
Note: Spectroscopic data, including 13C NMR, for this compound (also known as Manglieside-E) is available in spectral databases such as SpectraBase.[3] Researchers synthesizing derivatives should perform full spectroscopic characterization (¹H NMR, ¹³C NMR, HRMS) to confirm the structures.
Experimental Protocols
The following protocols provide detailed methodologies for the chemical synthesis of this compound derivatives via the Koenigs-Knorr reaction, followed by deprotection.
Protocol 1: Koenigs-Knorr Glycosylation of 5,5'-Dimethoxylariciresinol
This protocol describes the glycosylation of the phenolic hydroxyl group of 5,5'-Dimethoxylariciresinol with an acetylated glucosyl bromide. The Koenigs-Knorr reaction is a well-established method for the formation of glycosidic bonds.[4]
Materials:
-
5,5'-Dimethoxylariciresinol (aglycone)
-
Acetobromo-α-D-glucose (glycosyl donor)
-
Silver(I) carbonate (promoter)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Toluene (B28343), anhydrous
-
Molecular sieves (4 Å)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Preparation of Reaction Vessel: A round-bottom flask is flame-dried under vacuum and allowed to cool to room temperature under an inert atmosphere. The flask is charged with activated 4 Å molecular sieves.
-
Addition of Reactants: To the flask, add 5,5'-Dimethoxylariciresinol (1 equivalent) and silver(I) carbonate (2 equivalents).
-
Solvent Addition: Anhydrous dichloromethane and anhydrous toluene are added to the flask to dissolve the reactants.
-
Addition of Glycosyl Donor: Acetobromo-α-D-glucose (1.5 equivalents), dissolved in anhydrous dichloromethane, is added dropwise to the reaction mixture at 0 °C under an inert atmosphere.
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until the starting material (5,5'-Dimethoxylariciresinol) is consumed.
-
Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the silver salts and molecular sieves. The filtrate is washed sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to yield the protected 5,5'-Dimethoxylariciresinol 4-O-tetra-O-acetyl-β-D-glucopyranoside.
Protocol 2: Zemplén Deacetylation of the Protected Glucoside
This protocol describes the removal of the acetyl protecting groups from the glucose moiety to yield the final this compound derivative.
Materials:
-
Protected 5,5'-Dimethoxylariciresinol 4-O-tetra-O-acetyl-β-D-glucopyranoside
-
Methanol (B129727), anhydrous
-
Sodium methoxide (B1231860) (catalytic amount)
-
Amberlite IR120 H+ resin
-
Dichloromethane (DCM)
Procedure:
-
Dissolution: The protected glucoside is dissolved in anhydrous methanol in a round-bottom flask.
-
Deprotection: A catalytic amount of sodium methoxide is added to the solution.
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by TLC until the starting material is fully consumed.
-
Neutralization: The reaction is neutralized by the addition of Amberlite IR120 H+ resin until the pH is neutral.
-
Filtration and Evaporation: The resin is removed by filtration, and the filtrate is concentrated under reduced pressure.
-
Final Purification: The residue is purified by column chromatography or recrystallization to afford the pure this compound derivative.
Biological Activity and Signaling Pathways
Lignans and their glycosides are reported to possess significant antioxidant and anti-inflammatory properties. The proposed mechanism of action often involves the modulation of key cellular signaling pathways, such as the Nrf2 and NF-κB pathways.
Antioxidant and Anti-inflammatory Signaling:
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant proteins. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of cytoprotective genes.
Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. Aberrant regulation of NF-κB has been linked to inflammatory diseases.
There is significant crosstalk between the Nrf2 and NF-κB pathways. Activation of the Nrf2 pathway can lead to the inhibition of NF-κB signaling, thereby reducing the inflammatory response.[5] It is hypothesized that this compound derivatives may exert their anti-inflammatory effects through the activation of Nrf2 and subsequent inhibition of NF-κB.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Proposed anti-inflammatory signaling pathway.
References
- 1. This compound | C28H38O13 | CID 91895367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. spectrabase.com [spectrabase.com]
- 4. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 5. Nrf2-Activating Bioactive Peptides Exert Anti-Inflammatory Activity through Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Development of a Stable Formulation of 5,5'-Dimethoxylariciresinol 4-O-glucoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,5'-Dimethoxylariciresinol 4-O-glucoside is a lignan (B3055560) glycoside with potential therapeutic applications. As with many phenolic compounds, its inherent instability presents a significant hurdle in the development of a stable and effective pharmaceutical or nutraceutical formulation. This document provides a comprehensive guide to understanding the stability profile of this compound and offers detailed protocols for developing a stable formulation. The primary degradation pathways for similar phenolic glucosides include hydrolysis of the glycosidic bond and oxidation of the phenolic moieties. These processes can be influenced by various factors such as pH, temperature, light exposure, and the presence of oxidizing agents.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1. Understanding these properties is the first step in designing a suitable formulation strategy.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C28H38O13 | [1] |
| Molecular Weight | 582.59 g/mol | [2][3] |
| Appearance | Solid at room temperature | [2] |
| LogP | -1.5 | [2] |
| Hydrogen Bond Donor Count | 6 | [2] |
| Hydrogen Bond Acceptor Count | 13 | [2] |
| Rotatable Bond Count | 11 | [2] |
| Solubility | May be soluble in DMSO, Ethanol, and DMF. Low water solubility is expected. | [2] |
| Storage Conditions | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [2] |
Experimental Protocols for Stability Assessment
A thorough understanding of the degradation kinetics and pathways is crucial for developing a stable formulation. The following protocols outline the key experiments for assessing the stability of this compound.
Development of a Stability-Indicating Analytical Method
A validated stability-indicating analytical method is essential to separate the intact drug from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable technique for this purpose.
Protocol 1: HPLC Method Development and Validation
Objective: To develop and validate an HPLC method for the quantification of this compound and its degradation products.
Instrumentation:
-
HPLC system with a UV/Vis or Photodiode Array (PDA) detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)
Materials:
-
This compound reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (or other suitable acid for pH adjustment)
-
Purified water (HPLC grade)
Method Development:
-
Wavelength Selection: Dissolve the reference standard in a suitable solvent (e.g., methanol) and scan for UV absorbance from 200-400 nm to determine the wavelength of maximum absorbance (λmax).
-
Mobile Phase Optimization:
-
Start with a simple isocratic mobile phase, for example, a mixture of acetonitrile and water (e.g., 30:70 v/v) with 0.1% formic acid.
-
Inject the standard solution and observe the peak shape and retention time.
-
If necessary, adjust the mobile phase composition to achieve a reasonable retention time (typically 3-10 minutes) and good peak symmetry.
-
To separate degradation products, a gradient elution may be required. A typical gradient could be starting with a lower percentage of organic solvent and gradually increasing it over the run time.
-
-
Forced Degradation Studies: To ensure the method is stability-indicating, perform forced degradation studies. Expose solutions of the compound to the following conditions:
-
Acidic: 0.1 N HCl at 60°C for 24 hours
-
Alkaline: 0.1 N NaOH at 60°C for 24 hours
-
Oxidative: 3% H2O2 at room temperature for 24 hours
-
Thermal: 80°C for 48 hours (in solution and as a solid)
-
Photolytic: Expose to light according to ICH Q1B guidelines.[4]
-
-
Method Validation: Validate the final method according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).
pH-Stability Profile
The stability of phenolic glucosides is often pH-dependent.[5][6][7][8][9] Determining the pH at which the compound is most stable is critical for formulation development.
Protocol 2: pH-Rate Profile Determination
Objective: To determine the stability of this compound over a range of pH values.
Materials:
-
This compound
-
A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.
-
Validated HPLC method from Protocol 1.
Procedure:
-
Prepare stock solutions of the compound in a suitable solvent.
-
Prepare a series of buffered solutions at different pH values (e.g., 2, 4, 6, 7, 8, 10).
-
Add a small aliquot of the stock solution to each buffered solution to achieve a final concentration suitable for HPLC analysis.
-
Store the solutions at a constant temperature (e.g., 40°C or 60°C to accelerate degradation).
-
At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each solution, neutralize if necessary, and analyze by the validated HPLC method.
-
Plot the natural logarithm of the remaining concentration of the compound versus time for each pH. The degradation of many phenolic compounds follows first-order kinetics.[1][2][10]
-
Determine the apparent first-order degradation rate constant (k) from the slope of the line for each pH.
-
Plot log(k) versus pH to generate the pH-rate profile. The pH at which the rate constant is at a minimum is the pH of maximum stability.
Photostability Testing
Exposure to light can cause degradation of photosensitive molecules.
Protocol 3: Photostability Assessment
Objective: To evaluate the photostability of this compound in accordance with ICH Q1B guidelines.[4]
Materials:
-
This compound (solid and in solution)
-
Photostability chamber with a calibrated light source (providing both UV-A and visible light).
-
Transparent and light-resistant containers.
-
Validated HPLC method.
Procedure:
-
Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and not less than 200 watt hours/square meter of near-ultraviolet radiation.
-
A control sample should be protected from light with aluminum foil.
-
At the end of the exposure, analyze the samples by the validated HPLC method and compare the results with the protected control sample.
-
Assess for any changes in physical properties (e.g., appearance, color).
Formulation Development Strategy
Based on the stability profile obtained from the above experiments, a suitable formulation can be developed. The primary goals are to protect the compound from degradation and, if necessary, to enhance its solubility.
Excipient Compatibility Screening
Objective: To identify excipients that are compatible with this compound.
Protocol 4: Excipient Compatibility Study
Materials:
-
This compound
-
A selection of common pharmaceutical excipients (e.g., fillers, binders, disintegrants, lubricants, antioxidants, buffering agents).
-
Validated HPLC method.
Procedure:
-
Prepare binary mixtures of the compound and each excipient (e.g., in a 1:1 or 1:5 ratio).
-
Store the mixtures under accelerated conditions (e.g., 40°C/75% RH) for a specified period (e.g., 4 weeks).
-
At predetermined time points, analyze the mixtures for the appearance of degradation products and any change in the assay of the active compound using the validated HPLC method.
-
A mixture is considered compatible if no significant degradation is observed compared to the pure compound stored under the same conditions.
Formulation Approaches to Enhance Stability
Table 2: Potential Formulation Strategies and Rationale
| Formulation Strategy | Rationale | Key Considerations |
| pH Control | Maintain the formulation at the pH of maximum stability as determined in Protocol 2. | Use of appropriate buffering agents. Ensure buffer compatibility. |
| Addition of Antioxidants | To prevent oxidative degradation of the phenolic moieties. | Common antioxidants include ascorbic acid, butylated hydroxytoluene (BHT), and tocopherol.[11][12][13][14] The pro-oxidant activity of some antioxidants under certain conditions should be considered.[11] |
| Lyophilization (Freeze-Drying) | To produce a stable solid dosage form by removing water, which can be a reactant in hydrolysis. | Use of cryoprotectants (e.g., sucrose, mannitol, trehalose) is often necessary to protect the compound during the freezing and drying process.[15][16] |
| Encapsulation | To create a physical barrier protecting the compound from environmental factors like light, oxygen, and moisture. | Techniques like nanoencapsulation using liposomes or polymeric nanoparticles can also improve solubility and bioavailability.[17][18] |
| Solid Dispersions | To improve the solubility and dissolution rate of poorly water-soluble compounds, which can also enhance stability in some cases. | A hydrophilic carrier is used to disperse the drug at a molecular level. |
Data Presentation
All quantitative data from the stability studies should be summarized in tables for easy comparison.
Table 3: Example of pH-Stability Data Summary
| pH | Temperature (°C) | Initial Concentration (mg/mL) | Rate Constant (k) (day⁻¹) | Half-life (t₁/₂) (days) |
| 2.0 | 40 | 1.0 | ||
| 4.0 | 40 | 1.0 | ||
| 6.0 | 40 | 1.0 | ||
| 7.0 | 40 | 1.0 | ||
| 8.0 | 40 | 1.0 | ||
| 10.0 | 40 | 1.0 |
Table 4: Example of Excipient Compatibility Data Summary (at 4 weeks, 40°C/75% RH)
| Excipient | Ratio (Drug:Excipient) | Appearance | Assay of Active (%) | Total Degradants (%) |
| Microcrystalline Cellulose | 1:5 | No change | ||
| Lactose Monohydrate | 1:5 | No change | ||
| Croscarmellose Sodium | 1:1 | No change | ||
| Magnesium Stearate | 1:1 | No change | ||
| Ascorbic Acid | 1:1 | No change |
Visualizations
Diagrams can effectively illustrate experimental workflows and logical relationships in the formulation development process.
Caption: Workflow for Developing a Stable Formulation.
Caption: Potential Degradation Pathways.
Conclusion
The development of a stable formulation for this compound is a systematic process that requires a thorough understanding of its physicochemical properties and degradation kinetics. By following the protocols outlined in these application notes, researchers and formulation scientists can effectively characterize the stability of this molecule, identify suitable stabilizing excipients, and design a robust formulation with an optimal shelf-life. The key to success lies in a data-driven approach, beginning with the development of a reliable stability-indicating method and progressing through systematic stability and compatibility studies.
References
- 1. scielo.br [scielo.br]
- 2. ftb.com.hr [ftb.com.hr]
- 3. pubs.acs.org [pubs.acs.org]
- 4. database.ich.org [database.ich.org]
- 5. Structure–gelation property relationships of phenolic glycosides of pentose sugars: pH dependent controlled release of curcumin - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00907A [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of pH on the Stability of Plant Phenolic Compounds (2000) | Mendel Friedman | 808 Citations [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. Antioxidant - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review [jscholaronline.org]
- 14. [PDF] Impact of Phenolic Antioxidants on Structural Properties of Micellar Solutions | Semantic Scholar [semanticscholar.org]
- 15. Investigation of the stabilisation of freeze-dried lysozyme and the physical properties of the formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of lyoprotectants on long-term stability and transfection efficacy of lyophilized poly(lactide-co-glycolide)-graft-polyethylenimine/plasmid DNA polyplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. wjpr.net [wjpr.net]
- 18. Stability and Bioaccessibility of Lignans in Food Products - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 5,5'-Dimethoxylariciresinol 4-O-glucoside and its Metabolites using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
5,5'-Dimethoxylariciresinol 4-O-glucoside is a lignan (B3055560) glycoside found in various plant species, including Phellodendron amurense.[1] Lignans have garnered significant interest in the scientific community due to their potential health benefits, including antioxidant and anti-inflammatory properties. Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for evaluating its therapeutic potential. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique that offers high sensitivity and selectivity for the quantitative analysis of drug metabolites in complex biological matrices.[2] This application note provides a detailed protocol for a targeted LC-MS/MS method to detect and quantify this compound and its putative metabolites.
Metabolic Pathway
The metabolism of lignan glycosides typically involves initial deglycosylation by gut microbiota, followed by further biotransformation in the liver. The proposed metabolic pathway of this compound is initiated by the cleavage of the glucoside bond to yield its aglycone, 5,5'-Dimethoxylariciresinol. This aglycone can then undergo demethylation to form hydroxylated metabolites. Subsequently, these metabolites can be conjugated with glucuronic acid or sulfate (B86663) in the liver to facilitate their excretion.
Figure 1: Proposed metabolic pathway of this compound.
Experimental Protocols
1. Sample Preparation (Plasma/Urine)
This protocol is designed for the extraction of this compound and its metabolites from biological fluids.
-
Materials:
-
Plasma or urine samples
-
Internal Standard (IS) solution (e.g., a structurally similar stable isotope-labeled lignan)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
β-glucuronidase/sulfatase enzyme solution (for analysis of conjugated metabolites)
-
Phosphate (B84403) buffer (pH 5.0)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
-
Protocol for Total Metabolite Quantification (including conjugates):
-
To 200 µL of plasma or urine, add 20 µL of internal standard solution.
-
Add 800 µL of phosphate buffer (pH 5.0).
-
Add 50 µL of β-glucuronidase/sulfatase solution and incubate at 37°C for 2 hours to hydrolyze the glucuronide and sulfate conjugates.[3]
-
Stop the enzymatic reaction by adding 1 mL of ice-cold acetonitrile.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
-
Protocol for Free Metabolite Quantification:
-
Follow steps 1 and 4-12 of the protocol for total metabolite quantification, omitting the enzymatic hydrolysis step (steps 2 and 3).
-
2. LC-MS/MS Analysis
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
-
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10-10.1 min: 95-5% B
-
10.1-12 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
MS/MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Negative. The negative ion mode is often more sensitive for phenolic compounds.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
Capillary Voltage: 3.0 kV.
-
Gas Flow Rates: Optimized for the specific instrument.
-
Quantitative Data
The following table summarizes the proposed MRM transitions for the quantitative analysis of this compound and its metabolites. The fragmentation of lignan glycosides typically involves the loss of the sugar moiety (162 Da for a hexose).[4] The aglycone can further fragment, often through the loss of water or methyl groups.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Putative Fragmentation |
| This compound | 581.22 | 419.17 | [M-H]⁻ -> [M-H-glucoside]⁻ |
| 5,5'-Dimethoxylariciresinol (Aglycone) | 419.17 | 401.16 | [M-H]⁻ -> [M-H-H₂O]⁻ |
| Demethylated Metabolite | 405.15 | 387.14 | [M-H]⁻ -> [M-H-H₂O]⁻ |
| Glucuronide Conjugate of Demethylated Metabolite | 581.18 | 405.15 | [M-H]⁻ -> [M-H-glucuronic acid]⁻ |
Note: These values are theoretical and should be optimized experimentally using authentic standards.
Experimental Workflow
Figure 2: Experimental workflow for LC-MS/MS analysis.
This application note provides a comprehensive and detailed protocol for the sensitive and selective quantification of this compound and its major metabolites using LC-MS/MS. The described methodology, including sample preparation, chromatographic separation, and mass spectrometric detection, can be readily adapted by researchers in the fields of pharmacology, toxicology, and natural product chemistry to investigate the pharmacokinetic properties of this and other related lignan glycosides. The successful implementation of this method will contribute to a better understanding of the biological activity and potential therapeutic applications of these compounds.
References
- 1. This compound | C28H38O13 | CID 91895367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Optimal extraction conditions and quantification of lignan phytoestrogens in cereal grains using targeted LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: 5,5'-Dimethoxylariciresinol 4-O-glucoside (DMG) Extraction
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the yield of 5,5'-Dimethoxylariciresinol 4-O-glucoside (DMG) extraction.
Troubleshooting Guides
This section addresses common issues encountered during the extraction and purification of DMG in a question-and-answer format.
Issue 1: Low Yield of DMG in the Crude Extract
Q: My extraction resulted in a significantly lower yield of DMG than expected. What are the potential causes and how can I improve it?
A: Low extraction yield is a common challenge that can be attributed to several factors throughout the experimental process. A systematic approach to troubleshooting this issue is recommended.
-
Suboptimal Solvent Choice: The polarity of the extraction solvent is critical for efficiently extracting lignan (B3055560) glycosides like DMG.[1]
-
Recommendation: Aqueous mixtures of ethanol (B145695) or methanol (B129727) are generally effective for polar glycosides.[1] Pure water can also be used for highly polar lignan glycosides.[1] Experiment with different solvent polarities (e.g., 50%, 70%, 90% methanol or ethanol in water) to find the optimal ratio for DMG.
-
-
Inefficient Extraction Method: The chosen extraction technique may not be suitable for the plant matrix.
-
Recommendation: Consider modern extraction techniques such as Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE), which can offer higher yields, shorter extraction times, and reduced solvent consumption compared to traditional methods like maceration or Soxhlet extraction.[2]
-
-
Inadequate Sample Preparation: The physical state of the plant material significantly impacts solvent penetration and extraction efficiency.
-
Recommendation: Ensure the plant material is dried to a low moisture content (<10%) and finely ground to a uniform powder to maximize the surface area for solvent contact.[3]
-
-
Insufficient Extraction Time or Temperature: The duration and temperature of the extraction process may not be optimal.
-
Recommendation: Lignans (B1203133) and their glycosides are relatively heat-stable, and applying moderate heat (e.g., 40-60°C) can facilitate extraction.[2] However, prolonged exposure to very high temperatures could potentially lead to degradation. Optimize the extraction time to ensure complete percolation of the solvent through the plant material.
-
Issue 2: High Level of Impurities in the Crude Extract
Q: My crude extract contains a high concentration of impurities, which is complicating the purification process. How can I obtain a cleaner initial extract?
A: A high impurity level can be addressed by refining both the pre-extraction and post-extraction steps.
-
Pre-Extraction Defatting: For plant materials with high lipid content, a pre-extraction step with a non-polar solvent can be beneficial.
-
Recommendation: Before the primary extraction with a polar solvent, wash the powdered plant material with a non-polar solvent like n-hexane to remove oils and other non-polar compounds.
-
-
Solvent Partitioning (Liquid-Liquid Extraction): This post-extraction cleanup method separates compounds based on their differential solubility in immiscible solvents.
-
Recommendation: After obtaining the crude extract, evaporate the solvent. Resuspend the residue in water and perform a liquid-liquid extraction with a non-polar solvent (e.g., ethyl acetate). The more polar DMG will preferentially remain in the aqueous phase, while less polar impurities will move to the organic phase.[4]
-
Issue 3: Suspected Degradation of DMG During Extraction
Q: I suspect that my target compound, DMG, is degrading during the extraction process. What are the signs of degradation and how can I prevent it?
A: Degradation can lead to significantly reduced yields and the formation of artifacts.
-
pH-Related Degradation: Glycosidic bonds can be susceptible to hydrolysis under strongly acidic or alkaline conditions.
-
Recommendation: Maintain a neutral or slightly acidic pH during extraction. If pH adjustments are necessary, use a calibrated pH meter and add acid or base dropwise to avoid extreme local pH changes.[3]
-
-
Thermal Degradation: Although many lignans are relatively stable, prolonged exposure to high temperatures can cause degradation of the glycosidic linkage.[2]
-
Recommendation: Use the lowest effective temperature for the shortest duration necessary for efficient extraction. Consider using extraction methods that operate at lower temperatures, such as UAE at room temperature.[2]
-
-
Oxidation: Exposure to oxygen, especially in the presence of light and certain enzymes, can lead to oxidative degradation.
Frequently Asked Questions (FAQs)
Q1: What is the most effective type of solvent for extracting this compound (DMG)?
A1: As DMG is a lignan glycoside, it is a polar molecule. Therefore, polar solvents are most effective for its extraction. Aqueous mixtures of alcohols, such as 70-80% methanol or ethanol, are commonly used and have been shown to be effective for extracting lignan glycosides.[1] The water content in the solvent mixture helps to swell the plant material, allowing for better solvent penetration, while the alcohol efficiently dissolves the target compound.
Q2: What are the recommended methods for purifying DMG from the crude extract?
A2: Chromatographic techniques are essential for the purification of DMG. A multi-step approach is often most effective:
-
Liquid-Liquid Partitioning: As a preliminary cleanup step to remove major classes of impurities.[4]
-
Column Chromatography: Using stationary phases like silica (B1680970) gel or Sephadex LH-20 can effectively separate DMG from other compounds.[4][5]
-
High-Performance Liquid Chromatography (HPLC): For final purification to achieve high purity. A reversed-phase C18 column with a gradient elution of methanol or acetonitrile (B52724) and water is a common and effective method.[6]
Q3: How can I quantify the yield of DMG in my extract?
A3: High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector is the most accurate method for quantifying DMG. You will need a certified reference standard of this compound to create a calibration curve for accurate quantification.
Q4: Is it better to use fresh or dried plant material for DMG extraction?
A4: It is generally recommended to use dried plant material. Drying inhibits enzymatic activity that could degrade the target compound and allows for more consistent and reproducible results by standardizing the moisture content.[3]
Data Presentation
The following tables summarize the impact of different extraction parameters on the yield of lignan glycosides, based on studies of similar compounds. These should serve as a guide for optimizing DMG extraction.
Table 1: Effect of Solvent Composition on Lignan Glycoside Yield
| Solvent (Methanol:Water) | Relative Yield (%) | Purity (%) |
| 100:0 | 65 | 70 |
| 80:20 | 100 | 85 |
| 60:40 | 85 | 75 |
| 40:60 | 60 | 60 |
| 20:80 | 40 | 50 |
| 0:100 | 30 | 45 |
Data is representative and based on general findings for lignan glycoside extraction.[1][7]
Table 2: Effect of Extraction Temperature on Lignan Glycoside Yield
| Temperature (°C) | Relative Yield (%) |
| 20 | 70 |
| 30 | 85 |
| 40 | 100 |
| 50 | 95 |
| 60 | 90 |
| 70 | 80 |
Data is representative and based on general findings for lignan glycoside extraction.[7][8]
Table 3: Comparison of Different Extraction Methods for Lignan Glycosides
| Extraction Method | Relative Yield (%) | Extraction Time |
| Maceration | 60 | 24-48 hours |
| Soxhlet Extraction | 80 | 6-8 hours |
| Ultrasound-Assisted Extraction (UAE) | 95 | 30-60 minutes |
| Microwave-Assisted Extraction (MAE) | 100 | 10-20 minutes |
Data is representative and based on general findings for lignan glycoside extraction.[2]
Experimental Protocols
Protocol 1: General Extraction of DMG from Plant Material
This protocol provides a standard method for obtaining a crude extract enriched in DMG.
-
Sample Preparation:
-
Dry the plant material (e.g., from Lonicera maackii) in an oven at 40-50°C to a constant weight.
-
Grind the dried material into a fine powder (e.g., 40-60 mesh).
-
-
Extraction:
-
Place 10 g of the powdered plant material into a flask.
-
Add 100 mL of 80% aqueous methanol (1:10 solid-to-liquid ratio).
-
Perform the extraction using one of the following methods:
-
Maceration: Stir the mixture at room temperature for 24 hours.
-
Ultrasound-Assisted Extraction (UAE): Sonicate the mixture in an ultrasonic bath for 45 minutes at 40°C.
-
Microwave-Assisted Extraction (MAE): Heat the mixture in a microwave extractor for 15 minutes at a controlled temperature of 50°C.
-
-
-
Filtration and Concentration:
-
Filter the mixture through filter paper to separate the extract from the solid residue.
-
Wash the residue with a small amount of the extraction solvent and combine the filtrates.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.
-
Protocol 2: Purification of DMG by HPLC
This protocol provides a general framework for the purification of DMG from a crude extract using preparative HPLC.
-
Sample Preparation:
-
Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., 10% methanol in water).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 10 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient Elution:
-
0-5 min: 10% B
-
5-35 min: Linear gradient from 10% to 90% B
-
35-40 min: 90% B
-
40-45 min: Linear gradient from 90% to 10% B
-
45-50 min: 10% B (re-equilibration)
-
-
Flow Rate: 2.0 mL/min.
-
Detection: UV at 280 nm.
-
-
Fraction Collection:
-
Collect fractions based on the elution profile of the target compound, guided by a reference standard if available.
-
Combine the fractions containing pure DMG.
-
-
Final Product Preparation:
-
Evaporate the solvent from the combined fractions under reduced pressure.
-
Lyophilize the residue to obtain pure this compound.
-
Visualizations
References
- 1. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. iosrjournals.org [iosrjournals.org]
- 6. US5705618A - Process for extracting lignans from flaxseed - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Effect of Extraction Temperature on Pressurized Liquid Extraction of Bioactive Compounds from Fucus vesiculosus - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming solubility issues of 5,5'-Dimethoxylariciresinol 4-O-glucoside
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 5,5'-Dimethoxylariciresinol 4-O-glucoside.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a lignan (B3055560) glucoside that typically presents as a solid at room temperature.[1] It is known to have low water solubility, generally less than 1 mg/mL.[1] For in vitro studies, it is often soluble in dimethyl sulfoxide (B87167) (DMSO).[1] If complete dissolution is not achieved in DMSO, other organic solvents such as ethanol (B145695) or dimethylformamide (DMF) can be tested.[1]
Q2: I am having trouble dissolving the powdered this compound in my chosen solvent. What can I do?
A2: If you are encountering difficulties in dissolving the compound, consider the following troubleshooting steps:
-
Verify Solvent Purity: Ensure you are using a high-purity, anhydrous grade solvent, especially for DMSO, as it can absorb moisture which may reduce the solubility of hydrophobic compounds.
-
Increase Sonication Time: For some compounds, including related lignan glucosides, extended sonication is necessary to achieve complete dissolution, particularly at higher concentrations.[2]
-
Gentle Warming: Briefly warming the solution in a water bath (e.g., 37-40°C) can aid in dissolution.[2] However, it is crucial to be mindful of the compound's thermal stability.
-
Test Alternative Solvents: If DMSO is not effective, consider trying ethanol or DMF.[1]
Q3: My compound precipitates when I add my DMSO stock solution to an aqueous buffer for my in vitro assay. How can I prevent this?
A3: This is a common issue when the final concentration of the organic co-solvent is insufficient to maintain solubility in the aqueous medium. Here are some strategies to address this:
-
Decrease the Final Concentration: Your working concentration may be above the solubility limit in the final assay buffer. Try lowering the final concentration of the compound.
-
Increase the Co-solvent Percentage: If your experimental system permits, slightly increasing the final percentage of DMSO in the assay medium can help maintain solubility.[2]
-
Use Solubility Enhancers: Incorporating non-ionic surfactants like Tween 80 or using techniques such as cyclodextrin (B1172386) complexation can improve aqueous solubility.[2]
Q4: How can I prepare this compound for in vivo animal studies?
A4: Due to its poor aqueous solubility, direct administration in saline is often not feasible. A common approach is to use a co-solvent system or a suspension. It is essential to ensure the final concentration of each component is safe and well-tolerated by the animal model.[2] Refer to the tables in the "Experimental Protocols" section for specific formulation examples.
Q5: What are cyclodextrins and how can they improve the solubility of this compound?
A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly water-soluble molecules, like this compound, within this cavity to form an inclusion complex. This complex effectively masks the hydrophobic nature of the guest molecule, leading to improved aqueous solubility and stability.
Troubleshooting Guides
Issue 1: Compound Fails to Dissolve Completely
Problem: The powdered this compound is not fully dissolving in the initial solvent.
References
Technical Support Center: Optimizing HPLC Separation of Lignan Glucosides
Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) separation of lignan (B3055560) glucosides. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during analysis.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for lignan glucoside analysis?
A1: The vast majority of separations for lignan glucosides and other phenolic compounds are performed on reversed-phase (RP) columns.[1][2] Silica-based C18 (octadecyl silica) columns are the most widely used and are highly desirable for analyzing multiple phytoconstituents.[1][3] C8 columns have also been successfully used for this type of analysis.[4][5]
Q2: What is a typical mobile phase composition for separating lignan glucosides?
A2: A binary solvent system is generally used, consisting of a slightly acidified aqueous phase (Solvent A) and an organic modifier like acetonitrile (B52724) or methanol (B129727) (Solvent B).[1][6] To improve peak shape and resolution, a small amount of acid, such as formic acid or acetic acid, is often added to the aqueous phase to suppress the ionization of phenolic hydroxyl groups.[1][7] A common mobile phase is a mixture of acetonitrile and 1% aqueous acetic acid.[7]
Q3: Should I use an isocratic or gradient elution for my analysis?
A3: Gradient elution is generally preferred for separating complex mixtures found in plant extracts, which often contain both the lignan aglycones and their various glycosides.[1][8] The polarity difference between lignans (B1203133) and their glycosides can be significant. A gradient program allows for the elution of the more polar glycosides first, followed by the less polar compounds, ensuring good resolution within a reasonable analysis time.[1]
Q4: What is the optimal detection wavelength (λ) for lignan glucosides?
A4: Lignan glucosides exhibit strong UV absorbance. A common detection wavelength used for the analysis of secoisolariciresinol (B192356) diglucoside (SDG) is 280 nm.[7] A photodiode array (PDA) detector is highly recommended as it can acquire spectra across a wide range (e.g., 200-400 nm), which aids in compound identification and purity assessment.[1]
Troubleshooting Guide
Peak Shape Problems
Q5: My peaks are tailing. What are the common causes and solutions?
A5: Peak tailing, where a peak is asymmetrical with a prolonged slope on the trailing side, is a common issue that can affect integration accuracy and resolution.[9]
-
Cause 1: Secondary Silanol (B1196071) Interactions. This is a primary cause of tailing, especially for polar compounds like lignans.[10][11] Residual silanol groups on the silica-based column packing can interact with the analytes.[11]
-
Cause 2: Column Overload. Injecting too much sample can lead to distorted peaks.[9][13]
-
Cause 3: Sample Solvent Mismatch. If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion.[10][15]
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase.[14]
-
-
Cause 4: Column Degradation or Contamination. A worn-out or contaminated column can develop active sites that cause tailing.[9][12]
Q6: My peaks are split or distorted. What should I check?
A6: Split peaks can be caused by several issues, often related to the column or sample injection.[16]
-
Cause 1: Clogged Inlet Frit or Column Contamination. Particulate matter from the sample or mobile phase can clog the column inlet frit.
-
Solution: Filter all samples and mobile phases before use. If the frit is clogged, it may be possible to reverse-flush the column (check manufacturer's instructions) or replace the frit. In some cases, the column may need to be replaced.[17]
-
-
Cause 2: Sample Solvent Incompatibility. As with peak tailing, using an injection solvent that is too strong can cause peak splitting, especially for early-eluting peaks.
-
Solution: Match the injection solvent to the initial mobile phase composition.[16]
-
-
Cause 3: Column Void. A void or channel in the column packing material can cause the sample band to split.[18]
-
Solution: This usually indicates a degraded column that needs to be replaced.[9]
-
Baseline Issues
Q7: I'm observing baseline drift. How can I fix this?
A7: Baseline drift is a gradual, unintended change in the detector signal over time, which affects accuracy and reproducibility.[19]
-
Cause 1: Temperature Fluctuations. Changes in the ambient temperature can affect the column and mobile phase, leading to drift.[19]
-
Cause 2: Mobile Phase Issues. An unstable baseline can result from a mobile phase that is not equilibrated, improperly prepared, or contaminated.[14][20]
-
Cause 3: Contaminated Detector Flow Cell. Contaminants building up in the detector cell can cause the baseline to drift.[20]
Q8: What are these "ghost peaks" in my chromatogram?
A8: Ghost peaks are extraneous signals that appear in a blank run or sample chromatogram, which can interfere with analyte quantification.[23][24] They are particularly common in gradient elution.[23][25]
-
Cause 1: Contaminated Mobile Phase. Even HPLC-grade solvents can contain trace impurities that get concentrated on the column at the start of a gradient and elute later as the solvent strength increases.[23][24]
-
Solution: Use the highest quality solvents and additives available. Prepare fresh mobile phases daily.[26]
-
-
Cause 2: System Contamination. Carryover from previous injections is a frequent cause.[23] Contaminants can build up in the autosampler, injection valve, or tubing.[26]
-
Solution: Implement a robust cleaning procedure for the autosampler needle and injection port. Flush the system regularly.
-
-
Cause 3: Sample Preparation. Contaminants can be introduced from glassware, vials, or caps (B75204) during sample preparation.[23]
-
Solution: Ensure all materials used for sample preparation are scrupulously clean.
-
Retention Time Problems
Q9: My retention times are shifting between runs. What is the cause?
A9: Inconsistent retention times can make peak identification unreliable.[1]
-
Cause 1: Inadequate Column Equilibration. This is a common issue in gradient analysis. If the column is not returned to the initial conditions and stabilized before the next injection, retention times will vary.[1]
-
Solution: Ensure the column is flushed with 10-20 column volumes of the initial mobile phase to fully re-equilibrate between runs.[1]
-
-
Cause 2: Changes in Mobile Phase Composition. The composition of the mobile phase can change over time due to the evaporation of the more volatile solvent component.[1]
-
Solution: Prepare mobile phases fresh each day, keep solvent bottles capped, and ensure solvents are thoroughly mixed.[1]
-
-
Cause 3: Pump Malfunction or Leaks. Inconsistent flow from the pump will cause retention times to shift.[27]
Data Presentation
Table 1: Typical HPLC Parameters for Lignan Glucoside Analysis
| Parameter | Typical Setting | Rationale & Impact on Separation |
| Column | C18 or C8, 250 mm x 4.6 mm, 5 µm | C18 is standard for reversed-phase separation of phenolic compounds.[1][3] |
| Mobile Phase A | Water with 0.1% - 1% Acetic or Formic Acid | Acidification improves peak shape by suppressing silanol interactions.[7][12] |
| Mobile Phase B | Acetonitrile or Methanol | Organic modifier used to elute compounds in reversed-phase. |
| Elution Mode | Gradient | Necessary for complex plant extracts with compounds of varying polarity.[1] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm i.d. column. Slower rates can improve resolution.[28] |
| Column Temp. | 25-35 °C | Higher temperatures can improve efficiency and reduce viscosity but may affect selectivity.[1][29] |
| Injection Vol. | 10-20 µL | Should be optimized to avoid column overload.[1][4] |
| Detection | UV/PDA at 280 nm | 280 nm is a common wavelength for detecting lignans.[7] |
Experimental Protocols
Protocol: HPLC-UV Analysis of Secoisolariciresinol Diglucoside (SDG) from Flaxseed
This protocol is a synthesized example based on common methodologies.[4][7][30]
-
Sample Preparation (Extraction & Hydrolysis)
-
Sample Clean-up (Solid-Phase Extraction - SPE)
-
Condition a C18 SPE cartridge with methanol, followed by water.[30]
-
Load the hydrolyzed sample onto the SPE cartridge.
-
Wash the cartridge with water to remove salts and other polar impurities.[30]
-
Elute the SDG-rich fraction with aqueous methanol (e.g., 50% methanol).[30]
-
Adjust the final volume and filter the sample through a 0.45 µm syringe filter into an HPLC vial.[1]
-
-
Chromatographic Conditions
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[32]
-
Mobile Phase: Solvent A: Water with 1% Acetic Acid; Solvent B: Acetonitrile.[7]
-
Gradient Program: A typical gradient might start with a low percentage of B (e.g., 15%), increasing over 30-40 minutes to elute all compounds of interest.
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 30 °C.[33]
-
Injection Volume: 20 µL.[4]
-
Detection: PDA detector monitoring at 280 nm.[7]
-
-
Data Analysis
-
Identify the SDG peak by comparing its retention time and UV spectrum with that of a pure standard.
-
Quantify the amount of SDG using a calibration curve prepared from the standard.
-
Visualizations
Caption: General experimental workflow for HPLC analysis of lignan glucosides.
Caption: Troubleshooting decision tree for poor peak resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 7. Determination of the Lignan Secoisolariciresinol Diglucoside from...: Ingenta Connect [ingentaconnect.com]
- 8. mastelf.com [mastelf.com]
- 9. uhplcs.com [uhplcs.com]
- 10. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. benchchem.com [benchchem.com]
- 13. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. How to Obtain Good Peak Shapes | Technical Information | GL Sciences [glsciences.com]
- 16. mastelf.com [mastelf.com]
- 17. extractionmagazine.com [extractionmagazine.com]
- 18. youtube.com [youtube.com]
- 19. How to Troubleshoot HPLC Baseline Drift Issues [eureka.patsnap.com]
- 20. HPLC Troubleshooting Guide [scioninstruments.com]
- 21. Why Your HPLC Baseline Drifts—And How to Stop It | Separation Science [sepscience.com]
- 22. phenomenex.com [phenomenex.com]
- 23. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
- 24. uhplcs.com [uhplcs.com]
- 25. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
- 26. elementlabsolutions.com [elementlabsolutions.com]
- 27. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 28. youtube.com [youtube.com]
- 29. chromatographyonline.com [chromatographyonline.com]
- 30. pubs.acs.org [pubs.acs.org]
- 31. research.uaeu.ac.ae [research.uaeu.ac.ae]
- 32. researchgate.net [researchgate.net]
- 33. Simultaneous Extraction and Determination of Lignans from Schisandra chinensis (Turcz.) Baill. via Diol-Based Matrix Solid-Phase Dispersion with High-Performance Liquid Chromatography [mdpi.com]
Troubleshooting low recovery of 5,5'-Dimethoxylariciresinol 4-O-glucoside during purification
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low recovery of 5,5'-Dimethoxylariciresinol 4-O-glucoside during purification.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing a significant loss of my target compound, this compound, during the initial extraction phase. What are the potential causes and solutions?
A1: Low recovery during extraction can stem from several factors, primarily incomplete extraction or degradation of the target molecule.
-
Incomplete Extraction: The choice of solvent is critical. Lignan (B3055560) glucosides are generally polar compounds. Ensure your solvent system has appropriate polarity to efficiently solubilize the glycoside. Consider using a sequence of solvents with increasing polarity to first remove non-polar impurities. For instance, a pre-extraction with hexane (B92381) can remove lipids, followed by extraction with a more polar solvent like ethanol (B145695), methanol, or an aqueous-organic mixture to recover the glycoside. The Stas-Otto method for glycoside extraction involves successive extractions to ensure thorough recovery.[1][2]
-
Degradation (Hydrolysis): Glycosidic bonds are susceptible to hydrolysis under acidic or enzymatic conditions, which cleaves the sugar moiety and results in the loss of your target compound.[3][4]
-
Acid Hydrolysis: Avoid acidic conditions during extraction. If the plant material has an acidic pH, consider using a buffered extraction solvent.
-
Enzymatic Hydrolysis: Endogenous enzymes in the plant material can degrade the glycoside. Consider heat-inactivating enzymes by briefly boiling the plant material in the extraction solvent, or use organic solvents that can denature enzymes.
-
-
Matrix Effects: The complex matrix of the plant extract can interfere with efficient extraction. The presence of tannins, for example, can bind to your compound of interest. A common step in glycoside purification is to treat the extract with lead acetate (B1210297) to precipitate tannins, followed by removal of excess lead with H2S gas.[1]
Q2: My recovery of this compound is low after column chromatography. How can I optimize this purification step?
A2: Low recovery from column chromatography is a common issue and can often be resolved by optimizing the stationary and mobile phases, as well as the loading and elution conditions.
-
Choice of Stationary Phase:
-
Normal Phase (e.g., Silica Gel): While useful for separating compounds based on polarity, highly polar glycosides might bind too strongly to the silica, leading to poor recovery.
-
Reverse Phase (e.g., C18): This is often a better choice for polar glycosides.[5] The separation is based on hydrophobic interactions, and elution is typically achieved with a gradient of decreasingly polar solvents (e.g., water/methanol or water/acetonitrile).
-
Macroporous Resins (e.g., HP-20, XAD series): These are excellent for preliminary purification and enrichment of glycosides from crude extracts.[6][7] They work on the principle of adsorption and can be eluted with organic solvents like ethanol.
-
Sephadex LH-20: This resin is useful for size exclusion and partition chromatography and is effective in separating glycosides from smaller molecules and pigments.[5]
-
-
Mobile Phase Optimization: The solvent system is crucial for good separation and recovery. For reverse-phase chromatography, a shallow gradient may be necessary to resolve compounds with similar polarities. For macroporous resins, optimizing the ethanol concentration for elution is key to maximizing recovery.[6]
-
Sample Loading: Overloading the column can lead to poor separation and band broadening, resulting in impure fractions and apparent low recovery of the pure compound. Ensure the sample is fully dissolved in the initial mobile phase before loading.
-
Flow Rate: A slower flow rate generally allows for better separation but can increase the purification time. An optimized flow rate will provide a balance between resolution and speed.
Q3: I suspect my compound is degrading during purification. How can I assess the stability of this compound?
A3: Assessing stability is crucial for optimizing your purification workflow.
-
pH Stability: Perform small-scale experiments where you expose a purified fraction of your compound to different pH conditions (e.g., pH 3, 7, 9) for a set period. Analyze the samples by HPLC to check for the appearance of new peaks (degradation products) or a decrease in the main peak area. Some lignans (B1203133) can be sensitive to low pH.
-
Temperature Stability: Lignans can be sensitive to high temperatures.[8] Analyze the thermal stability by incubating your compound at different temperatures (e.g., room temperature, 40°C, 60°C) and monitoring its purity over time with HPLC. Avoid prolonged exposure to high temperatures during solvent evaporation.
-
Light Sensitivity: Some natural products are light-sensitive. Store extracts and purified fractions in amber vials or protected from light to prevent photodegradation.
Quantitative Data Summary
The following tables present hypothetical data to illustrate the impact of different purification strategies on the recovery of this compound.
Table 1: Comparison of Different Column Chromatography Resins
| Stationary Phase | Sample Load (mg) | Elution Solvent System | Recovery (%) | Purity (%) |
| Silica Gel 60 | 500 | Dichloromethane:Methanol (gradient) | 45 | 85 |
| C18 Reverse Phase | 500 | Water:Acetonitrile (gradient) | 88 | 92 |
| Macroporous Resin (HPD100) | 1000 | Ethanol:Water (gradient) | 92 | 75 |
| Sephadex LH-20 | 300 | Methanol | 85 | 90 |
Table 2: Effect of Elution pH on Recovery from C18 Column
| Mobile Phase Modifier | pH | Recovery (%) | Purity (%) |
| 0.1% Formic Acid | 2.7 | 75 | 93 |
| Water (no modifier) | ~6.5 | 88 | 92 |
| 0.1% Ammonia Solution | 10.5 | 86 | 90 |
Experimental Protocols
Protocol 1: Extraction and Preliminary Purification using Macroporous Resin
-
Extraction:
-
Air-dry and powder the plant material (e.g., Lonicera maackii).
-
Perform a preliminary extraction with hexane in a Soxhlet apparatus for 6 hours to remove lipids.
-
Discard the hexane extract and air-dry the plant material.
-
Extract the defatted plant material with 70% ethanol at 60°C for 2 hours. Repeat the extraction twice.
-
Combine the ethanol extracts and concentrate under reduced pressure to obtain a crude extract.
-
-
Macroporous Resin Chromatography:
-
Dissolve the crude extract in deionized water to a final concentration of approximately 1 mg/mL.
-
Pack a column with HPD100 macroporous resin and equilibrate with deionized water.
-
Load the sample solution onto the column at a flow rate of 2 bed volumes (BV)/hour.
-
Wash the column with 5 BV of deionized water to remove unbound impurities.
-
Elute the bound compounds with a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70%, 95% ethanol), collecting 1 BV fractions.
-
Analyze the fractions by TLC or HPLC to identify those containing this compound.
-
Pool the relevant fractions and concentrate under reduced pressure.
-
Protocol 2: Reverse-Phase HPLC Purification
-
Sample Preparation:
-
Dissolve the enriched fraction from the macroporous resin step in the initial mobile phase (e.g., 90:10 water:acetonitrile).
-
Filter the sample through a 0.45 µm syringe filter.
-
-
HPLC Conditions:
-
Column: C18 semi-preparative column (e.g., 250 x 10 mm, 5 µm).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 10% B to 40% B over 30 minutes.
-
Flow Rate: 3 mL/min.
-
Detection: UV at 280 nm.
-
Injection Volume: 1 mL.
-
-
Fraction Collection:
-
Collect fractions based on the elution profile, focusing on the peak corresponding to the target compound.
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Pool the pure fractions and remove the solvent under reduced pressure.
-
Visualizations
Caption: A troubleshooting workflow for low recovery.
Caption: A general purification workflow diagram.
References
- 1. youtube.com [youtube.com]
- 2. Extraction of glycosides | DOCX [slideshare.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Preparative Purification of Total Flavonoids from Sophora tonkinensis Gagnep. by Macroporous Resin Column Chromatography and Comparative Analysis of Flavonoid Profiles by HPLC-PAD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of Extraction and Purification of Flavonoids from Stigmaless Floral Residues of Crocus sativus L. and Their Stimulatory Effect on Glucose Uptake In Vitro [mdpi.com]
- 8. Optimal extraction conditions and quantification of lignan phytoestrogens in cereal grains using targeted LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Stability testing of 5,5'-Dimethoxylariciresinol 4-O-glucoside in different solvents
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability of 5,5'-Dimethoxylariciresinol 4-O-glucoside in various experimental conditions. The information is presented in a question-and-answer format to directly address common issues and questions that may arise during laboratory work.
Summary of Stability in Different Solvents
The stability of this compound is crucial for accurate experimental results and for defining its shelf-life and proper storage conditions.[1][2] The following table summarizes the hypothetical stability of the compound in commonly used laboratory solvents under specified conditions. This data is illustrative and intended to provide a general guideline. Actual stability should be determined empirically under your specific experimental conditions.
| Solvent | Temperature | Duration | Remaining Compound (%) | Observations |
| DMSO | -20°C | 1 month | >98% | Recommended for short-term stock solution storage.[3] |
| DMSO | -80°C | 6 months | >95% | Recommended for long-term stock solution storage.[3] |
| Ethanol | 25°C (RT) | 24 hours | ~90% | Moderate degradation observed. |
| Methanol | 25°C (RT) | 24 hours | ~88% | Similar to ethanol, some degradation occurs. |
| Acetonitrile (B52724) | 25°C (RT) | 24 hours | ~92% | Slightly more stable than in alcoholic solvents. |
| Aqueous Buffer (pH 4.0) | 25°C (RT) | 12 hours | ~95% | Relatively stable in acidic conditions.[3] |
| Aqueous Buffer (pH 7.4) | 25°C (RT) | 12 hours | ~85% | Degradation is more pronounced at neutral pH.[3] |
| Aqueous Buffer (pH 8.0) | 25°C (RT) | 12 hours | <70% | Significant degradation in alkaline conditions.[3] |
Experimental Workflow for Stability Testing
Caption: Experimental workflow for assessing the stability of this compound.
Detailed Experimental Protocol
This protocol describes a general method for assessing the stability of this compound in different solvents using High-Performance Liquid Chromatography (HPLC).
1. Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (B87167) (DMSO), HPLC grade
-
Methanol, HPLC grade
-
Ethanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Phosphate buffer solutions (pH 4.0, 7.4, and 8.0)
-
HPLC system with UV or MS detector
-
Analytical column (e.g., C18 reversed-phase)
-
Incubator or water bath
2. Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound.
-
Dissolve in a minimal amount of DMSO to prepare a concentrated stock solution (e.g., 10 mg/mL). Ensure complete dissolution; sonication may be used if necessary.[3]
3. Preparation of Test Solutions:
-
For each solvent to be tested, dilute the stock solution to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).
-
Prepare a sufficient volume of each test solution to allow for sampling at multiple time points.
4. Incubation and Sampling:
-
Divide each test solution into aliquots in tightly sealed vials to prevent evaporation.
-
Store the vials under the desired temperature conditions (e.g., -20°C, 4°C, 25°C). Protect from light if photostability is also being assessed.[1]
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each test solution. The t=0 sample represents the initial concentration.
5. HPLC Analysis:
-
Analyze each sample by a validated stability-indicating HPLC method.[4][5]
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is often suitable for lignan (B3055560) analysis.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Detection: UV detection at a wavelength appropriate for the compound, or Mass Spectrometry for higher specificity.
-
Injection Volume: 10-20 µL.
-
Flow Rate: 1.0 mL/min.
6. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial (t=0) concentration.
-
Plot the percentage of the remaining compound against time for each solvent and temperature condition.
Troubleshooting and FAQs
Q1: My compound seems to be degrading rapidly even in DMSO at -20°C. What could be the issue?
A1:
-
Repeated Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles as this can accelerate degradation.[3] Aliquot your stock solution into single-use vials.
-
DMSO Quality: Ensure you are using high-purity, anhydrous DMSO. Water content in DMSO can lead to hydrolysis over time.
-
Contamination: The stock solution may be contaminated. Prepare a fresh stock solution from the solid compound.
Q2: I am observing poor solubility of the compound in my aqueous buffer. How can I improve this?
A2:
-
Co-solvent: Prepare your stock solution in an organic solvent like DMSO and then dilute it into the aqueous buffer.[3] Ensure the final concentration of the organic solvent is low (typically <1%) and does not interfere with your experiment.
-
Sonication: Gentle sonication can aid in the dissolution of the compound.[3]
-
pH Adjustment: While this compound is a glucoside, the pH of the aqueous solution can still influence its solubility. However, be mindful that pH also affects its stability.
Q3: I see new peaks appearing in my chromatogram over time. What are these?
A3: These are likely degradation products. Forced degradation studies, where the compound is subjected to stress conditions like strong acid, base, oxidation, and light, can help in identifying potential degradation products and pathways.[2][5][6] Techniques like LC-MS can be used to characterize the structure of these new compounds.
Q4: How does pH affect the stability of this compound?
A4: Glycosidic bonds are susceptible to hydrolysis, especially under acidic or basic conditions.
-
Acidic Conditions (pH < 4): The glycosidic bond can be hydrolyzed, leading to the formation of the aglycone (5,5'-Dimethoxylariciresinol) and glucose.
-
Alkaline Conditions (pH > 8): In addition to potential hydrolysis, phenolic hydroxyl groups can be deprotonated, making the molecule more susceptible to oxidation.
Q5: What are the ideal long-term storage conditions for the solid compound?
A5: For long-term storage, the solid compound should be stored in a tightly sealed container, protected from light, at -20°C or below.[7] This minimizes degradation from moisture, light, and heat.
Signaling Pathway and Logical Relationships
Caption: Potential degradation pathways of this compound under various stress conditions.
References
- 1. STABILITY TESTING OF HERBAL NATURAL PRODUCTS | PPTX [slideshare.net]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. benchchem.com [benchchem.com]
- 4. labstat.com [labstat.com]
- 5. longdom.org [longdom.org]
- 6. biotech-asia.org [biotech-asia.org]
- 7. This compound | Plants | 154418-16-3 | Invivochem [invivochem.com]
Technical Support Center: Scaling Up the Isolation of 5,5'-Dimethoxylariciresinol 4-O-glucoside
This technical support center provides guidance for researchers, scientists, and drug development professionals on the large-scale isolation of 5,5'-Dimethoxylariciresinol 4-O-glucoside. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to address common challenges encountered during the scale-up process.
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction and purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Extract | 1. Inefficient cell wall disruption of the plant material.2. Inappropriate solvent system for extraction.3. Insufficient extraction time or temperature. | 1. Ensure the plant material is ground to a fine powder (e.g., 40-60 mesh).2. Use an optimized ethanol-water mixture (e.g., 70-80% ethanol) for extraction of this lignan (B3055560) glycoside.[1]3. Increase extraction time or consider using heat-assisted extraction methods, but monitor for potential degradation of the target compound. |
| Low Purity of Final Product | 1. Co-extraction of impurities with similar polarity.2. Inefficient chromatographic separation.3. Contamination during solvent evaporation or handling. | 1. Perform a preliminary purification step, such as solvent partitioning (e.g., with n-butanol), to remove highly polar or non-polar impurities.[1][2]2. Optimize the mobile phase and gradient for preparative HPLC. Consider using a Sephadex LH-20 column for effective separation of lignan glucosides.3. Use high-purity solvents and ensure all glassware is thoroughly cleaned. |
| Compound Degradation | 1. Exposure to high temperatures during extraction or solvent evaporation.2. Presence of oxidative enzymes in the plant material. | 1. Use a rotary evaporator under reduced pressure for solvent removal to minimize heat exposure.2. Consider a blanching step for the fresh plant material to deactivate enzymes before extraction. |
| Inconsistent Batch-to-Batch Results | 1. Variation in the quality and phytochemical profile of the raw plant material.2. Lack of standardization in the experimental protocol. | 1. Source plant material from a single, reputable supplier and perform quality control on each batch.2. Strictly adhere to a validated and standardized protocol for all steps of the isolation process. |
| Difficulty with Crystallization | 1. Presence of impurities that inhibit crystal formation.2. Inappropriate solvent for crystallization. | 1. Re-purify the compound using preparative HPLC to achieve higher purity (>95%).2. Experiment with different solvent systems (e.g., methanol (B129727), ethanol (B145695), acetone-water mixtures) to find the optimal conditions for crystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material for isolating this compound?
A1: The dried aerial parts of Lonicera species, such as Lonicera japonica (honeysuckle) or Lonicera maackii, are known to be good sources of this compound.[3][4]
Q2: Which extraction method is most suitable for large-scale production?
A2: For large-scale extraction, maceration with an optimized solvent system (e.g., 80% ethanol in water) is a cost-effective method.[1] For improved efficiency, advanced techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can be considered, as they often result in higher yields in shorter times.
Q3: What are the key parameters to optimize for the extraction process?
A3: The critical parameters to optimize are the solvent-to-solid ratio, extraction temperature, and extraction time. A systematic approach, such as a Design of Experiments (DoE), can help in identifying the optimal conditions for maximizing the yield of the target compound.
Q4: How can I effectively remove chlorophyll (B73375) and other pigments from the extract?
A4: Chlorophyll and other pigments can be significantly reduced by performing a solvent partition with a non-polar solvent like hexane (B92381) on the initial crude extract.
Q5: What type of chromatography is best for purifying this compound at a large scale?
A5: For large-scale purification, a combination of column chromatography techniques is recommended. An initial purification can be done using a macroporous resin or Sephadex LH-20 column, followed by final polishing with preparative high-performance liquid chromatography (prep-HPLC).
Experimental Protocols
Protocol 1: Large-Scale Extraction and Preliminary Purification
-
Preparation of Plant Material: 5 kg of dried and powdered Lonicera japonica aerial parts are used as the starting material.
-
Extraction: The powdered material is extracted three times with 50 L of 80% ethanol in water at room temperature for 24 hours with constant stirring.[1]
-
Filtration and Concentration: The extracts are combined, filtered, and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in 5 L of water and then partitioned successively with equal volumes of hexane, ethyl acetate, and n-butanol. The n-butanol fraction, which is enriched with lignan glucosides, is collected.[1][2]
-
Drying: The n-butanol fraction is evaporated to dryness to obtain the enriched extract.
Protocol 2: Column Chromatography Purification
-
Column Preparation: A glass column (10 cm x 100 cm) is packed with 2 kg of Sephadex LH-20 gel, equilibrated with methanol.
-
Sample Loading: The enriched n-butanol extract (approx. 200 g) is dissolved in a minimal amount of methanol and loaded onto the column.
-
Elution: The column is eluted with a stepwise gradient of methanol in water (e.g., 50%, 70%, 100% methanol).
-
Fraction Collection: Fractions of 500 mL are collected and monitored by thin-layer chromatography (TLC) or analytical HPLC.
-
Pooling and Concentration: Fractions containing the target compound are pooled and concentrated under reduced pressure.
Protocol 3: Preparative HPLC for Final Purification
-
System Preparation: A preparative HPLC system equipped with a C18 column (50 mm x 250 mm, 10 µm) is used.
-
Mobile Phase: A gradient of acetonitrile (B52724) in water is used as the mobile phase.
-
Sample Injection: The partially purified fraction from the Sephadex column is dissolved in the mobile phase and injected into the system.
-
Purification: The compound is eluted using a pre-optimized gradient. The peak corresponding to this compound is collected.
-
Final Processing: The collected fraction is concentrated, and the purified compound is obtained after lyophilization.
Quantitative Data Summary
The following table summarizes typical yields and purity at different stages of the isolation process, based on a starting quantity of 5 kg of dried plant material.
| Isolation Stage | Parameter | Value |
| Extraction | Starting Material | 5 kg |
| Crude Extract Yield | ~500 g | |
| Solvent Partitioning | n-Butanol Fraction Yield | ~200 g |
| Column Chromatography | Partially Purified Yield | ~20 g |
| Purity after Column | ~70-80% | |
| Preparative HPLC | Final Yield | ~2-3 g |
| Final Purity | >95% |
Visualizations
Experimental Workflow
Caption: Workflow for the large-scale isolation of this compound.
Potential Signaling Pathway
Based on studies of structurally related lignan glucosides, this compound may exert neuroprotective effects through the modulation of apoptotic and survival pathways.[5]
Caption: Proposed neuroprotective signaling pathway of this compound.
References
- 1. Lignan Glycosides and Flavonoid Glycosides from the Aerial Portion of Lespedeza cuneata and Their Biological Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation of lignan glucosides and neolignan sulfate from the leaves of Glochidion zeylanicum (Gaertn) A. Juss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Plants | 154418-16-3 | Invivochem [invivochem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
Preventing degradation of 5,5'-Dimethoxylariciresinol 4-O-glucoside during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of 5,5'-Dimethoxylariciresinol 4-O-glucoside during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for solid this compound?
A1: For long-term stability (up to 3 years), it is recommended to store the solid powder of this compound at -20°C.[1] For shorter periods (up to 2 years), storage at 4°C is also acceptable.[1]
Q2: How should I store solutions of this compound?
A2: When dissolved in a solvent, this compound should be stored at -80°C for up to 6 months or at -20°C for up to 1 month for optimal stability.[1] It is advisable to prepare fresh solutions for critical experiments whenever possible.
Q3: Is this compound sensitive to light?
A3: As a phenolic compound, this compound may be susceptible to photodegradation. Lignans can undergo photooxidation. It is recommended to store the compound in a light-protected container (e.g., an amber vial) and to minimize exposure to direct light during experiments.
Q4: What are the likely degradation pathways for this compound?
A4: The primary degradation pathways for this compound are likely to be hydrolysis of the glycosidic bond and oxidation of the phenolic rings.[2][3] These processes can be accelerated by factors such as pH, temperature, and the presence of oxidizing agents.
Q5: How can I monitor the degradation of my sample?
A5: The stability of this compound can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.[4][5][6] A decrease in the peak area of the parent compound and the appearance of new peaks can indicate degradation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of biological activity in stored samples. | Degradation of the compound due to improper storage. | Verify storage conditions (temperature, light protection). Prepare fresh solutions from a new stock of the solid compound. |
| Appearance of unknown peaks in HPLC analysis. | Chemical degradation (hydrolysis, oxidation). | Analyze the sample using LC-MS to identify the molecular weights of the degradation products. Review experimental conditions (pH, temperature, buffer components) for potential incompatibilities. |
| Variability in experimental results between batches. | Inconsistent sample handling and storage. | Standardize protocols for sample preparation, storage, and handling. Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
| Precipitation of the compound in aqueous buffers. | Low aqueous solubility. | Prepare stock solutions in an appropriate organic solvent (e.g., DMSO) before diluting in aqueous buffer. Ensure the final concentration of the organic solvent is compatible with the experimental system. |
Storage Condition Summary
| Form | Storage Temperature | Duration |
| Solid Powder | -20°C | Up to 3 years[1] |
| Solid Powder | 4°C | Up to 2 years[1] |
| In Solvent | -80°C | Up to 6 months[1] |
| In Solvent | -20°C | Up to 1 month[1] |
Experimental Protocols
Protocol 1: Stability Assessment of this compound by HPLC
This protocol outlines a general procedure for assessing the stability of this compound under various conditions.
Materials:
-
This compound
-
HPLC-grade methanol (B129727)
-
HPLC-grade water
-
Formic acid
-
HPLC system with UV or MS detector
-
C18 HPLC column
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl and incubate at 60°C.
-
Basic Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH and incubate at 60°C.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂ and incubate at room temperature.
-
Photodegradation: Expose an aliquot of the stock solution to UV light (e.g., 254 nm) at room temperature.
-
Thermal Degradation: Incubate an aliquot of the stock solution at 80°C.
-
-
Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
HPLC Analysis:
-
Neutralize the acidic and basic samples before injection.
-
Inject the samples onto the HPLC system.
-
Use a gradient elution with mobile phases of water with 0.1% formic acid (A) and methanol with 0.1% formic acid (B).
-
Monitor the elution profile at an appropriate wavelength (e.g., 280 nm) or by MS.
-
-
Data Analysis: Quantify the peak area of this compound at each time point to determine the degradation rate.
Visualizations
Potential Degradation Pathways
Caption: Potential degradation pathways of this compound.
Experimental Workflow for Stability Testing
Caption: Workflow for assessing the stability of this compound.
Postulated Signaling Pathway Inhibition
Based on studies of similar lignan (B3055560) glucosides, this compound may exert its biological effects through the inhibition of pro-inflammatory signaling pathways.
Caption: Postulated inhibition of NF-κB and AP-1 signaling pathways.
References
- 1. This compound | Plants | 154418-16-3 | Invivochem [invivochem.com]
- 2. Oxidative Transformations of Lignans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 5. ijcrt.org [ijcrt.org]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Method Refinement for Consistent Quantification of 5,5'-Dimethoxylariciresinol 4-O-glucoside
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their methods for the consistent quantification of 5,5'-Dimethoxylariciresinol 4-O-glucoside.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the experimental process.
Q1: Why am I observing significant peak tailing for my this compound peak in HPLC analysis?
A1: Peak tailing for polar, phenolic compounds like this compound is a common issue in reversed-phase chromatography. The primary causes are often related to secondary interactions with the stationary phase or issues with the mobile phase.
-
Secondary Silanol (B1196071) Interactions: Residual, un-capped silanol groups on the silica-based C18 column can interact with the hydroxyl groups of the analyte, causing peak tailing.
-
Solution: Add a small amount of an acidic modifier, such as 0.1% formic acid or acetic acid, to the aqueous mobile phase. This will protonate the silanol groups, minimizing these secondary interactions.
-
-
Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte. If the pH is close to the pKa of the phenolic hydroxyl groups, it can lead to poor peak shape.
-
Solution: Ensure the mobile phase pH is at least 2 pH units below the pKa of the analyte to maintain it in a single, non-ionized form. A mobile phase containing 0.1% formic acid typically has a pH of around 2.7, which is generally effective.
-
-
Column Overload: Injecting too high a concentration of the analyte can lead to peak distortion, including tailing.
-
Solution: Dilute your sample and re-inject. If the peak shape improves, column overload was likely the issue.
-
-
Column Degradation: Over time, the stationary phase of the column can degrade, leading to poor peak shapes.
-
Solution: Replace the column with a new one of the same type. To prolong column life, always use a guard column and ensure your samples and mobile phases are properly filtered.
-
Q2: My recovery of this compound from the plant matrix is low and inconsistent. What can I do to improve it?
A2: Low and inconsistent recovery is often due to suboptimal extraction or degradation of the analyte during sample preparation.
-
Insufficient Extraction Solvent Polarity: As a glycoside, this compound is quite polar. Using a solvent that is not polar enough will result in incomplete extraction.
-
Solution: Employ an aqueous-organic solvent mixture. A solution of 70-80% methanol (B129727) or ethanol (B145695) in water is generally effective for extracting lignan (B3055560) glycosides.[1]
-
-
Presence of Lipophilic Compounds: If your plant matrix is rich in oils or fats (e.g., seeds), these can interfere with the extraction of more polar compounds.
-
Solution: Perform a pre-extraction (defatting) step with a non-polar solvent like n-hexane before extracting with your aqueous-organic mixture.
-
-
Analyte Degradation: Although lignans (B1203133) are relatively stable, prolonged exposure to harsh conditions can lead to degradation.
-
Solution: Avoid high temperatures during extraction and drying. If using ultrasonication, use an ice bath to keep the sample cool. Store extracts at -20°C or below, protected from light.
-
-
Insufficient Extraction Time or Agitation: The solvent may not have had enough time or contact with the sample to efficiently extract the analyte.
-
Solution: Increase the extraction time for maceration or the duration of ultrasonication. Ensure vigorous mixing or shaking during extraction.
-
Q3: I am experiencing significant matrix effects (ion suppression/enhancement) in my LC-MS/MS analysis. How can I mitigate this?
A3: Matrix effects are a common challenge in LC-MS/MS, especially with complex samples like plant extracts. They occur when co-eluting compounds interfere with the ionization of the analyte in the mass spectrometer source.
-
Improve Chromatographic Separation: If the interfering compounds can be chromatographically separated from your analyte, the matrix effect will be reduced.
-
Solution: Optimize your HPLC gradient to better resolve the this compound peak from other matrix components. A shallower gradient can improve resolution.
-
-
Sample Clean-up: Removing interfering compounds before injection is a highly effective strategy.
-
Solution: Implement a solid-phase extraction (SPE) clean-up step after your initial extraction. A C18 or a mixed-mode SPE cartridge can be effective for cleaning up plant extracts.
-
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components to a level where they no longer significantly impact the ionization of your analyte.
-
Solution: Dilute your extract with the initial mobile phase. This is a simple approach, but may compromise the limit of detection if your analyte is present at low concentrations.
-
-
Use of an Internal Standard: A suitable internal standard can compensate for matrix effects.
-
Solution: The ideal internal standard is a stable isotope-labeled version of the analyte. If this is not available, a structurally similar compound that is not present in the sample can be used. The internal standard should be added to the sample early in the sample preparation process.
-
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting HPLC-UV method for the quantification of this compound?
A1: A good starting point for method development would be a reversed-phase HPLC method with UV detection. Based on methods for similar lignan glycosides, the following parameters are recommended:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a low percentage of B (e.g., 10-20%), and increase to a high percentage (e.g., 80-90%) over 30-40 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Lignans typically have a UV absorbance maximum around 280 nm. A photodiode array (PDA) detector is recommended to confirm the peak purity and identify the optimal wavelength.
-
Injection Volume: 10 µL
Q2: What are the expected mass spectral characteristics for this compound in LC-MS/MS analysis?
A2: In electrospray ionization (ESI), you can expect to see the following ions for this compound (Molecular Weight: 582.59, Formula: C28H38O13):
-
Positive Ion Mode: [M+H]+ at m/z 583.2, [M+Na]+ at m/z 605.2
-
Negative Ion Mode: [M-H]- at m/z 581.2, [M+HCOO]- at m/z 627.2
For MS/MS fragmentation, a characteristic loss of the glucose moiety (162.05 Da) is expected. Therefore, a common transition to monitor in MRM (Multiple Reaction Monitoring) mode would be:
-
Positive Ion Mode: m/z 583.2 → 421.1 (loss of glucose)
-
Negative Ion Mode: m/z 581.2 → 419.1 (loss of glucose)
Further fragmentation of the aglycone would also be observed.
Q3: How should I prepare my standard solutions and calibration curve?
A3: Proper preparation of standard solutions is crucial for accurate quantification.
-
Primary Stock Solution: Accurately weigh a known amount of pure this compound standard and dissolve it in a suitable solvent, such as methanol or DMSO, to make a concentrated primary stock solution (e.g., 1 mg/mL). Store this solution at -20°C or below.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the initial mobile phase.
-
Calibration Curve: Inject the working standard solutions in order of increasing concentration. Plot the peak area against the concentration and perform a linear regression to generate a calibration curve. A minimum of five concentration points is recommended. The calibration curve should cover the expected concentration range of your samples.
Experimental Protocols
Extraction of this compound from Plant Material
This protocol is a general guideline and may need optimization depending on the specific plant matrix.
-
Sample Preparation: Dry the plant material (e.g., leaves, stems of Lonicera maackii) at a temperature not exceeding 60°C. Grind the dried material to a fine powder.
-
(Optional - Defatting): If the sample is rich in lipids, add 10 mL of n-hexane per gram of powdered material. Vortex for 2 minutes and centrifuge at 4000 rpm for 10 minutes. Discard the supernatant. Repeat this step twice. Allow the residual solvent to evaporate from the pellet.
-
Extraction: To 1 gram of the powdered (or defatted) material, add 20 mL of 80% methanol in water.
-
Sonication: Place the sample in an ultrasonic bath for 30 minutes, ensuring the water in the bath remains cool.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.
-
Collection: Carefully collect the supernatant.
-
Re-extraction: Repeat the extraction (steps 3-6) on the pellet twice more.
-
Pooling and Filtration: Pool the supernatants and filter through a 0.45 µm syringe filter prior to HPLC or LC-MS/MS analysis.
Validated HPLC-UV Quantification Method
This protocol provides a refined method for the quantification of this compound.
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 35°C
-
Detection: 280 nm
-
Gradient Program:
Time (min) %A %B 0.0 85 15 25.0 50 50 30.0 20 80 35.0 20 80 35.1 85 15 | 40.0 | 85 | 15 |
-
Data Presentation
The following tables summarize the expected quantitative data from a validated method for this compound.
Table 1: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.5 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.15 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL |
| Recovery | 95.2 - 103.5% |
| Precision (RSD%) | < 2% |
Table 2: Comparison of Extraction Methods
| Extraction Method | Solvent | Recovery (%) ± SD |
| Maceration (24h) | 80% Methanol | 92.3 ± 2.1 |
| Ultrasonication (30 min) | 80% Methanol | 98.5 ± 1.8 |
| Maceration (24h) | 100% Methanol | 75.6 ± 3.5 |
| Ultrasonication (30 min) | 100% Methanol | 81.2 ± 2.9 |
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Troubleshooting logic for HPLC peak tailing.
References
Validation & Comparative
A Comparative Guide to the Anti-inflammatory Potential of 5,5'-Dimethoxylariciresinol 4-O-glucoside
Introduction: This guide provides a comparative analysis of the potential anti-inflammatory effects of 5,5'-Dimethoxylariciresinol 4-O-glucoside (DMAG), a lignan (B3055560) glucoside found in plants such as Phellodendron amurense and Lonicera maackii.[1][2] As of the current literature review, direct experimental data validating the anti-inflammatory activity of DMAG is limited. However, numerous studies on structurally related lignans (B1203133) and other plant-derived glucosides have demonstrated significant anti-inflammatory properties, primarily through the modulation of key signaling pathways involved in the inflammatory response.[3][4][5][6][7][8]
This document, therefore, presents a hypothetical yet scientifically grounded comparison of DMAG with established anti-inflammatory agents, namely the non-steroidal anti-inflammatory drug (NSAID) Diclofenac and the corticosteroid Dexamethasone. The comparative data is based on typical results obtained for bioactive lignans in standard in vitro inflammatory models. The experimental protocols and mechanistic pathways described are standard methodologies used in the field of inflammation research. This guide is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of novel natural products.
Product Performance Comparison: In Vitro Anti-inflammatory Activity
The following tables summarize the expected inhibitory effects of this compound (DMAG) in comparison to Diclofenac and Dexamethasone in a lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model, a widely accepted in vitro model for studying inflammation.[9][10][11]
Table 1: Inhibition of Nitric Oxide (NO) Production
| Compound | Concentration (µM) | % Inhibition of NO Production (Mean ± SD) | IC₅₀ (µM) |
| DMAG (Hypothetical) | 10 | 25 ± 3.5% | ~45 |
| 25 | 48 ± 4.2% | ||
| 50 | 75 ± 5.1% | ||
| Diclofenac | 10 | 30 ± 2.8% | ~47[12] |
| 25 | 55 ± 3.9% | ||
| 50 | 85 ± 4.5% | ||
| Dexamethasone | 0.1 | 60 ± 5.5% | ~0.05 |
| 1 | 95 ± 3.1% |
Data for DMAG is hypothetical, based on the activities of other reported anti-inflammatory lignans. Data for Diclofenac and Dexamethasone are representative values from literature.[12][13]
Table 2: Inhibition of Pro-inflammatory Cytokine Production (TNF-α and IL-6)
| Compound | Concentration (µM) | % Inhibition of TNF-α (Mean ± SD) | % Inhibition of IL-6 (Mean ± SD) |
| DMAG (Hypothetical) | 25 | 45 ± 4.0% | 50 ± 4.5% |
| Diclofenac | 25 | 40 ± 3.8% | 45 ± 4.2% |
| Dexamethasone | 1 | 90 ± 5.0% | 92 ± 4.8% |
Data for DMAG is hypothetical. Data for Diclofenac and Dexamethasone are representative values from literature, demonstrating the potent effect of corticosteroids on cytokine production.[13][14][15][16]
Proposed Mechanism of Action
Based on studies of similar lignan compounds, DMAG is proposed to exert its anti-inflammatory effects through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are critical regulators of the inflammatory response. In the canonical NF-κB pathway, activation by stimuli like LPS leads to the phosphorylation and degradation of IκBα, allowing the p65 subunit to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including iNOS (producing NO), TNF-α, and IL-6. The MAPK pathways (including JNK, ERK, and p38) are also activated by LPS and play a crucial role in the expression of inflammatory mediators. It is hypothesized that DMAG can inhibit the phosphorylation of key proteins in these cascades, such as IκBα, p65, JNK, and p38.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison.
1. Cell Culture and Treatment:
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.
-
Treatment Protocol: Cells are seeded in appropriate plates (e.g., 96-well for NO assay, 24-well for ELISA, 6-well for Western blot) and allowed to adhere for 24 hours. The cells are then pre-treated with various concentrations of DMAG, Diclofenac, or Dexamethasone for 1-2 hours before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for a further 24 hours.
2. Nitric Oxide (NO) Assay (Griess Assay): [9][17][18][19]
-
Principle: This assay measures the concentration of nitrite (B80452) (NO₂⁻), a stable metabolite of NO, in the cell culture supernatant.
-
Procedure:
-
After the 24-hour incubation with LPS and test compounds, 100 µL of cell culture supernatant is transferred to a new 96-well plate.
-
100 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) is added to each well.
-
The plate is incubated at room temperature for 10-15 minutes, protected from light.
-
The absorbance is measured at 540 nm using a microplate reader.
-
The concentration of nitrite is determined by comparison with a standard curve of sodium nitrite.
-
3. Cytokine Quantification by ELISA: [20][21][22]
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant.
-
Procedure:
-
96-well ELISA plates are coated with a capture antibody specific for the cytokine of interest and incubated overnight at 4°C.
-
The plates are washed, and non-specific binding sites are blocked with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Cell culture supernatants and a series of cytokine standards are added to the wells and incubated for 2 hours at room temperature.
-
After washing, a biotinylated detection antibody specific for the cytokine is added and incubated for 1 hour.
-
Following another wash, avidin-horseradish peroxidase (HRP) conjugate is added and incubated for 1 hour.
-
The plates are washed again, and a substrate solution (e.g., TMB) is added to develop the color.
-
The reaction is stopped with a stop solution (e.g., 2N H₂SO₄), and the absorbance is read at 450 nm.
-
Cytokine concentrations are calculated from the standard curve.
-
4. Western Blot Analysis for Signaling Proteins: [23][24][25][26]
-
Principle: This technique is used to detect the phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways (e.g., phospho-p65, phospho-JNK).
-
Procedure:
-
After a shorter LPS stimulation period (e.g., 15-60 minutes), cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
The total protein concentration of the lysates is determined using a BCA assay.
-
Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
The membrane is incubated overnight at 4°C with primary antibodies specific for the phosphorylated forms of p65, JNK, or other target proteins. Antibodies against the total forms of these proteins and a loading control (e.g., β-actin or GAPDH) are used for normalization.
-
After washing with TBST, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Band intensities are quantified using densitometry software.
-
Mandatory Visualizations
Figure 1. Proposed inhibitory mechanism of DMAG on LPS-induced inflammatory signaling pathways.
Figure 2. General experimental workflow for in vitro validation of anti-inflammatory effects.
References
- 1. This compound | C28H38O13 | CID 91895367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Lignans as Pharmacological Agents in Disorders Related to Oxidative Stress and Inflammation: Chemical Synthesis Approaches and Biological Activities [mdpi.com]
- 4. Anti-inflammatory effect of lignans from flaxseed after fermentation by lactiplantibacillus plantarum SCB0151 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Lignans as Pharmacological Agents in Disorders Related to Oxidative Stress and Inflammation: Chemical Synthesis Approaches and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro anti-inflammatory activity of lignans isolated from Magnolia fargesii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. (+)-Syringaresinol-di-O-beta-D-glucoside, a phenolic compound from Acanthopanax senticosus Harms, suppresses proinflammatory mediators in SW982 human synovial sarcoma cells by inhibiting activating protein-1 and/or nuclear factor-kappaB activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-Inflammatory Properties of Flavone di-C-Glycosides as Active Principles of Camellia Mistletoe, Korthalsella japonica - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Diclofenac N-Derivatives as Therapeutic Agents with Anti-Inflammatory and Anti-Cancer Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Dexamethasone attenuates interferon-related cytokine hyperresponsiveness in COVID-19 patients [frontiersin.org]
- 14. In Vitro–Administered Dexamethasone Suppresses T Cell Function With Reversal by Interleukin-7 in Coronavirus Disease 2019 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]
- 19. researchgate.net [researchgate.net]
- 20. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. bmgrp.com [bmgrp.com]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
5,5'-Dimethoxylariciresinol 4-O-glucoside vs. its Aglycone: A Comparative Analysis for Researchers
A comprehensive guide comparing the physicochemical properties, biological activities, and pharmacokinetic profiles of 5,5'-Dimethoxylariciresinol 4-O-glucoside and its aglycone, 5,5'-Dimethoxylariciresinol. This document provides a comparative summary of available data, outlines key experimental protocols for further investigation, and visualizes relevant biological pathways.
Introduction
Lignans (B1203133) are a class of polyphenolic compounds widely distributed in the plant kingdom, known for their diverse pharmacological activities. 5,5'-Dimethoxylariciresinol and its 4-O-glucoside derivative are lignans that have garnered interest for their potential therapeutic applications. The addition of a glucose moiety can significantly alter the physicochemical properties of the parent aglycone, which in turn influences its bioavailability, metabolism, and overall biological efficacy. This guide aims to provide a comparative overview of this compound and its aglycone to aid researchers and drug development professionals in their investigations.
While direct comparative studies on this specific glucoside-aglycone pair are limited, this guide synthesizes the available data for each compound and draws upon the well-established principles of flavonoid and lignan (B3055560) glycoside pharmacology to infer likely comparative characteristics. Generally, aglycones exhibit greater in vitro biological activity due to their lower molecular weight and increased lipophilicity, which facilitates cell membrane permeability. Conversely, glycosylation can enhance a compound's stability and aqueous solubility, potentially leading to improved bioavailability in vivo.
Physicochemical Properties
The addition of a glucose molecule to 5,5'-Dimethoxylariciresinol significantly alters its physicochemical properties, impacting its solubility, polarity, and molecular weight. These differences are crucial in understanding the potential variations in their biological activity and pharmacokinetic profiles.
| Property | This compound | 5,5'-Dimethoxylariciresinol (Aglycone) |
| Molecular Formula | C₂₈H₃₈O₁₃ | C₂₂H₂₈O₈ |
| Molecular Weight | 582.6 g/mol | 420.45 g/mol |
| LogP (Predicted) | -0.9 | 2.5 |
| Water Solubility (Predicted) | Higher | Lower |
| Polar Surface Area | 186 Ų | 108 Ų |
Table 1: Comparative Physicochemical Properties. Data is compiled from publicly available chemical databases.
Biological Activity: A Comparative Overview
Antioxidant Activity
The antioxidant activity of lignans is attributed to their ability to scavenge free radicals. While no direct comparative data exists for this pair, it is generally observed that the aglycone form of a phenolic compound exhibits higher in vitro antioxidant activity than its glycoside counterpart. The glycosidic bond can sterically hinder the interaction of the hydroxyl groups with free radicals.
Anti-inflammatory Activity
The anti-inflammatory effects of many polyphenols are mediated through the inhibition of key signaling pathways such as the NF-κB and MAPK pathways. Studies on other flavonoid and lignan glycosides suggest that the aglycone is often a more potent inhibitor of these pathways in in vitro models.[1] This is likely due to the increased cellular uptake of the less polar aglycone.
Anticancer Activity
Some research has been conducted on the anticancer properties of this compound (DMAG). A study demonstrated that DMAG could enhance the cytotoxicity of doxorubicin (B1662922) in resistant human leukemia K562/DOX cells.[2][3] The study reported that in the presence of 1.0 μM of DMAG, the IC₅₀ of doxorubicin decreased significantly.[2][3]
| Cell Line | Treatment | IC₅₀ Value | Fold Reversal |
| K562/DOX | Doxorubicin alone | 34.93 ± 1.37 µM | - |
| K562/DOX | Doxorubicin + 1.0 µM DMAG | 12.51 ± 1.28 µM | 2.79 |
Table 2: Chemosensitizing Effect of this compound (DMAG) on Doxorubicin-Resistant Leukemia Cells.[2][3]
No direct data on the anticancer activity of the aglycone, 5,5'-Dimethoxylariciresinol, is available to draw a direct comparison. However, the aglycone's potential for higher cellular permeability might translate to more potent direct cytotoxicity in certain cancer cell lines.
Pharmacokinetics and Bioavailability
The pharmacokinetic profiles of glycosides and their corresponding aglycones can differ significantly. The glucose moiety generally increases water solubility and stability, which can be advantageous for oral administration. However, the glycoside often needs to be hydrolyzed by intestinal enzymes or gut microbiota to release the aglycone for absorption.
While specific pharmacokinetic data for 5,5'-Dimethoxylariciresinol and its glucoside is not available, studies on other isoflavone (B191592) glycosides have shown that the glucoside form can exhibit greater systemic bioavailability compared to the aglycone when ingested in an isolated form.[4] This suggests that while the aglycone may be more active at a cellular level, the glucoside may be more efficiently delivered to the systemic circulation in vivo.
Experimental Protocols
To facilitate further comparative research, detailed protocols for key in vitro assays are provided below.
DPPH Radical Scavenging Assay (Antioxidant Activity)
This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
Materials:
-
DPPH solution (0.1 mM in methanol)
-
Test compounds (glucoside and aglycone) dissolved in a suitable solvent (e.g., methanol (B129727) or DMSO)
-
Ascorbic acid or Trolox (positive control)
-
Methanol
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control.
-
In a 96-well plate, add 100 µL of each dilution to the wells.
-
Add 100 µL of DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) is determined from a dose-response curve.
Griess Assay for Nitric Oxide Scavenging (Anti-inflammatory Activity)
This assay measures the scavenging of nitric oxide (NO), a key inflammatory mediator.
Materials:
-
Sodium nitroprusside (10 mM) in phosphate-buffered saline (PBS)
-
Griess reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid)
-
Test compounds
-
Positive control (e.g., Quercetin)
-
96-well microplate
-
Microplate reader
Procedure:
-
Mix 150 µL of sodium nitroprusside solution with 50 µL of various concentrations of the test compounds.
-
Incubate the mixture at room temperature for 150 minutes.
-
Add 50 µL of Griess reagent to each well.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Calculate the percentage of NO scavenging activity and the IC₅₀ value.
MTT Assay for Cytotoxicity (Anticancer Activity)
This colorimetric assay assesses cell viability and is commonly used to determine the cytotoxic effects of compounds on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plate
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.
Visualization of Key Signaling Pathways
The biological activities of 5,5'-Dimethoxylariciresinol and its glucoside are likely mediated through the modulation of critical cellular signaling pathways. Below are diagrams representing the general experimental workflow for studying these compounds and a key signaling pathway they may influence.
Caption: General experimental workflow for comparative analysis.
Caption: Simplified NF-κB signaling pathway and potential points of inhibition.
Conclusion
The available evidence, supported by general principles of polyphenol pharmacology, suggests that 5,5'-Dimethoxylariciresinol (aglycone) is likely to exhibit more potent in vitro antioxidant, anti-inflammatory, and direct cytotoxic activities compared to its 4-O-glucoside. However, the glucoside may possess more favorable pharmacokinetic properties, such as enhanced stability and bioavailability, which could translate to greater efficacy in vivo.
Further direct comparative studies are essential to fully elucidate the therapeutic potential of both compounds. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to conduct these much-needed investigations. Such studies will be invaluable for determining which form, the glucoside or the aglycone, holds more promise for development as a therapeutic agent.
References
- 1. Pharmacokinetics and absolute bioavailability of mepolizumab following administration at subcutaneous and intramuscular sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reversal of multidrug resistance by 5,5’-dimethoxylariciresinol-4-O-β-D-glucoside in doxorubicin-resistant human leukemia K562/DOX - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics, bioavailability and serum levels of cardiac glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Therapeutic Potential of 5,5'-Dimethoxylariciresinol 4-O-glucoside: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic potential of 5,5'-Dimethoxylariciresinol 4-O-glucoside (DMAG) and other structurally related lignans. While direct in vivo validation for DMAG is limited in currently available literature, this document summarizes key in vitro findings and draws comparisons with in vivo studies of other lignans, offering insights into potential therapeutic applications and pathways for future research.
Section 1: Overview of this compound (DMAG)
This compound is a lignan, a class of polyphenolic compounds found in plants.[1] Lignans are known for a variety of biological activities, including antioxidant, anti-inflammatory, and hormone-regulating effects.[2][3] DMAG has been isolated from medicinal plants such as Mahonia species.[4]
Molecular Structure and Properties:
Section 2: Therapeutic Potential and Preclinical Data
Reversal of Multidrug Resistance (in vitro)
A significant preclinical finding for DMAG is its ability to reverse multidrug resistance (MDR) in cancer cells. An in vitro study demonstrated that DMAG enhances the cytotoxicity of doxorubicin (B1662922) in resistant human leukemia K562/DOX cells.[4]
Key Findings:
-
Enhanced Chemosensitivity: DMAG significantly increased the sensitivity of resistant cells to doxorubicin.[4]
-
Increased Apoptosis: The presence of DMAG enhanced doxorubicin-induced apoptosis in a time-dependent manner.[4]
-
Inhibition of Drug Efflux: DMAG was shown to increase the intracellular accumulation of doxorubicin and rhodamine 123, suggesting an inhibitory effect on the P-glycoprotein (P-gp) drug efflux pump.[4]
Quantitative Data Summary:
| Parameter | Doxorubicin Alone | Doxorubicin + 1.0 µM DMAG | Fold Change |
| IC₅₀ of Doxorubicin | 34.93 ± 1.37 µM | 12.51 ± 1.28 µM | 2.79 |
| Doxorubicin Fluorescence Intensity | 33093.12 | 2.3-fold higher | 2.3 |
| Rhodamine 123 Fluorescence Intensity | Baseline | 49.11% increase | 1.49 |
Experimental Protocol: Reversal of Multidrug Resistance
-
Cell Line: Doxorubicin-resistant human leukemia K562/DOX cells.
-
Cytotoxicity Assay (MTT): Cells were treated with varying concentrations of doxorubicin with or without DMAG. Cell viability was assessed using the 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the IC₅₀ values.[4]
-
Apoptosis Assay (Propidium Iodide/Hoechst 33342): Cells were treated with doxorubicin and DMAG. Apoptosis was evaluated using double staining with propidium (B1200493) iodide and Hoechst 33342, followed by fluorescence microscopy.[4]
-
Drug Accumulation Assay (Flow Cytometry): Intracellular accumulation of doxorubicin and rhodamine 123 (a P-gp substrate) was measured by flow cytometry after treatment with DMAG.[4]
Signaling Pathway: Proposed Mechanism of MDR Reversal
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Power of Lignans: Plant Compounds with Multifaceted Health-Promoting Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Reversal of multidrug resistance by 5,5'-dimethoxylariciresinol-4-O-β-D-glucoside in doxorubicin-resistant human leukemia K562/DOX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C28H38O13 | CID 91895367 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for 5,5'-Dimethoxylariciresinol 4-O-glucoside Quantification
For researchers, scientists, and drug development professionals, the robust and accurate quantification of bioactive compounds is a cornerstone of reliable study outcomes. This guide provides an objective comparison of two prevalent analytical techniques for the quantification of 5,5'-Dimethoxylariciresinol 4-O-glucoside: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The cross-validation of these methods is crucial for ensuring data consistency and reliability across different analytical platforms and throughout the drug development lifecycle.
Quantitative Performance Comparison
The choice of an analytical method is often a balance between the required sensitivity, selectivity, and the complexity of the sample matrix. The following table summarizes the key performance indicators for HPLC-UV and LC-MS/MS methods for the analysis of this compound, with data synthesized from validated methods for similar lignan (B3055560) glucosides.
| Validation Parameter | HPLC-UV | LC-MS/MS |
| Linearity (r²) | > 0.999 | > 0.999 |
| Linear Range | 1 - 200 µg/mL | 0.1 - 500 ng/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% |
| Precision (% RSD) | ||
| - Intra-day | < 2.0% | < 1.5% |
| - Inter-day | < 3.0% | < 2.5% |
| Limit of Detection (LOD) | ~150 ng/mL | ~0.05 ng/mL |
| Limit of Quantification (LOQ) | ~500 ng/mL | ~0.1 ng/mL |
| Specificity | Moderate | High |
Experimental Workflows
A systematic workflow is essential for the successful cross-validation of analytical methods. This process ensures that an alternative analytical method provides results that are equivalent to a validated reference method.
Workflow for cross-validation of analytical methods.
Experimental Protocols
Below are representative methodologies for the analysis of this compound using HPLC-UV and LC-MS/MS.
HPLC-UV Method
This method is suitable for the quantification of this compound in herbal extracts and pharmaceutical formulations where the concentration of the analyte is relatively high.
-
Instrumentation: A standard High-Performance Liquid Chromatography system equipped with a UV-Vis detector.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically employed with:
-
Solvent A: 0.1% phosphoric acid in water.
-
Solvent B: Acetonitrile.
-
-
Gradient Program: A representative gradient could be: 0-5 min, 10% B; 5-20 min, 10-40% B; 20-25 min, 40-80% B; 25-30 min, 80-10% B; 30-35 min, 10% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Monitoring at the maximum absorbance of this compound, typically around 280 nm.
-
Sample Preparation:
-
Accurately weigh a representative amount of the powdered sample.
-
Extract with a suitable solvent, such as methanol (B129727) or ethanol, using ultrasonication.
-
Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter prior to injection.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound analytical standard in methanol.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase.
-
LC-MS/MS Method
This method offers superior sensitivity and selectivity, making it ideal for the quantification of this compound in complex matrices such as biological fluids (plasma, urine) and for trace-level analysis.
-
Instrumentation: A Liquid Chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% formic acid in water.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Program: An optimized gradient to ensure separation from matrix components.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for phenolic compounds.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound and an internal standard are monitored for quantification.
-
-
Sample Preparation:
-
For biological samples, a protein precipitation step (e.g., with acetonitrile) or solid-phase extraction (SPE) is typically required.
-
The supernatant is evaporated to dryness and reconstituted in the mobile phase.
-
The reconstituted sample is filtered through a 0.22 µm syringe filter before injection.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound and an appropriate internal standard (e.g., a structurally similar, stable isotope-labeled compound) in methanol.
-
Prepare calibration standards by spiking blank matrix with the stock solution.
-
Signaling Pathways and Logical Relationships
The analytical process, from sample to result, follows a logical pathway that ensures the quality and reliability of the data. The following diagram illustrates the key stages in a typical quantitative analysis workflow.
General workflow for quantitative analysis.
Comparative pharmacokinetic analysis of different lignan glucosides
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative analysis of the pharmacokinetic profiles of various lignan (B3055560) glucosides from different botanical sources. The information presented herein is intended to support research and development efforts in the fields of pharmacology and drug discovery by providing a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) characteristics of these bioactive compounds.
Comparative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters for prominent lignan glucosides and their metabolites, primarily derived from studies in rat models. It is important to note that direct comparisons between studies should be made with caution due to variations in experimental conditions such as dosing, vehicle, and analytical methodology.
Flaxseed Lignans (B1203133) and Metabolites
Secoisolariciresinol (B192356) diglucoside (SDG) is the most abundant lignan glucoside in flaxseed. Following oral administration, it is metabolized by the gut microbiota into its aglycone, secoisolariciresinol (SECO), which is then further converted to the mammalian lignans, enterodiol (B191174) (ED) and enterolactone (B190478) (EL).
| Compound | Dose (Oral) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (%) | Reference |
| SDG | 40 mg/kg | Not Detected | - | - | 0 | [1] |
| SECO | 40 mg/kg | - | - | - | 25 | [1] |
| ED | 10 mg/kg | - | - | - | < 1 | [1] |
Note: Pharmacokinetic parameters for SECO and ED were determined after direct oral administration of the respective compounds to rats. The bioavailability of SDG was 0%, as it is not absorbed in its glycosidic form.
Schisandra Lignans
Schisandra chinensis is a rich source of various bioactive lignans, including schisandrin (B1198587), schisandrin B, deoxyschisandrin (B1241246), and gomisin A.
| Compound | Dose (Oral) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Reference |
| Schisandrin | 20 mg/mL (from extract) | 1620 ± 310 | 0.58 ± 0.14 | 5670 ± 1150 | [2] |
| Deoxyschisandrin | 4 mg/kg (pure monomer) | 15.8 ± 3.1 | 1.5 ± 0.5 | 62.4 ± 12.3 | [3] |
| Deoxyschisandrin | from extract | 48.2 ± 9.7 | 2.0 ± 0.8 | 315.6 ± 63.1 | [3] |
| Schisandrin B | Not Specified | - | - | - | [4] |
| Gomisin A | 20 mg/mL (from extract) | 168 ± 28 | 0.67 ± 0.29 | 436 ± 98 | [2] |
| Gomisin A | 10 mg/kg | 1446.1 ± 131.8 | - | - | [5] |
Note: The pharmacokinetic parameters for Schisandra lignans can vary significantly when administered as a pure compound versus as part of a whole extract, as other components in the extract can influence their absorption and metabolism[3].
Other Lignans
Arctigenin (B1665602) is a lignan found in plants of the Arctium genus, such as burdock. It is often present as its glucoside, arctiin.
| Compound | Dose (Oral) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Reference |
| Arctigenin | 30 mg/kg | - | - | - | [6] |
| Arctigenin | 50 mg/kg | - | - | - | [6] |
| Arctigenin | 70 mg/kg | - | - | - | [6] |
Note: Specific Cmax and AUC values for the different doses of arctigenin were not provided in the abstract, but the study indicated a dose-dependent increase[6].
Experimental Protocols
The data presented in this guide were primarily obtained from pharmacokinetic studies in rats. The following is a generalized summary of the experimental methodologies employed in these studies.
Animal Models
-
Species: Male Sprague-Dawley or Wistar rats were the most commonly used animal models[1][7][8].
-
Housing: Animals were typically housed in controlled environments with regulated temperature, humidity, and light-dark cycles[9].
-
Acclimatization: A period of acclimatization of at least one week was generally allowed before the commencement of the studies.
-
Fasting: Animals were often fasted overnight prior to oral administration of the compounds, with free access to water[9].
Administration of Compounds
-
Oral Administration: The most common route of administration was oral gavage, where the compound, dissolved or suspended in a suitable vehicle (e.g., saline, carboxymethyl cellulose), was delivered directly into the stomach[7][8].
-
Intravenous Administration: For bioavailability studies, a separate group of animals typically received the compound via intravenous (IV) injection, often through the tail vein[1].
Sample Collection
-
Blood Sampling: Serial blood samples were collected at predetermined time points after administration. Common sampling sites included the jugular vein or tail vein[1].
-
Sample Processing: Blood samples were typically collected in heparinized tubes and centrifuged to separate the plasma. The plasma was then stored at low temperatures (e.g., -80°C) until analysis[3][4].
Analytical Methods
-
Instrumentation: The quantification of lignans and their metabolites in plasma samples was predominantly performed using High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS)[3][4][10].
-
Sample Preparation: Plasma samples were typically prepared for analysis using protein precipitation or solid-phase extraction to remove interfering substances[3][11].
-
Quantification: Calibration curves were generated using standards of the analytes to ensure accurate quantification of the compounds in the plasma samples[2][11].
Visualizations
Metabolic Pathway of Secoisolariciresinol Diglucoside (SDG)
Caption: Metabolic conversion of SDG to enterolignans by gut microbiota.
Generalized Experimental Workflow for a Preclinical Pharmacokinetic Study
Caption: A typical workflow for a preclinical pharmacokinetic study.
References
- 1. researchgate.net [researchgate.net]
- 2. academicjournals.org [academicjournals.org]
- 3. Rapid determination and pharmacokinetics study of lignans in rat plasma after oral administration of Schisandra chinensis extract and pure deoxyschisandrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and tissue distribution study of schisandrin B in rats by ultra-fast liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Determination of gomisin A (TJN-101) and its metabolite in rat serum by gas chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic study of arctigenin in rat plasma and organ tissue by RP-HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benthamdirect.com [benthamdirect.com]
- 9. researchgate.net [researchgate.net]
- 10. benthamdirect.com [benthamdirect.com]
- 11. Quantification of myrislignan in rat plasma by solid-phase extraction and reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 5,5'-Dimethoxylariciresinol 4-O-glucoside Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of 5,5'-Dimethoxylariciresinol 4-O-glucoside (DMAG) and its analogs. Due to a lack of comprehensive studies on a synthesized series of DMAG analogs, this guide leverages data from closely related lignan (B3055560) structures, primarily lariciresinol (B1674508) derivatives, to infer potential SAR principles. The information is intended to guide future research and drug development efforts targeting the pharmacological potential of this class of compounds.
Introduction to this compound (DMAG)
This compound is a naturally occurring lignan glycoside found in various plant species. Lignans (B1203133), a major class of phytoestrogens, are polyphenolic compounds known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The glycosylation of lignans can significantly impact their bioavailability and pharmacological effects. DMAG itself has been shown to be a potent agent in reversing multidrug resistance (MDR) in cancer cells, a significant challenge in chemotherapy.[1][2] Understanding the relationship between the chemical structure of DMAG and its biological activity is crucial for the design of more potent and selective therapeutic agents.
Comparative Biological Activity of Lignan Analogs
Table 1: Plant Growth Inhibitory Activity of Lariciresinol Derivatives
| Compound | Modification from (-)-Lariciresinol | Root Growth Inhibition (%) at 1 mM |
| (-)-Lariciresinol | Parent Compound | 50 |
| 9 | 9-Dehydroxy | 95 |
| 10 | 9-O-Methyl | 70 |
| 11 | 9-O-Ethyl | 65 |
| 12 | 9-O-Propyl | 60 |
| 13 | 9-O-Acetyl | 40 |
| 14 | 9-Amino | 30 |
| 15 | 9-Azido | 80 |
| 16 | 4,4'-Di-O-methyl | 20 |
| 17 | 3,3'-Di-methoxy | 60 |
Data adapted from a study on the structure-plant growth inhibitory activity relationship of lariciresinol. The activity was measured against rye grass root growth.
Key Structure-Activity Relationship Insights from Lariciresinol Analogs:
-
Modification at the 9-position: The data suggests that modifications at the 9-position of the lariciresinol scaffold significantly influence its biological activity. Removal of the hydroxyl group (9-dehydroxy) dramatically increased the inhibitory activity. Introduction of small, hydrophobic groups at this position, such as azido (B1232118) and small alkyl ethers, also maintained or enhanced activity compared to the parent compound. Conversely, introducing a hydrophilic amino group or a larger acetyl group decreased activity.
-
Aromatic Ring Substitution: The presence of free hydroxyl groups at the 4 and 4'-positions of the phenyl rings appears to be important for activity, as their methylation led to a significant decrease in inhibition. Small hydrophobic groups at the 3 and 3'-positions seem to be favorable for activity.
Biological Activity of this compound (DMAG)
A study on doxorubicin-resistant human leukemia K562/DOX cells demonstrated that DMAG can significantly enhance the cytotoxicity of doxorubicin, indicating its potential as an MDR reversal agent.
Table 2: Effect of DMAG on Doxorubicin Cytotoxicity in K562/DOX Cells
| Treatment | IC50 of Doxorubicin (μM) | Fold-change in IC50 |
| Doxorubicin alone | 34.93 ± 1.37 | 1 |
| Doxorubicin + 1.0 μM DMAG | 12.51 ± 1.28 | 2.79 |
Data from a study on the reversal of multidrug resistance by DMAG.[1][2]
This activity is attributed to the ability of DMAG to increase the intracellular accumulation of doxorubicin, likely by inhibiting the function of P-glycoprotein, a key drug efflux pump involved in MDR.[1][2]
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to facilitate the evaluation of DMAG analogs.
Cytotoxicity Assay (MTT Assay)
This assay is used to assess the effect of compounds on cell viability.
Materials:
-
Human cancer cell line (e.g., K562/DOX)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum
-
3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds (e.g., DMAG analogs) and/or a chemotherapeutic agent (e.g., doxorubicin) for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curves.
Antioxidant Activity Assay (DPPH Radical Scavenging Assay)
This assay measures the free radical scavenging capacity of the compounds.
Materials:
-
2,2-Diphenyl-1-picrylhydrazyl (DPPH) solution in methanol
-
Methanol
-
Test compounds dissolved in methanol
-
96-well plates
Procedure:
-
Add 100 µL of various concentrations of the test compounds to the wells of a 96-well plate.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined.
Visualizing Potential Mechanisms and Workflows
The following diagrams illustrate a potential signaling pathway affected by lignans and a general workflow for screening and evaluating analogs.
Caption: Potential anti-inflammatory mechanism of lignan analogs.
Caption: General workflow for the screening and evaluation of DMAG analogs.
Conclusion
The structure-activity relationship of this compound and its analogs is a promising area of research for the development of novel therapeutic agents. Based on the analysis of closely related lariciresinol derivatives, modifications to the core lignan structure, particularly at the 9-position and on the aromatic rings, can significantly impact biological activity. The parent compound, DMAG, has demonstrated significant potential in overcoming multidrug resistance in cancer cells. Further synthesis and evaluation of a dedicated library of DMAG analogs are warranted to fully elucidate the SAR and to identify lead compounds with enhanced potency and selectivity for various therapeutic targets. The experimental protocols and workflows provided in this guide offer a framework for such future investigations.
References
A Head-to-Head Comparison of 5,5'-Dimethoxylariciresinol 4-O-glucoside and Pinoresinol for Researchers and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two plant-derived lignans (B1203133), 5,5'-Dimethoxylariciresinol 4-O-glucoside and Pinoresinol (B1678388). The information is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of their respective biological activities and potential therapeutic applications.
I. Overview of Compounds
This compound is a lignan (B3055560) that can be isolated from herbs such as Lonicera maackii[1]. Its biological activity is an emerging area of research, with initial studies pointing towards its potential in overcoming multidrug resistance in cancer cells[2].
Pinoresinol is a well-studied lignan found in a variety of plants, including Styrax sp., Forsythia suspensa, and in food sources like sesame seeds and olive oil[3]. It has demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and chemopreventive properties[3][4][5][6][7].
II. Comparative Biological Activity Data
The following tables summarize the available quantitative data on the biological activities of this compound and Pinoresinol.
Table 1: Anti-cancer and Cytotoxic Activity
| Compound | Cell Line | Assay | Endpoint | Result | Reference |
| This compound | K562/DOX (Doxorubicin-resistant human leukemia) | MTT Assay | Reversal of Doxorubicin Resistance | IC50 of Doxorubicin decreased from 34.93 µM to 12.51 µM in the presence of 1.0 µM DMAG | [2] |
| Pinoresinol | RKO (Colon cancer, p53 wild-type) | MTT Assay | Cell Viability | Significant inhibition of proliferation starting at 200 nM | [5] |
| SW480 (Colon cancer, p53 inactive) | MTT Assay | Cell Viability | Less inhibition compared to p53-proficient cells | [5] | |
| SkBr3 (Breast cancer) | MTT Assay | Cell Viability | IC50 at 48h: 575 µM | [8] | |
| Fibroblast (Healthy cells) | MTT Assay | Cell Viability | IC50 at 48h: 575 µM (viability reduced by 49%) | [8] | |
| HEK-293 (Healthy cells) | MTT Assay | Cell Viability | IC50 at 48h: 550 µM (viability reduced by 49%) | [8] | |
| HL60 (Leukemia, p53 null) | Proliferation Assay | Antiproliferative Activity | IC50: 8 µM | [9] | |
| HL60R (Multidrug resistant leukemia) | Proliferation Assay | Antiproliferative Activity | IC50: 32 µM | [9] | |
| MDA-MB-231 (Breast cancer, ER-) | Cytotoxicity Assay | Cytotoxic Activity | Showed cytotoxic activity | [10] | |
| MCF7 (Breast cancer, ER+) | Cytotoxicity Assay | Cytotoxic Activity | Showed cytotoxic activity | [10] |
Table 2: Anti-inflammatory Activity
| Compound | Test System | Key Findings | Reference |
| Pinoresinol | LPS-activated primary microglia | Inhibited production of NO, PGE2, TNF-α, IL-1β, and IL-6. Attenuated mRNA and protein levels of iNOS and COX-2. | [4] |
| IL-1β-stimulated Caco-2 cells | Reduced IL-6 and COX-2-derived PGE2. Decreased IL-6 and MCP-1 secretion dose-dependently. | [11] | |
| LPS-stimulated macrophages | Decreased secretion of TNF-α, IL-6, and IL-1β. Suppressed phosphorylation of ERK1/2 and p38. |
No direct experimental data on the anti-inflammatory activity of this compound was found in the provided search results.
Table 3: Antioxidant Activity
| Compound | Assay | Result (IC50) | Reference |
| Pinoresinol | DPPH Radical Scavenging | 69 µM | [12][13] |
| Pinoresinol-4-O-β-D-glucopyranoside | ABTS Radical Scavenging | Total Antioxidant Capacity: 1091.3 µmol/g (Ascorbic Acid Equivalent) | [14][15][16] |
| FRAP | Total Antioxidant Capacity: 418.47 µmol/g (Ascorbic Acid Equivalent) | [14][15][16] |
No direct experimental data on the antioxidant activity of this compound was found in the provided search results.
Table 4: Other Biological Activities
| Compound | Activity | Test System | Key Findings | Reference |
| Pinoresinol | α-glucosidase inhibition | In vitro | May act as a hypoglycemic agent. | [3] |
| Pinoresinol-4-O-β-D-glucopyranoside | α-glucosidase inhibition | In vitro | IC50: 48.13 µg/mL | [16][17] |
III. Experimental Protocols
MTT Assay for Cell Viability and Cytotoxicity
This protocol is a general representation based on the methodologies implied in the cited studies for assessing the effects of the compounds on cell proliferation.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or Pinoresinol) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 96 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting cell viability against compound concentration.
DPPH Radical Scavenging Assay for Antioxidant Activity
This protocol provides a general method for assessing the free radical scavenging capacity of the compounds.
-
Preparation of DPPH Solution: Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent like methanol.
-
Reaction Mixture: In a 96-well plate, add various concentrations of the test compound to the DPPH solution. A control containing only the solvent and DPPH is also prepared.
-
Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solutions at a wavelength of approximately 517 nm.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100. The IC50 value is the concentration of the compound that scavenges 50% of the DPPH radicals.
IV. Signaling Pathways and Mechanisms of Action
Pinoresinol
Pinoresinol has been shown to modulate several key signaling pathways, contributing to its diverse biological effects.
-
Anti-inflammatory Effects: Pinoresinol exerts its anti-inflammatory properties by targeting the NF-κB and MAPK signaling pathways . It inhibits the production of pro-inflammatory mediators such as NO, PGE2, TNF-α, IL-1β, and IL-6 by suppressing the activation of NF-κB and the phosphorylation of ERK1/2 and p38 MAPKs[4][11].
-
Chemopreventive Properties: In colon cancer cells, pinoresinol's chemopreventive effects are linked to the selective activation of the ATM-p53 cascade . This leads to increased apoptosis and cell cycle arrest at the G2/M phase in p53-proficient cells[5]. In leukemia cells, it can induce differentiation through the upregulation of the CDK inhibitor p21(WAF1/Cip1)[9].
-
Antioxidant Action: The antioxidant activity of lignans like pinoresinol can be attributed to their ability to scavenge free radicals directly and to modulate intracellular antioxidant pathways such as the Nrf2 signaling pathway [12][17].
This compound
The primary mechanism of action reported for this compound is its ability to reverse multidrug resistance in cancer cells. This is achieved by inhibiting the drug efflux activity of P-glycoprotein (P-gp) , a key transporter involved in MDR. By blocking P-gp, the compound increases the intracellular accumulation of chemotherapeutic agents like doxorubicin, thereby enhancing their cytotoxic effects[2].
V. Visualizing the Mechanisms
Pinoresinol's Anti-inflammatory Signaling Pathway
Caption: Pinoresinol's inhibition of NF-κB and MAPK signaling pathways.
This compound's Mechanism in Reversing Multidrug Resistance
Caption: DMAG inhibits P-gp mediated drug efflux.
VI. Conclusion
This comparative guide highlights the distinct and, in some cases, overlapping biological activities of this compound and Pinoresinol. Pinoresinol is a broadly studied lignan with well-documented anti-inflammatory, antioxidant, and anti-cancer properties, mediated through multiple signaling pathways. In contrast, this compound is a less characterized compound with a promising, specific activity in reversing multidrug resistance in cancer cells.
For researchers and drug development professionals, Pinoresinol offers a wider range of potential therapeutic targets, backed by a larger body of evidence. This compound, however, presents a unique opportunity for development as a chemosensitizing agent in oncology. Further research is warranted to explore the full spectrum of biological activities of this compound and to conduct direct comparative studies with Pinoresinol under standardized conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Reversal of multidrug resistance by 5,5'-dimethoxylariciresinol-4-O-β-D-glucoside in doxorubicin-resistant human leukemia K562/DOX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pinoresinol - Wikipedia [en.wikipedia.org]
- 4. Pinoresinol from the fruits of Forsythia koreana inhibits inflammatory responses in LPS-activated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of Pinoresinol and Vanillic Acid Isolated from Catalpa bignonioides on Mouse Myoblast Proliferation via the Akt/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iosrjournals.org [iosrjournals.org]
- 8. In Vitro Comparative Study on Antineoplastic Effects of Pinoresinol and Lariciresinol on Healthy Cells and Breast Cancer-Derived Human Cells [ijms.sums.ac.ir]
- 9. Pinoresinol inhibits proliferation and induces differentiation on human HL60 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phytoestrogen (+)-pinoresinol exerts antitumor activity in breast cancer cells with different oestrogen receptor statuses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Among plant lignans, pinoresinol has the strongest antiinflammatory properties in human intestinal Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
Comparative Bioactivity Analysis: 5,5'-Dimethoxylariciresinol 4-O-glucoside and Related Lignan Glucosides
A Guide for Researchers in Drug Discovery and Development
Introduction: 5,5'-Dimethoxylariciresinol 4-O-glucoside is a lignan (B3055560) glucoside that has been isolated from medicinal plants such as Lonicera maackii. While this compound is available for research purposes, a comprehensive public record of its specific bioactivities remains to be established. This guide aims to provide a comparative framework for researchers interested in exploring the therapeutic potential of this compound. By presenting available data on structurally related and well-characterized lignan glucosides, this document serves as a valuable resource for designing experimental studies and predicting potential biological activities. The following sections detail the anti-inflammatory, antioxidant, and cytotoxic properties of comparator lignan glucosides, complete with experimental protocols and quantitative data to facilitate the replication and extension of these findings.
Comparative Analysis of Bioactivity
To provide a benchmark for future studies on this compound, this guide focuses on three key areas of bioactivity commonly associated with lignans (B1203133): anti-inflammatory, antioxidant, and cytotoxic effects.
Anti-Inflammatory Activity:
The anti-inflammatory potential of lignan glucosides is often evaluated by their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7. A notable comparator is (-)-Syringaresinol-4-O-β-D-glucopyranoside, which has demonstrated considerable anti-inflammatory activity with an IC50 value of 28.6 ± 3.0 μM.[1]
Table 1: Anti-Inflammatory Activity of Comparator Lignan Glucosides
| Compound Name | Assay | Cell Line | IC50 (µM) |
| (-)-Syringaresinol-4-O-β-D-glucopyranoside | Nitric Oxide (NO) Inhibition Assay | RAW 264.7 | 28.6 ± 3.0 |
| This compound | Data Not Available | - | - |
Antioxidant Activity:
The antioxidant capacity of lignans is a significant aspect of their therapeutic potential. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method to quantify this activity. Secoisolariciresinol diglucoside (SDG), a well-studied lignan from flaxseed, exhibits antioxidant properties with an IC50 value of 78.9 µg/mL.[2]
Table 2: Antioxidant Activity of Comparator Lignan Glucosides
| Compound Name | Assay | IC50 (µg/mL) |
| Secoisolariciresinol diglucoside (SDG) | DPPH Radical Scavenging Assay | 78.9 |
| This compound | Data Not Available | - |
Cytotoxic Activity:
Several lignan glucosides have been investigated for their potential as anti-cancer agents. Their cytotoxic effects are typically assessed against a panel of human cancer cell lines using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Secoisolariciresinol diglucoside (SDG) has been shown to inhibit the viability of HCT116 human colon cancer cells with an IC50 of 24.5 µM.[3] Other lignan glycosides have also demonstrated weak to moderate cytotoxicity against various breast cancer cell lines.[4]
Table 3: Cytotoxic Activity of Comparator Lignan Glucosides
| Compound Name | Cell Line | Assay | IC50 (µM) |
| Secoisolariciresinol diglucoside (SDG) | HCT116 (Colon) | CCK-8 | 24.5 |
| Lignan Glycoside 1 (from L. cuneata) | Bt549 (Breast) | SRB | 24.38 - 26.16 |
| Lignan Glycoside 4 (from L. cuneata) | MCF7 (Breast) | SRB | 28.08 |
| Lignan Glycoside 5 (from L. cuneata) | HCC70 (Breast) | SRB | 24.81 |
| Lignan Glycoside 6 (from L. cuneata) | MCF7 (Breast) | SRB | 27.57 - 29.18 |
| This compound | Data Not Available | - | - |
Experimental Protocols
Detailed methodologies for the key bioassays are provided below to enable researchers to replicate these findings for this compound.
Anti-Inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
This protocol is designed to assess the ability of a test compound to inhibit the production of nitric oxide in LPS-stimulated RAW 264.7 macrophage cells.
References
- 1. researchgate.net [researchgate.net]
- 2. caymanchem.com [caymanchem.com]
- 3. Secoisolariciresinol diglucoside induces pyroptosis by activating caspase‐1 to cleave GSDMD in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lignan Glycosides and Flavonoid Glycosides from the Aerial Portion of Lespedeza cuneata and Their Biological Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of 5,5'-Dimethoxylariciresinol 4-O-glucoside: In Vitro vs. In Vivo Perspectives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and currently understood in vivo efficacy of 5,5'-Dimethoxylariciresinol 4-O-glucoside (DMAG), a lignan (B3055560) glucoside isolated from medicinal plants such as Lonicera maackii and Mahonia. This document summarizes key experimental findings, details relevant methodologies, and visualizes associated biological pathways to support further research and development.
In Vitro Efficacy: Reversal of Multidrug Resistance
The primary body of research on DMAG focuses on its potential to reverse multidrug resistance (MDR) in cancer cells, a significant challenge in oncology. The key mechanism identified is the inhibition of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter that actively pumps chemotherapeutic drugs out of cancer cells.
Quantitative Data Summary
The following table summarizes the significant in vitro findings from a study on doxorubicin-resistant human leukemia cells (K562/DOX).
| Parameter | Condition | Result | Reference |
| IC50 of Doxorubicin (B1662922) | K562/DOX cells | 34.93 ± 1.37 µM | [1] |
| K562/DOX cells + 1.0 µM DMAG | 12.51 ± 1.28 µM | [1] | |
| Doxorubicin Accumulation | K562/DOX cells (15.0 µM Doxorubicin) | Fluorescence Intensity: 33093.12 | [1] |
| K562/DOX cells (15.0 µM Doxorubicin) + 1.0 µM DMAG | 2.3-fold increase in fluorescence intensity | [1] | |
| Rhodamine 123 Accumulation | K562/DOX cells | Baseline | [1] |
| K562/DOX cells + 1.0 µM DMAG | 49.11% increase in fluorescence intensity | [1] |
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below.
1. Cell Viability and Cytotoxicity (MTT Assay):
-
Cell Line: Doxorubicin-resistant human leukemia cells (K562/DOX).
-
Procedure: Cells were seeded in 96-well plates and treated with varying concentrations of doxorubicin, with or without the addition of DMAG. After a specified incubation period, MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well. The resulting formazan (B1609692) crystals were dissolved in a solubilization buffer, and the absorbance was measured at a specific wavelength to determine cell viability. The IC50 value, the concentration of a drug that inhibits cell growth by 50%, was then calculated.[1]
2. Apoptosis Assay (Propidium Iodide/Hoechst 33342 Double Staining):
-
Purpose: To determine if DMAG enhances doxorubicin-induced apoptosis.
-
Procedure: K562/DOX cells were treated with doxorubicin in the presence or absence of DMAG. Following treatment, cells were stained with Hoechst 33342 (a fluorescent stain that labels the nuclei of all cells) and propidium (B1200493) iodide (a fluorescent stain that only enters cells with compromised membranes, indicative of late apoptosis or necrosis). The stained cells were then visualized and quantified using fluorescence microscopy to assess the extent of apoptosis.[1]
3. Drug Accumulation Assay (Intracellular Doxorubicin and Rhodamine 123 Accumulation):
-
Purpose: To evaluate the effect of DMAG on the drug efflux activity of P-glycoprotein.
-
Procedure: K562/DOX cells were incubated with either doxorubicin (which is naturally fluorescent) or rhodamine 123 (a fluorescent substrate of P-gp) in the presence or absence of DMAG. After incubation, the cells were washed to remove any extracellular fluorescent compound. The intracellular fluorescence intensity was then measured using a flow cytometer or a fluorescence microplate reader. An increase in intracellular fluorescence in the presence of DMAG indicates inhibition of P-gp-mediated efflux.[1]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action for DMAG in reversing multidrug resistance and the general workflow of the in vitro experiments.
References
Safety Operating Guide
Navigating the Disposal of 5,5'-Dimethoxylariciresinol 4-O-glucoside: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling 5,5'-Dimethoxylariciresinol 4-O-glucoside, a naturally derived compound used in research, the absence of a specific Safety Data Sheet (SDS) necessitates a cautious and informed approach to its disposal. In such cases, general principles of laboratory chemical waste management are paramount to ensure safety and environmental compliance.
Key Disposal Considerations
When planning for the disposal of this compound, several factors must be taken into account. The following table summarizes these critical aspects, offering a quick reference for laboratory personnel.
| Consideration | Guideline | Rationale |
| Waste Minimization | Order only the quantity of the chemical required for your research. Maintain a current inventory of your chemicals. | Reduces the volume of waste generated and the associated disposal costs.[1][2] |
| Hazard Assessment | In the absence of an SDS, treat the substance as potentially hazardous until proven otherwise. Do not assume it is non-hazardous. | Ensures a high level of safety and prevents accidental improper disposal. |
| Segregation | Do not mix this compound waste with other chemical waste streams, especially hazardous ones.[3][4][5] | Prevents unforeseen chemical reactions and simplifies the disposal process. Mixing non-hazardous with hazardous waste makes the entire mixture hazardous.[3] |
| Container Selection | Use a compatible, leak-proof container, preferably the original container if it is in good condition.[5][6][7] The container must be kept closed except when adding waste.[1][6] | Prevents spills, leaks, and exposure to the environment and personnel. |
| Labeling | Clearly label the waste container with the full chemical name: "this compound Waste". Avoid abbreviations or chemical formulas.[6][7] Include the date when waste is first added. | Ensures proper identification for safe handling and disposal by environmental health and safety (EHS) personnel.[1][7] |
| Storage | Store the waste container in a designated satellite accumulation area within the laboratory, near the point of generation.[1][2][6] | Centralizes waste for safe and efficient collection and management. |
Disposal Workflow
The following diagram illustrates a logical workflow for the disposal of a research chemical like this compound, where a specific SDS is unavailable. This decision-making tool guides the user through the necessary steps to ensure safe and compliant disposal.
Experimental Protocols for Disposal
In the absence of specific experimental protocols for the disposal of this compound, the primary "protocol" is to adhere to your institution's chemical waste management guidelines. These procedures are designed to comply with federal, state, and local regulations.
General Steps for Laboratory Chemical Waste Disposal:
-
Characterize the Waste: Since the hazards are not fully known, assume the waste is hazardous. Do not attempt to neutralize or treat the chemical unless it is a documented and approved institutional procedure.
-
Proper Containment: Place the waste in a chemically compatible container with a secure lid.
-
Labeling: Affix a hazardous waste label to the container. Fill in all required information, including the full chemical name and accumulation start date.
-
Storage: Store the container in your lab's designated satellite accumulation area. Ensure it is segregated from incompatible materials.
-
Request Pickup: Once the container is full, or before the accumulation time limit is reached, submit a chemical waste pickup request to your institution's EHS department.
For non-hazardous chemical waste, some institutions may permit disposal down the sanitary sewer or in the regular trash.[8][9][10] However, this should only be done with explicit approval from your EHS department.[9] Given that this compound is a natural product, it is possible that it may be deemed non-hazardous. However, without definitive data, it is crucial to err on the side of caution and consult with EHS professionals.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. odu.edu [odu.edu]
- 3. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 4. vumc.org [vumc.org]
- 5. acewaste.com.au [acewaste.com.au]
- 6. research.columbia.edu [research.columbia.edu]
- 7. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 8. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 9. sfasu.edu [sfasu.edu]
- 10. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Personal protective equipment for handling 5,5'-Dimethoxylariciresinol 4-O-glucoside
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 5,5'-Dimethoxylariciresinol 4-O-glucoside. While this compound is not classified as hazardous, adherence to standard laboratory safety protocols is essential to ensure a safe working environment.
Personal Protective Equipment (PPE)
When handling this compound, which typically exists as a solid powder at room temperature, the following personal protective equipment is recommended to minimize exposure and ensure safety.[1][2]
| PPE Category | Item | Specifications |
| Eye Protection | Safety Glasses | Must meet EN 166 standards or equivalent. |
| Hand Protection | Disposable Gloves | Nitrile or latex gloves are suitable. |
| Body Protection | Laboratory Coat | Standard, long-sleeved lab coat. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound will minimize the risk of contamination and exposure.
-
Preparation :
-
Ensure the work area, typically a laboratory bench or a chemical fume hood, is clean and uncluttered.
-
Assemble all necessary equipment and materials before handling the compound.
-
Don the appropriate PPE as outlined in the table above.
-
-
Handling :
-
When weighing or transferring the powder, do so in a manner that avoids creating dust. A chemical fume hood can be used if available and deemed necessary for the scale of work.
-
Avoid direct contact with the skin and eyes.[3]
-
Use clean spatulas and weighing boats for transferring the solid.
-
If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
-
Post-Handling :
-
Securely close the container of this compound.
-
Clean the work area and any equipment used.
-
Properly doff and dispose of gloves.
-
Wash hands thoroughly with soap and water after handling the compound.[3]
-
Disposal Plan
As a non-hazardous chemical, the disposal of this compound and its associated waste should follow institutional and local guidelines for non-hazardous laboratory waste.
-
Solid Waste :
-
Uncontaminated this compound can typically be disposed of in the regular trash, provided it is in a securely sealed container.[4][5]
-
Contaminated materials such as gloves, weighing boats, and paper towels should also be placed in a sealed bag before disposal in the regular trash.
-
Laboratory personnel should transport the securely packaged waste to the designated dumpster.[4][6]
-
-
Empty Containers :
-
Liquid Waste :
Visual Workflow and Logical Diagrams
Caption: PPE Donning and Doffing Workflow
Caption: Logical Flow for Handling Non-Hazardous Chemicals
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound | Plants | 154418-16-3 | Invivochem [invivochem.com]
- 3. interchimie.fr [interchimie.fr]
- 4. csn.edu [csn.edu]
- 5. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 6. sfasu.edu [sfasu.edu]
- 7. safety.caltech.edu [safety.caltech.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
